Stannane, dibutyldiethyl-
Description
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Properties
IUPAC Name |
dibutyl(diethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C2H5.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZKNGAFPKLTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CC)(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174520 | |
| Record name | Stannane, dibutyldiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20525-62-6 | |
| Record name | Stannane, dibutyldiethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibutyldiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties and Characterization of Dibutyldiethylstannane and Related Tetra-alkyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a diverse class of organometallic chemicals with a wide array of industrial and research applications. Dibutyldiethylstannane, a tetra-alkyltin compound, belongs to this family and serves as a valuable, albeit niche, chemical intermediate and research tool. This guide provides an in-depth exploration of the physical properties, synthesis, and analytical characterization of dibutyldiethylstannane. Due to the limited availability of specific experimental data for dibutyldiethylstannane, this guide will also draw upon data from closely related and well-characterized tetra-alkyltin compounds, namely tetraethyltin and tetrabutyltin, to provide a comprehensive technical overview for researchers in the field.
The utility of organotin compounds is significant, ranging from their use as PVC stabilizers and catalysts in polymer chemistry to their application as biocides. However, their biological activity also necessitates a thorough understanding of their physical and chemical properties to ensure safe handling and accurate experimental design. This guide is intended to serve as a key resource for professionals in chemistry and drug development who work with or are investigating the potential of such compounds.
Core Physical Properties
| Property | Tetraethyltin | Tetrabutyltin | Dibutyldiethylstannane (Estimated) |
| Molecular Formula | C8H20Sn | C16H36Sn | C12H28Sn |
| Molecular Weight | 234.95 g/mol [1] | 347.17 g/mol | 291.06 g/mol |
| Appearance | Colorless liquid[1] | Colorless to slightly yellow, oily liquid[2] | Colorless liquid |
| Density | 1.187 g/cm³ at 23 °C[3] | 1.057 g/mL at 25 °C | ~1.1 g/cm³ |
| Boiling Point | 181 °C at 760 mmHg[3] | 127-145 °C at 10 mmHg | ~210-220 °C at 760 mmHg |
| Melting Point | -112 °C[3] | -97 °C | ~ -105 °C |
| Refractive Index | 1.473 at 20 °C[4] | 1.473 at 20 °C | ~1.473 |
| Solubility | Insoluble in water; soluble in ether[1] | Insoluble in water; soluble in most organic solvents[2] | Insoluble in water; soluble in organic solvents |
Synthesis of Dibutyldiethylstannane
The synthesis of unsymmetrical tetra-alkyltin compounds like dibutyldiethylstannane can be achieved through a stepwise alkylation of a tin halide precursor. The Grignard reaction is a classic and versatile method for forming carbon-tin bonds.[5][6]
Synthetic Workflow: A Two-Step Grignard Approach
A plausible synthetic route to dibutyldiethylstannane involves the sequential reaction of tin tetrachloride with two different Grignard reagents.
Caption: A typical analytical workflow for the characterization of a synthesized organotin compound.
Safety and Handling of Organotin Compounds
Organotin compounds, particularly the tri- and tetra-alkyl derivatives, are toxic and require careful handling. [1][2]
-
Toxicity: The toxicity of organotin compounds varies with the number and nature of the organic substituents. Tetra-alkyltins can be metabolized to more toxic tri-alkyltin species. Acute exposure can lead to a range of adverse health effects.
-
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of a spill, follow established laboratory procedures for cleaning up hazardous materials.
-
-
Waste Disposal: Dispose of all organotin waste in accordance with institutional and regulatory guidelines for hazardous chemical waste.
Conclusion
Dibutyldiethylstannane is a representative member of the tetra-alkyltin class of organometallic compounds. While specific physical and spectroscopic data for this compound are scarce, a comprehensive understanding of its properties and behavior can be extrapolated from closely related analogs like tetraethyltin and tetrabutyltin. The synthesis of such compounds is well-established through methods like the Grignard reaction, and their characterization relies on standard analytical techniques including NMR spectroscopy and mass spectrometry. Due to their inherent toxicity, strict adherence to safety protocols is paramount when handling any organotin compound. This guide provides a foundational technical overview to aid researchers and professionals in the safe and effective use of dibutyldiethylstannane and related materials in their scientific endeavors.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11704, Tetraethyltin" PubChem, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 15098, Tetrabutyltin" PubChem, [Link].
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Sciencemadness Wiki. "Tetrabutyltin" Sciencemadness, 2020, [Link].
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Grokipedia. "Tetraethyltin" Grokipedia, 2026, [Link].
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Elucidating the Molecular Architecture of Dibutyldiethylstannane: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of organometallic compounds is a critical task in chemical research, synthesis validation, and regulatory compliance. Dibutyldiethylstannane, a tetraorganotin compound, serves as an excellent model for demonstrating a rigorous, multi-faceted analytical workflow. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed to unequivocally determine its chemical structure. Beyond a mere recitation of methods, this document delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. We will explore the theoretical underpinnings of each technique, present detailed, field-proven protocols, and demonstrate how the congruent data from these disparate analyses culminate in a single, unambiguous structural assignment.
Introduction: The Imperative for Structural Certainty in Organotin Chemistry
Organotin compounds represent a diverse class of chemicals with applications ranging from industrial catalysts and PVC stabilizers to agricultural pesticides and potential chemotherapeutics.[1][2] Their biological and chemical properties are intrinsically linked to the specific arrangement and nature of the organic substituents bonded to the central tin atom. Consequently, the unambiguous determination of their molecular structure is not merely an academic exercise but a foundational requirement for understanding reactivity, toxicity, and efficacy.
The characterization of organometallic complexes necessitates a suite of analytical techniques, as no single method can provide a complete picture.[3][4] This guide utilizes dibutyldiethylstannane (C₁₂H₂₈Sn) as a case study to illustrate a best-practice workflow for structural elucidation. Our approach is grounded in the principle of orthogonal verification, where data from multiple independent techniques are integrated to build an unshakeable structural hypothesis.
The Elucidation Workflow: A Strategy of Convergent Evidence
A robust strategy for structural elucidation relies on a logical progression of experiments, where each step builds upon the last. The workflow is designed to move from broad compositional information to detailed atomic connectivity.
Caption: Overall workflow for the structural elucidation of dibutyldiethylstannane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of organometallic compounds.[3][4] For organotin analysis, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a comprehensive view of the molecule's framework.[5][6]
Expertise: Why ¹H, ¹³C, and ¹¹⁹Sn NMR are all Essential
-
¹H NMR identifies the different types of proton environments. For dibutyldiethylstannane, we expect to see distinct signals for the butyl (-CH₂CH₂CH₂CH₃) and ethyl (-CH₂CH₃) groups. The key diagnostic feature is the presence of "satellite peaks" flanking the main resonances, which arise from coupling to the NMR-active ¹¹⁷Sn and ¹¹⁹Sn isotopes. The magnitude of the two-bond coupling constant (²J(¹¹⁹Sn-¹H)) for the α-CH₂ protons is highly informative about the geometry at the tin center.
-
¹³C NMR reveals the carbon backbone of the molecule. Each unique carbon atom in the butyl and ethyl chains will produce a distinct signal. Similar to ¹H NMR, coupling to the tin isotopes (¹J(¹¹⁹Sn-¹³C)) provides direct evidence of the C-Sn bond and its nature.
-
¹¹⁹Sn NMR directly probes the central tin atom. Tin has a very wide chemical shift range (~5000 ppm), making the ¹¹⁹Sn chemical shift exquisitely sensitive to the electronic environment and coordination number of the tin atom.[7][8] For a tetra-alkylated tin compound like dibutyldiethylstannane, a single sharp resonance is expected in a predictable region, confirming a single tin species in a tetrahedral environment.[9]
Predicted NMR Data
The following table summarizes the anticipated NMR data for dibutyldiethylstannane based on known trends for organotin compounds.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | Sn-CH₂-CH₃ | ~0.8 - 1.0 | Quartet (q) | ³J(H-H) ≈ 7-8 Hz |
| Sn-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | ³J(H-H) ≈ 7-8 Hz | |
| Sn-CH₂-CH₂CH₂CH₃ | ~0.8 - 1.0 | Triplet (t) | ²J(¹¹⁹Sn-H) ≈ 50-60 Hz | |
| Sn-CH₂-CH₂CH₂CH₃ | ~1.2 - 1.6 | Multiplet (m) | ||
| CH₃(butyl) | ~0.9 | Triplet (t) | ³J(H-H) ≈ 7 Hz | |
| ¹³C | Sn-C H₂-CH₃ | ~8 - 12 | Singlet | ¹J(¹¹⁹Sn-C) ≈ 300-350 Hz |
| Sn-CH₂-C H₃ | ~12 - 16 | Singlet | ²J(¹¹⁹Sn-C) ≈ 20-25 Hz | |
| Sn-C H₂-(butyl) | ~10 - 15 | Singlet | ¹J(¹¹⁹Sn-C) ≈ 320-380 Hz | |
| Sn-CH₂-C H₂-(butyl) | ~28 - 32 | Singlet | ²J(¹¹⁹Sn-C) ≈ 20-25 Hz | |
| Sn-CH₂CH₂-C H₂-(butyl) | ~26 - 30 | Singlet | ³J(¹¹⁹Sn-C) ≈ 50-60 Hz | |
| Sn-...(butyl)-C H₃ | ~13 - 15 | Singlet | ⁴J(¹¹⁹Sn-C) ≈ 0 Hz | |
| ¹¹⁹Sn | (CH₃CH₂)₂Sn(CH₂CH₂CH₂CH₃)₂ | ~ -10 to +20 | Singlet | N/A |
Note: Exact chemical shifts are solvent-dependent. Data is predicted based on values for similar tetra-alkyltin compounds.[8][10]
Protocol: High-Resolution NMR Analysis
-
Sample Preparation: Accurately weigh ~20-30 mg of dibutyldiethylstannane and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube. Causality: Chloroform-d is a common choice for its good dissolving power and relatively clean spectral window. Benzene-d₆ can be used to resolve overlapping signals through solvent-induced shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe tunable to ¹H, ¹³C, and ¹¹⁹Sn frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.
-
Trustworthiness: Ensure proper shimming to obtain sharp, symmetrical peaks, which is critical for resolving multiplets and observing the small Sn satellite peaks.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making assignment easier. A longer relaxation delay may be needed for quaternary carbons, but none are present here.
-
-
¹¹⁹Sn{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹¹⁹Sn spectrum. Tetramethyltin (SnMe₄) is a common external reference.[7]
-
Parameters: 256 scans, 5-second relaxation delay, 45° pulse angle.
-
Causality: A longer relaxation delay is used for the ¹¹⁹Sn nucleus due to its potentially long T₁ relaxation time. Proton decoupling provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the spectra using the residual solvent peak (¹H, ¹³C) or an external standard (¹¹⁹Sn). Integrate ¹H signals and pick peaks for all spectra.
Mass Spectrometry (MS): Definitive Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For organometallic compounds, the characteristic isotopic signature of the metal is a powerful diagnostic tool.[5][11]
Expertise: The Tin Isotope Pattern as a Structural Fingerprint
Tin has ten stable isotopes, with ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%) being the most abundant. This results in a highly characteristic and easily recognizable isotopic pattern for any tin-containing ion in the mass spectrum. Observing this unique cluster of peaks for the molecular ion and its fragments provides definitive proof of the presence of tin. The fragmentation of tetra-alkyltins typically proceeds through the sequential loss of alkyl radicals.
Caption: Plausible ESI-MS fragmentation pathway for Dibutyldiethylstannane.
Predicted Mass Spectrometry Data
| Ion (for ¹²⁰Sn) | Formula | Calculated m/z | Key Feature |
| [M]⁺ | [C₁₂H₂₈Sn]⁺ | 292.13 | Molecular Ion |
| [M - C₂H₅]⁺ | [C₁₀H₂₃Sn]⁺ | 263.09 | Loss of ethyl radical |
| [M - C₄H₉]⁺ | [C₈H₁₉Sn]⁺ | 235.06 | Loss of butyl radical |
| [M - C₂H₅ - C₄H₉]⁺ | [C₆H₁₄Sn]⁺ | 207.02 | Loss of ethyl and butyl |
| [Sn]⁺ | [Sn]⁺ | 119.90 | Tin ion |
Note: All tin-containing fragments will exhibit the characteristic multi-peak isotopic pattern.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
While organotin compounds can be analyzed by GC-MS, this often requires derivatization.[1][11] Direct analysis by ESI-MS is a faster approach.[5]
-
Sample Preparation: Prepare a dilute solution of dibutyldiethylstannane (~10 µg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol. Causality: High concentrations can lead to signal suppression and detector saturation. Acetonitrile is a good choice for its volatility and ability to promote ionization.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
-
Infusion Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the source in positive ion mode.
-
Optimize source parameters (capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion. Trustworthiness: Optimizing the cone/fragmentor voltage is a self-validating step. A low voltage should show the molecular ion, while increasing it will induce fragmentation, helping to confirm the proposed fragmentation pathway.
-
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Data Analysis:
-
Identify the molecular ion cluster and confirm its m/z matches the calculated value for [C₁₂H₂₈Sn]⁺.
-
Compare the observed isotopic pattern of the molecular ion and key fragments to the theoretical pattern for tin.
-
Identify major fragment ions and correlate them with the expected losses of ethyl and butyl groups.
-
Infrared (IR) Spectroscopy: Vibrational Confirmation
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12][13] For dibutyldiethylstannane, IR is used to confirm the presence of C-H bonds in an aliphatic environment and, importantly, the Sn-C bonds.
Expertise: Identifying Key Vibrational Modes
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations, confirming the aliphatic nature of the butyl and ethyl groups.[13]
-
C-H Bending: Bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups appear in the 1375-1465 cm⁻¹ region.
-
Sn-C Stretching: The most diagnostic bands for this molecule are the asymmetric and symmetric Sn-C stretching vibrations. These typically occur in the far-IR region, generally between 450 and 600 cm⁻¹.[14] The presence of bands in this region is strong evidence for the covalent Sn-C linkages.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: No special preparation is needed for a liquid sample. Directly place one to two drops of dibutyldiethylstannane onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum (typically 32 scans). Causality: This is a critical step to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
Sample Collection: After applying the sample, collect the sample spectrum using the same number of scans.
-
Data Analysis: The instrument software will automatically generate the absorbance spectrum. Identify the key absorption bands and assign them to the corresponding vibrational modes (C-H stretch, C-H bend, Sn-C stretch).
Conclusion: Synthesizing the Data for Unambiguous Structure Confirmation
The structural elucidation of dibutyldiethylstannane is achieved not by a single piece of data, but by the overwhelming congruence of evidence from orthogonal techniques.
-
MS establishes the correct molecular formula (C₁₂H₂₈Sn) through the molecular ion's m/z and confirms the presence of one tin atom via its unique isotopic signature.
-
IR confirms the presence of aliphatic C-H bonds and the crucial Sn-C covalent bonds.
-
NMR provides the definitive architecture. ¹H and ¹³C NMR identify the butyl and ethyl fragments and show their connectivity. Crucially, ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H) couplings prove these alkyl groups are directly attached to the tin atom. Finally, the single resonance in the ¹¹⁹Sn NMR spectrum confirms a single, symmetric tetra-alkyltin environment.
Together, these data points leave no ambiguity. The compound is unequivocally identified as dibutyldiethylstannane, [(CH₃CH₂)₂Sn(CH₂CH₂CH₂CH₃)₂]. This rigorous, multi-technique approach ensures the highest level of scientific confidence, a standard required for advanced research and development.
References
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dibutyldiethylstannane synthesis from Grignard reagents
An In-Depth Technical Guide to the Synthesis of Dibutyldiethylstannane via Grignard Reagents
Abstract
This technical guide provides a comprehensive overview of a robust and controlled methodology for the synthesis of unsymmetrical tetraorganotin compounds, specifically focusing on dibutyldiethylstannane (Bu₂Et₂Sn). The synthesis leverages the versatility of Grignard reagents in a two-stage process involving an initial Kocheshkov redistribution reaction followed by a subsequent Grignard alkylation. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and critical safety considerations essential for handling organotin compounds.
Introduction: The Significance of Organotin Compounds
Organotin compounds, defined by the presence of at least one tin-carbon bond, represent a versatile class of organometallic chemicals with broad industrial and research applications.[1] They serve as heat stabilizers for PVC, catalysts in polymer chemistry, and as active biocides.[2] The synthesis of specific organotin structures, such as the unsymmetrical tetraorganotin dibutyldiethylstannane, is of interest for fine-tuning chemical and physical properties for specialized applications.
The primary methods for forming Sn-C bonds include the Grignard reaction, Wurtz coupling, and direct synthesis routes.[3][4] The Grignard pathway is often favored due to its high efficiency, operational simplicity, and the wide availability of organohalide precursors.[4] This guide will focus on a strategic application of the Grignard reaction to achieve a controlled synthesis of an unsymmetrical product.
Strategic Synthesis Pathway
Directly synthesizing an unsymmetrical tetraorganotin like dibutyldiethylstannane by reacting a tin tetrahalide with a stoichiometric mixture of two different Grignard reagents (e.g., butylmagnesium bromide and ethylmagnesium bromide) is fraught with challenges. Such an approach typically yields a statistical mixture of all possible tetraalkyltin products (Bu₄Sn, Bu₃EtSn, Bu₂Et₂Sn, BuEt₃Sn, and Et₄Sn), which are difficult to separate due to similar boiling points.
A more controlled and scientifically sound approach, detailed herein, involves two distinct stages:
-
Synthesis of a Diorganotin Dihalide Intermediate: Tetrabutyltin (Bu₄Sn), itself prepared via a Grignard reaction, undergoes a Kocheshkov redistribution reaction with tin(IV) chloride (SnCl₄) to produce the key intermediate, dibutyldichlorostannane (Bu₂SnCl₂).[4]
-
Selective Alkylation: The purified dibutyldichlorostannane is then reacted with a second Grignard reagent, ethylmagnesium bromide (EtMgBr), to selectively form the desired dibutyldiethylstannane.
This stepwise methodology ensures high selectivity and simplifies the purification of the final product.
Mechanistic Principles
The Grignard Reagent: A Potent Nucleophile
A Grignard reagent (R-Mg-X) is formed by the reaction of an organic halide with magnesium metal in an ethereal solvent.[5][6] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom. This makes the Grignard reagent a powerful nucleophile, capable of attacking electrophilic centers, such as the tin atom in organotin halides.[5] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be readily quenched by protic solvents like water to form an alkane.[7]
The Kocheshkov Redistribution Reaction
The Kocheshkov reaction is a comproportionation reaction used to synthesize organotin halides.[4] In the context of this guide, tetra-n-butyltin and tin(IV) chloride are heated, causing a redistribution of the butyl and chloride groups around the tin centers to yield the thermodynamically stable dibutyldichlorostannane. The general form of the reaction is:
R₄Sn + SnCl₄ → 2 R₂SnCl₂[4]
This reaction is crucial for creating the di-substituted tin halide precursor necessary for the final selective alkylation step.
Experimental Protocol: Synthesis of Dibutyldiethylstannane from Bu₂SnCl₂
This protocol details the second stage of the synthesis: the reaction of dibutyldichlorostannane with ethylmagnesium bromide.
Pre-Reaction Preparations & Safety
WARNING: Organotin compounds are highly toxic via inhalation, ingestion, and dermal contact.[8] Tri- and di-organotins can cause severe neurological and immunological effects.[1][2] All manipulations must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[9][10] All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) just before use.[9]
Reagents and Equipment
-
Dibutyldichlorostannane (Bu₂SnCl₂)
-
Magnesium turnings
-
Bromoethane (Ethyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, inert gas line.
Step-by-Step Methodology
Part A: Preparation of Ethylmagnesium Bromide (EtMgBr)
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube or inert gas outlet), and a dropping funnel. Purge the entire apparatus with inert gas.
-
Initiation: Place magnesium turnings (2.1 molar equivalents relative to Bu₂SnCl₂) in the flask. Add a small volume of anhydrous ether, just enough to cover the magnesium.
-
Grignard Formation: Dissolve bromoethane (2.1 molar equivalents) in anhydrous ether and add it to the dropping funnel. Add a small portion (approx. 5-10%) of the bromoethane solution to the magnesium. The reaction is initiated when the solution turns cloudy and gentle refluxing begins. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary to activate the magnesium surface.[11]
-
Addition: Once the reaction is initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady but controllable reflux.
-
Completion: After the addition is complete, continue stirring the gray-black mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is your Grignard reagent.
Part B: Reaction with Dibutyldichlorostannane
-
Solution Preparation: In a separate flask, dissolve dibutyldichlorostannane (1 molar equivalent) in anhydrous ether under an inert atmosphere.
-
Controlled Addition: Cool the Grignard reagent solution in an ice bath. Slowly add the dibutyldichlorostannane solution via the dropping funnel to the stirred Grignard reagent. The addition should be exothermic; maintain a low temperature (0-10 °C) throughout the addition to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium salts. This is preferred over water or dilute acid to avoid forming tin oxides.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.
-
Drying & Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is a colorless oil. Purify by vacuum distillation to obtain pure dibutyldiethylstannane.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the reaction of dibutyldichlorostannane with ethylmagnesium bromide.
| Parameter | Value | Rationale |
| Molar Ratio (EtMgBr:Bu₂SnCl₂) | 2.1 : 1.0 | A slight excess of the Grignard reagent ensures complete conversion of the dichloride.[13] |
| Reaction Temperature | 0-10 °C (Addition) | Controls the exothermic reaction and minimizes side product formation.[12] |
| Reaction Time | 1-2 hours post-addition | Allows the reaction to proceed to completion at room temperature. |
| Solvent | Anhydrous Diethyl Ether / THF | Ethereal solvents are required to solvate and stabilize the Grignard reagent. |
| Theoretical Yield | >90% (based on Bu₂SnCl₂) | The reaction is typically high-yielding under optimal conditions. |
Characterization of Dibutyldiethylstannane
The identity and purity of the synthesized dibutyldiethylstannane must be confirmed through a combination of spectroscopic and chromatographic techniques.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the butyl (-C₄H₉) and ethyl (-C₂H₅) groups, with integrals corresponding to the correct proton count.
-
¹³C NMR: Will display distinct resonances for the carbon atoms in the butyl and ethyl chains.
-
¹¹⁹Sn NMR: Provides a definitive chemical shift for the tin atom in its specific chemical environment, which is highly sensitive to the attached alkyl groups.[3]
-
-
Infrared (IR) Spectroscopy: Will show characteristic C-H stretching and bending vibrations for the alkyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight of the compound. Derivatization may be necessary for analysis.[14]
Conclusion
The synthesis of dibutyldiethylstannane via a two-stage process involving a Kocheshkov redistribution followed by a Grignard alkylation represents a superior strategy for producing unsymmetrical tetraorganotins with high purity and yield. This method avoids the complex product mixtures associated with direct, mixed-Grignard approaches. Adherence to strict anhydrous and inert atmosphere techniques is paramount for success. Furthermore, a profound respect for the significant toxicity of organotin compounds and the implementation of rigorous safety protocols are non-negotiable for any researcher working in this field.
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- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
- ResearchGate. (2025). Reverse Kocheshkov reaction – Redistribution reactions between RSn(OCH2CH2NMe2)2Cl (R = Alk, Ar) and PhSnCl3: Experimental and DFT study.
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dibutyldiethylstannane safety data sheet and handling precautions
An In-Depth Technical Guide to the Safety and Handling of Dibutyldiethylstannane and Related Organotin Compounds
Authored by a Senior Application Scientist
Disclaimer: No specific Safety Data Sheet (SDS) for dibutyldiethylstannane was located. The following guidance is synthesized from established knowledge of closely related organotin compounds and should be used as a foundational resource for risk assessment and the implementation of safe handling protocols. It is imperative to treat dibutyldiethylstannane with the high degree of caution afforded to other toxic organotin compounds.
Introduction: The Dual Nature of Organotin Compounds
Organotin compounds, characterized by at least one tin-carbon bond, are a class of organometallic chemicals with broad industrial and research applications.[1] They serve as heat stabilizers in polyvinyl chloride (PVC), catalysts in polymer synthesis, and as potent biocides in applications such as antifouling paints and fungicides.[1][2] Dibutyldiethylstannane, a tetraorganotin compound, is expected to share the toxicological profile of this chemical family. Tetraorganotins are generally stable but can be metabolized or degraded into more toxic triorganotin and diorganotin compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle dibutyldiethylstannane and other organotin compounds, mitigating the significant health risks they pose.
The Toxicological Landscape of Organotin Compounds
The toxicity of organotin compounds is intrinsically linked to the number and nature of the organic groups attached to the tin atom.[1][2] Understanding this structure-activity relationship is fundamental to appreciating the potential hazards of dibutyldiethylstannane.
General Order of Toxicity
The general order of mammalian toxicity for organotin compounds is as follows:
While tetraorganotins like dibutyldiethylstannane are typically less toxic than their triorganotin counterparts, they can be dealkylated in vivo to form these more hazardous compounds. The ethyl derivatives are among the most toxic of the alkyltin compounds.
Primary Target Organs and Health Effects
Organotin compounds are highly toxic through all routes of exposure: inhalation, ingestion, and dermal contact.[1][3] The severity of the health effects is dependent on the specific compound, the dose, and the duration of exposure.
-
Neurotoxicity: Triethyltin and trimethyltin compounds are potent neurotoxins.[1][4] Acute intoxication can lead to headaches, visual defects, and abnormal brain electrical activity. In severe cases, long-term neurological effects have been observed.[5]
-
Immunotoxicity: Tributyltin (TBT) and dibutyltin (DBT) compounds are known to be potent immunotoxic agents, particularly affecting the thymus.[6] This can lead to suppression of the immune system.
-
Endocrine Disruption: Certain organotin compounds, such as TBT, are recognized as endocrine disruptors.[1]
-
Organ Damage: Dibutyltin and tributyltin compounds have been shown to cause bile duct damage in animal studies.[6] Other organ systems that can be affected include the liver and kidneys.[7]
-
Skin and Eye Irritation: Direct contact with dialkyltin and trialkyltin compounds can cause severe skin irritation and chemical burns.[3] They are also irritating to the eyes.[8]
-
Reproductive and Developmental Toxicity: Some organotin compounds have demonstrated reproductive and developmental effects in laboratory animals.[3][6]
Hazard Identification and Classification
While a specific GHS classification for dibutyldiethylstannane is not available, based on data for related dibutyltin compounds, it should be handled as a substance with the following potential hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[9][10] |
| Acute Toxicity, Dermal | Category 3/4 | Toxic/Harmful in contact with skin[9][10][11] |
| Skin Corrosion/Irritation | Category 1C/2 | Causes severe skin burns and eye damage / Causes skin irritation[8][10][12] |
| Serious Eye Damage/Irritation | Category 1/2 | Causes serious eye damage / Causes serious eye irritation[8][10][11][12] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects[12][13] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child[8][12][13] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | Causes damage to organs[13] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure[8][11][12][13] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life[8][11][12][13] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects[8][11][13] |
Safe Handling and Personal Protective Equipment (PPE)
Due to the high toxicity of organotin compounds, stringent safety protocols must be implemented. Occupational exposure is the most likely route of contact, and proper handling procedures are critical to minimize risk.
Engineering Controls
-
Fume Hood: All work with dibutyldiethylstannane and other organotins must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Lab Coat: A lab coat or chemical-resistant apron must be worn to protect against skin contact.
-
Respiratory Protection: In the event of a large spill or in a situation where the fume hood is not available or functioning correctly, a respirator with an appropriate cartridge for organic vapors should be used.[3]
Caption: Emergency first-aid response to organotin exposure.
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillow). Place the contaminated material in a sealed, labeled container for proper disposal. [3]* Large Spills: Evacuate the area. Wear appropriate respiratory protection and PPE. Contain the spill if possible. Follow institutional guidelines for large chemical spills.
-
Avoid release to the environment. [11]
Waste Disposal
-
All waste containing dibutyldiethylstannane or other organotin compounds must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant. [8]* Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
Dibutyldiethylstannane, as a member of the organotin family, should be presumed to be highly toxic. A thorough understanding of its potential hazards, coupled with strict adherence to the handling, storage, and emergency procedures outlined in this guide, is essential for the safety of all laboratory personnel. The causality behind these stringent protocols lies in the potent neurotoxic, immunotoxic, and organ-damaging properties of organotin compounds. By implementing these self-validating systems of engineering controls, personal protective equipment, and standard operating procedures, researchers can mitigate the risks and ensure a safe working environment.
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- Safety and handling precautions for organotin compounds.Benchchem.
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An In-depth Technical Guide to the Solubility of Dibutyldiethylstannane in Organic Solvents
Executive Summary
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of dibutyldiethylstannane in organic solvents. In the absence of extensive published quantitative data for this specific unsymmetrical tetraalkyltin compound, this document emphasizes the fundamental principles and practical methodologies required to generate reliable solubility profiles. It is structured to empower the user with the necessary knowledge to design, execute, and interpret solubility experiments, ensuring scientific integrity and laboratory safety. This guide covers the theoretical underpinnings of organotin solubility, detailed experimental protocols for solubility determination, advanced analytical techniques for quantification, and critical safety and handling procedures.
Introduction to Dibutyldiethylstannane and Its Solubility
Dibutyldiethylstannane ((C₄H₉)₂(C₂H₅)₂Sn) is an organotin compound featuring a central tin atom covalently bonded to two butyl and two ethyl groups. As with other tetraalkyltin compounds, its physicochemical properties, including solubility, are dictated by the nature of these alkyl substituents.[1] Tetra-alkyltin compounds are generally colorless liquids or low-melting solids and are often used as intermediates in the synthesis of other organotin compounds.[1] Their solubility in organic solvents is a critical parameter for a multitude of applications, including:
-
Reaction Media Selection: Ensuring that reactants are in the same phase is fundamental for optimizing reaction kinetics and yields.
-
Purification Processes: Techniques such as recrystallization and chromatography are highly dependent on differential solubility.
-
Formulation Development: For applications in materials science or as catalysts, understanding solubility is key to creating homogeneous and stable formulations.
-
Environmental Fate and Toxicology Studies: Solubility data is essential for assessing the environmental distribution and bioavailability of organotin compounds.[2]
Given the general trend of tetra-organotin compounds being soluble in organic solvents but not in water, a systematic approach to determining their solubility in a range of relevant organic solvents is crucial for their effective and safe use.[1][3]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For dibutyldiethylstannane, a nonpolar molecule, its solubility will be primarily influenced by:
-
Van der Waals Forces: As a tetraalkyltin compound, dibutyldiethylstannane interacts with its surroundings primarily through London dispersion forces. Therefore, it is expected to be more soluble in nonpolar organic solvents where similar intermolecular forces dominate.
-
Solvent Polarity: The polarity of the solvent plays a significant role. Nonpolar solvents like alkanes, aromatic hydrocarbons, and ethers are likely to be good solvents for dibutyldiethylstannane. Conversely, highly polar solvents, particularly those with strong hydrogen-bonding networks like water and lower alcohols, are expected to be poor solvents.[1]
-
Molecular Size and Shape: The size and shape of both the solute and solvent molecules can influence solubility through steric effects and the efficiency of packing in the solution.
Synthesis of Dibutyldiethylstannane
For the purpose of solubility studies, a pure sample of dibutyldiethylstannane is required. The synthesis of unsymmetrical tetraorganotin compounds can be achieved through several methods, with the Grignard reaction being a classic and versatile approach.[4]
Illustrative Synthetic Pathway:
A common route involves the sequential alkylation of a tin tetrahalide. For dibutyldiethylstannane, this could involve a two-step process:
-
Formation of Dibutyldichlorostannane: Reaction of tin tetrachloride with two equivalents of a butyl Grignard reagent.
-
SnCl₄ + 2 C₄H₉MgBr → (C₄H₉)₂SnCl₂ + 2 MgClBr
-
-
Alkylation with Ethyl Grignard Reagent: Reaction of the resulting dibutyldichlorostannane with two equivalents of an ethyl Grignard reagent.
-
(C₄H₉)₂SnCl₂ + 2 C₂H₅MgBr → (C₄H₉)₂(C₂H₅)₂Sn + 2 MgClBr
-
Purification of the final product is typically achieved by distillation under reduced pressure to prevent decomposition.[3] The identity and purity of the synthesized dibutyldiethylstannane should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry prior to solubility determination.
Experimental Determination of Solubility
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of dibutyldiethylstannane in a chosen solvent at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
In a series of sealed vials, add an excess amount of dibutyldiethylstannane to a known volume of the selected organic solvents (e.g., hexane, toluene, ethanol, acetone). The presence of undissolved solute is crucial to ensure saturation.
-
Equilibrate the vials at a constant temperature using a thermostatically controlled water bath or incubator. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a pre-calibrated pipette. It is critical to avoid transferring any solid material.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at ambient temperature or with gentle heating. For less volatile solvents, a rotary evaporator or vacuum oven may be necessary.
-
Once the solvent is completely removed, dry the evaporating dish containing the dibutyldiethylstannane residue to a constant weight in a desiccator.
-
Weigh the evaporating dish with the dry residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved dibutyldiethylstannane is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.
-
Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Gravimetric Solubility Determination:
Caption: Workflow for the gravimetric determination of solubility.
Analytical Methods for Concentration Determination
For more precise measurements or for very low solubilities, analytical techniques can be employed to determine the concentration of dibutyldiethylstannane in the saturated solution.
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like tetraalkyltins.[4][5][6][7]
Experimental Protocol:
-
Preparation of Saturated Solution and Calibration Standards:
-
Prepare saturated solutions as described in the gravimetric method.
-
Prepare a series of calibration standards of known concentrations of dibutyldiethylstannane in the same solvent used for the solubility study.
-
-
Sample Analysis:
-
Inject a known volume of the filtered saturated solution and the calibration standards into the GC-MS system.
-
Develop a suitable GC method for the separation of dibutyldiethylstannane from the solvent and any potential impurities.
-
Use the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic fragment ions of dibutyldiethylstannane.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of dibutyldiethylstannane against the concentration for the calibration standards.
-
Determine the concentration of dibutyldiethylstannane in the saturated solution by interpolating its peak area on the calibration curve.
-
¹H and ¹¹⁹Sn NMR spectroscopy can also be used for the quantification of dibutyldiethylstannane.[2][8][9][10]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a saturated solution of dibutyldiethylstannane in a deuterated solvent.
-
Add a known amount of an internal standard (a compound with a known concentration and distinct NMR signals that do not overlap with the analyte) to the NMR tube.
-
-
NMR Analysis:
-
Acquire the ¹H or ¹¹⁹Sn NMR spectrum of the sample.
-
Integrate the signals corresponding to dibutyldiethylstannane and the internal standard.
-
-
Quantification:
-
The concentration of dibutyldiethylstannane can be calculated by comparing the integral of its signal to the integral of the internal standard's signal, taking into account the number of protons or tin atoms contributing to each signal and the concentration of the internal standard.
-
Expected Solubility Profile
Based on the general properties of tetraalkyltin compounds, the solubility of dibutyldiethylstannane in a range of common organic solvents can be predicted as follows:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | High | "Like dissolves like"; similar nonpolar nature and intermolecular forces. |
| Nonpolar Aromatic | Toluene, Benzene | High | Favorable van der Waals interactions. |
| Ethers | Diethyl ether, THF | High | Good solvents for nonpolar to moderately polar organic compounds. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Can dissolve a wide range of organic compounds. |
| Ketones | Acetone, MEK | Moderate | Intermediate polarity may allow for some dissolution. |
| Alcohols | Ethanol, Methanol | Low to Moderate | Increasing polarity and hydrogen bonding will decrease solubility. |
| Highly Polar Solvents | Water, DMSO | Very Low | Mismatch in intermolecular forces. |
Safety, Handling, and Waste Disposal
Organotin compounds, including tetraalkyltins, are toxic and require careful handling in a controlled laboratory environment.[9][11]
6.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: Work in a well-ventilated fume hood. A respirator may be necessary for handling large quantities or in case of spills.
6.2. Handling Procedures:
-
All manipulations of dibutyldiethylstannane should be performed in a chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[9]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]
6.3. Waste Disposal:
-
All waste containing dibutyldiethylstannane, including contaminated solvents, glassware, and consumables, must be collected in a designated and clearly labeled hazardous waste container.[9][12]
-
Follow your institution's and local regulations for the disposal of organotin waste.
-
Glassware that has been in contact with organotin compounds should be decontaminated, for example, by soaking in a bleach solution overnight before routine washing.[13]
Waste Management Workflow for Organotin Compounds:
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- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
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The Tin-Carbon Bond: A Technical Guide to the History and Discovery of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotin compounds, defined by the presence of at least one tin-carbon bond, represent a fascinating and complex area of organometallic chemistry.[1] From their initial synthesis in the mid-19th century to their widespread industrial applications and subsequent environmental scrutiny, the story of organotin compounds is one of scientific curiosity, industrial innovation, and ecological consequence. This in-depth technical guide provides a comprehensive overview of the history and discovery of these compounds, detailing the seminal synthetic methodologies, the evolution of their applications, and the critical understanding of their toxicological profiles. By examining the causality behind experimental choices and the self-validating nature of described protocols, this guide aims to provide researchers, scientists, and drug development professionals with a thorough and authoritative understanding of the field.
The Dawn of Organotin Chemistry: Serendipity and Synthesis
The journey into organotin chemistry began in the mid-1800s, a period of burgeoning exploration in the field of organometallics. The British chemist Sir Edward Frankland, a pioneer who introduced the concept of chemical valence and coined the term "organometallic," is credited with the first synthesis of an organotin compound.[2][3][4] In 1849, while attempting to isolate free alkyl radicals, Frankland synthesized diethyltin diiodide ((C₂H₅)₂SnI₂) by reacting ethyl iodide with metallic tin.[2][5][6] This discovery marked the genesis of organotin chemistry.[5][7]
A few years later, in 1852, the German chemist Carl Jacob Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy.[2][5][7][8][9] While Frankland's work predates Löwig's, the latter's publication is often cited as a key starting point for the field.[5][7] These early syntheses, though groundbreaking, yielded compounds that remained laboratory curiosities for nearly a century, with no immediate recognized industrial applications.
The early 20th century saw a rapid expansion in organotin chemistry, largely catalyzed by the discovery of the Grignard reagents.[1][6][10] The versatility of Grignard reagents in forming carbon-carbon bonds extended to the creation of tin-carbon bonds with high efficiency, opening the door for the synthesis of a wide array of organotin derivatives.[1][6] During this period, notable contributions from chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia further solidified the foundations of the field.[5][7]
Diagram: Timeline of Key Discoveries in Organotin Chemistry
Caption: A timeline highlighting the pivotal moments in the history of organotin compounds.
Foundational Synthetic Methodologies
The ability to selectively introduce organic groups onto a tin atom is fundamental to organotin chemistry. Several key methodologies have been developed and refined over the years, each with its own advantages and applications.
The Grignard Reaction: A Versatile Tool for Sn-C Bond Formation
The reaction of a Grignard reagent (RMgX) with a tin halide, typically tin tetrachloride (SnCl₄), is a classic and highly effective method for synthesizing tetraorganotin compounds.[1] This reaction proceeds via a nucleophilic substitution mechanism, where the carbanionic character of the Grignard reagent facilitates the displacement of halide ions from the tin center.
Experimental Protocol: Synthesis of Tetraethyltin via the Grignard Reaction
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether.
-
Grignard Reagent Formation: A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
-
Alkylation of Tin Tetrachloride: The Grignard reagent solution is cooled in an ice bath, and a solution of tin tetrachloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be carefully controlled.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting crude tetraethyltin is purified by fractional distillation under reduced pressure.
The stoichiometry of this reaction can be controlled to produce partially alkylated organotin halides, although the formation of the fully substituted tetraorganotin is often favored. The general reaction is as follows:
4 R-Mg-X + SnCl₄ → R₄Sn + 4 MgXCl
The Kocheshkov Redistribution Reaction: Accessing Mixed Organotin Halides
Symmetrical tetraorganotin compounds can be readily converted into mixed organotin halides through redistribution reactions, also known as the Kocheshkov comproportionation.[1] This reaction involves heating a tetraorganotin compound with a tin tetrahalide in the appropriate stoichiometric ratio to yield the desired mono-, di-, or tri-organotin halide.
Experimental Protocol: Synthesis of Tri-n-butyltin Chloride via Kocheshkov Redistribution
-
Reaction Setup: A mixture of tetra-n-butyltin and tin tetrachloride in a 3:1 molar ratio is placed in a reaction vessel equipped with a reflux condenser.
-
Reaction: The mixture is heated to approximately 200°C for several hours. The progress of the reaction can be monitored by measuring the refractive index of the mixture.
-
Purification: The resulting tri-n-butyltin chloride is purified by vacuum distillation.
The stoichiometry dictates the product distribution:
3 R₄Sn + SnCl₄ → 4 R₃SnCl R₄Sn + SnCl₄ → 2 R₂SnCl₂ R₄Sn + 3 SnCl₄ → 4 RSnCl₃
Diagram: General Synthetic Pathways to Organotin Compounds
Caption: Key synthetic routes to various classes of organotin compounds.
The Proliferation of Applications: From Polymers to Biocides
The industrial revolution in organotin chemistry began in the 1940s with the discovery of their utility as thermal stabilizers for polyvinyl chloride (PVC).[5][7] PVC, while a versatile and inexpensive polymer, is prone to degradation upon heating, releasing hydrochloric acid. Organotin compounds, particularly diorganotins like dibutyltin dilaurate and dibutyltin maleate, effectively scavenge this HCl and prevent further degradation, thereby preserving the integrity and clarity of the plastic.[5][7] This application remains a significant consumer of organotin compounds today.[1]
The 1950s heralded a new era for organotins with the discovery of their potent biocidal properties by van der Kerk and his colleagues in the Netherlands.[5][7] Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), were found to exhibit powerful fungicidal and bactericidal activity. This led to their widespread use in a variety of applications, including:
-
Antifouling Paints: TBT became a key ingredient in marine paints to prevent the growth of barnacles, algae, and other organisms on ship hulls.[10][11][12] This improved fuel efficiency and reduced maintenance costs.[12]
-
Wood Preservation: The fungicidal properties of TBT were harnessed to protect wood from decay.[1][5]
-
Agrochemicals: Triphenyltin derivatives were employed as fungicides and insecticides in agriculture.[1][10]
-
Catalysis: Diorganotin compounds are effective catalysts in the production of polyurethanes and silicones.[1][5]
The Double-Edged Sword: Toxicity and Environmental Impact
The very properties that made triorganotin compounds effective biocides also rendered them highly toxic to a wide range of non-target organisms.[1][13][14] The extensive use of TBT in antifouling paints led to its accumulation in marine ecosystems, with devastating consequences.[11][12][15]
Table: Toxicity of Selected Organotin Compounds
| Compound | Toxicity Class | Primary Effects |
| Tributyltin (TBT) | High | Endocrine disruption (imposex in gastropods), immunotoxicity, neurotoxicity.[11][12][13] |
| Triphenyltin (TPT) | High | Fungicide and insecticide, similar toxicity profile to TBT.[1] |
| Triethyltin | High | Neurotoxin, causes edema of the central nervous system.[14] |
| Dibutyltin (DBT) | Moderate | Immunotoxicity. |
| Dioctyltin (DOT) | Low | Used as a PVC stabilizer due to lower toxicity. |
| Tetrabutyltin | Low | Relatively non-toxic but can metabolize to more toxic forms.[13] |
One of the most well-documented and dramatic effects of TBT pollution is the phenomenon of "imposex" in female marine snails, where they develop male sexual characteristics.[11] This endocrine disruption led to reproductive failure and catastrophic declines in snail populations in heavily trafficked waterways. The high toxicity of TBT and its persistence in sediments prompted international regulations, culminating in a global ban on the use of TBT in antifouling paints by the International Maritime Organization in 2008.[2]
Modern Perspectives and Future Directions
While the environmental legacy of some organotin compounds has led to significant restrictions on their use, the field continues to evolve. Research is ongoing to develop more environmentally benign organotin-based catalysts and stabilizers. Furthermore, the unique chemical properties of organotin compounds continue to be exploited in organic synthesis, most notably in the Stille reaction, a palladium-catalyzed cross-coupling reaction that is a powerful tool for creating complex organic molecules.[1]
In the realm of drug development, certain organotin compounds have been investigated for their potential anticancer properties.[10] Studies have shown that some triphenyltin(IV) complexes exhibit cytotoxic activity against various human tumor cell lines.[10] However, the inherent toxicity of these compounds presents a significant challenge that must be overcome through careful ligand design and targeted delivery strategies.
Conclusion
The history of organotin compounds is a compelling narrative of scientific advancement, industrial utility, and ecological responsibility. From Frankland's initial synthesis to the development of sophisticated synthetic methodologies and the discovery of a vast array of applications, these compounds have had a profound impact on chemistry and technology. The subsequent recognition of their environmental toxicity has underscored the importance of a holistic approach to chemical development, one that balances innovation with a deep understanding of potential consequences. For researchers and scientists today, the legacy of organotin chemistry serves as both a powerful toolkit and a cautionary tale, guiding the development of future generations of sustainable and effective chemical technologies.
References
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Organotin chemistry - Wikipedia. [Link]
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Yousif, E., Ghazi, D., & Rasheed, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]
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Naoom, N. F., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management, 3(1), 1-8. [Link]
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Yousif, E., Ghazi, D., & Rasheed, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications Volume 3. Archives of Organic and Inorganic Chemical Sciences, 3(3). [Link]
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Organotin chemistry - Grokipedia. [Link]
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Sousa, A. C. A., et al. (2014). History on organotin compounds, from snails to humans. Environmental Chemistry Letters, 12, 117-137. [Link]
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Ali, M., & Yousif, E. (2013). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1235-1249. [Link]
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Caseri, W. R. (2014). Initial Organotin Chemistry. ResearchGate. [Link]
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Adeogun, A. O., & Olatunbosun, O. A. (2017). Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review. IntechOpen. [Link]
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Edward Frankland - Wikipedia. [Link]
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Investigating the Environmental Impact of Organotins. (2022). LCGC International. [Link]
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Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56. [Link]
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Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. ResearchGate. [Link]
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Seyferth, D. (2001). Edward Frankland and the birth of organometallics. American Chemical Society. [Link]
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Tributyltin - Wikipedia. [Link]
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Introduction to Organotin Chemistry - and applications. Gelest, Inc. [Link]
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Carl Jacob Löwig - Wikipedia. [Link]
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Carl Jacob Löwig Facts for Kids. (2023). Kiddle. [Link]
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Carl Lowig. Element. [Link]
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Yousif, E., et al. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 10-17. [Link]
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An In-Depth Technical Guide to the Stability and Storage of Dibutyldiethylstannane
Executive Summary
Dibutyldiethylstannane ((C₄H₉)₂(C₂H₅)₂Sn) is a tetraorganotin compound with significant utility in specialized chemical synthesis. As with many organometallic reagents, its efficacy and safety are directly contingent upon its chemical integrity. This guide provides a comprehensive overview of the stability profile of dibutyldiethylstannane and establishes authoritative, field-tested protocols for its proper storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility, maximizing reagent shelf-life, and maintaining a safe laboratory environment. The principles outlined herein are grounded in the fundamental reactivity of organotin compounds and are applicable to researchers, process chemists, and quality control specialists.
Chemical Stability & Reactivity Profile
The stability of dibutyldiethylstannane is governed by the inherent characteristics of its carbon-tin (C-Sn) bonds. Tetraorganotins are generally the most stable class of organotin compounds, yet they are susceptible to degradation through several key pathways.[1] Understanding these mechanisms is paramount to designing effective storage and handling strategies.
Hydrolytic Stability
Dibutyldiethylstannane is sensitive to moisture. The C-Sn bond can undergo hydrolysis, particularly in the presence of acids or bases, leading to the cleavage of alkyl groups and the formation of various organotin oxides or hydroxides. While less reactive than organotin halides, prolonged exposure to atmospheric humidity will degrade the compound.[2][3] This degradation is often subtle and may not be visually apparent, but it can significantly impact reaction outcomes by reducing the concentration of the active reagent.[2] Therefore, maintaining a scrupulously dry, inert atmosphere is the cornerstone of its preservation.
Oxidative Stability
Exposure to atmospheric oxygen presents a significant risk. Organotin compounds can react with oxygen, a process that can be accelerated by light and heat.[4] This oxidative degradation can lead to the formation of tin oxides and cleavage of the alkyl chains. For many air-sensitive reagents, this degradation pathway is a primary cause of reduced potency over time.[2] Reactions involving organometallic species are often stoichiometric, meaning any degradation leads directly to lower yields and potential side-product formation.[5]
Thermal & Photochemical Stability
Tetraalkyltin compounds, including dibutyldiethylstannane, are typically liquids that can be distilled without decomposition under vacuum.[1] However, they are susceptible to thermal decomposition at elevated temperatures. More critically, many organometallic compounds can undergo photochemical decomposition when exposed to direct sunlight or other sources of UV radiation.[3][4] This necessitates storage in amber or opaque containers to prevent light-induced degradation.
Protocols for Optimal Storage and Handling
The following protocols are designed to mitigate the degradation pathways described above. They represent a self-validating system where procedural rigor ensures the compound's integrity.
Recommended Long-Term Storage Protocol
This protocol is intended for the storage of unopened containers or for stocks that will be maintained for extended periods.
-
Container Selection: The primary container should be a chemically resistant vessel, such as an amber glass bottle, equipped with a high-integrity, multi-layer septum cap (e.g., AcroSeal or Sure/Seal™ packaging).[2][5] This design allows for the removal of aliquots via syringe without compromising the internal atmosphere.
-
Inert Atmosphere: Before sealing, the container's headspace must be purged and replaced with a dry, inert gas such as argon or high-purity nitrogen. Argon is often preferred due to its higher density, which provides a more robust blanket over the liquid.
-
Sealing: The cap must be securely tightened. For added protection, the cap and neck of the bottle should be wrapped with Parafilm® or a similar sealing film to prevent slow ingress of atmospheric moisture and oxygen.
-
Temperature Control: Store the sealed container in a cool, dark location. Refrigeration at 2-8°C is recommended to minimize any potential for thermal degradation. The storage location should be a designated, well-ventilated area for hazardous chemicals.[6]
-
Secondary Containment: Place the primary container within a compatible, sealed secondary container to mitigate risks in case of a leak or break.
Protocol for Aliquoting and Experimental Use
Handling dibutyldiethylstannane requires techniques designed for air-sensitive reagents to prevent contamination during transfer.[5]
-
Glassware Preparation: All glassware (syringes, needles, reaction flasks) must be rigorously dried before use. This is typically achieved by oven-drying at >125°C overnight and cooling under a stream of dry inert gas or in a desiccator.[5]
-
Inert Gas Setup: All manipulations should be performed under a positive pressure of dry argon or nitrogen using a Schlenk line or in an inert-atmosphere glove box.[3][4] The system should be vented through a mineral oil or mercury bubbler to prevent over-pressurization while visually confirming positive pressure.[5]
-
Syringe Transfer Technique: a. Select a clean, dry gas-tight syringe of the appropriate volume, fitted with a long (12-24 inch) needle. Long needles are crucial to avoid tipping the reagent bottle, which can cause the liquid to contact and degrade the septum.[3][5] b. Puncture the septum of the dibutyldiethylstannane container with the needle. c. Gently inject inert gas from your manifold into the headspace of the reagent bottle to create a slight positive pressure. d. Carefully draw the desired volume of liquid into the syringe. It is good practice to draw a small amount of inert gas into the syringe after the liquid to act as a buffer. e. Withdraw the needle from the reagent bottle and swiftly insert it into the septum of the reaction flask (which is already under an inert atmosphere). f. Depress the plunger to dispense the reagent.
-
Post-Use: After dispensing, withdraw the syringe. The small hole in the high-quality septum should self-seal.[2] Re-wrap the cap with Parafilm® and return the reagent bottle to its designated cold storage location.
Data Presentation & Quick Reference
Table 1: Summary of Storage Conditions for Dibutyldiethylstannane
| Parameter | Condition | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents hydrolytic and oxidative degradation.[2][4] |
| Temperature | 2–8°C (Refrigerated) | Minimizes thermal decomposition and slows kinetic degradation.[4] |
| Light | Protect from light | Prevents photochemical decomposition.[3][4] |
| Container | Amber glass bottle with septum-sealed cap | Provides chemical resistance, UV protection, and an inert access point.[2][5] |
| Handling | Schlenk line or Glovebox | Excludes atmospheric moisture and oxygen during transfer.[3][6] |
Visualization of Handling Workflow
The following diagram illustrates the decision-making process for the safe and effective handling of dibutyldiethylstannane.
Caption: Workflow for the safe handling of dibutyldiethylstannane.
References
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Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General reference for organometallic techniques, specific URL not available but concepts are reflected in search result[3])
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Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Tetramethyltin. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Organotin Compounds. NIOSH Current Intelligence Bulletin 31. Retrieved from [Link]
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Mack, D. J., & Njardarson, J. T. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2791–2796. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Utility of Tetraalkylstannanes in Modern Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of tetraalkylstannanes in organic synthesis. While the specific reagent dibutyldiethylstannane is not extensively documented in mainstream synthetic literature, this guide will focus on the chemistry of closely related and widely utilized analogs, such as tributyltin derivatives. The principles, mechanisms, and protocols detailed herein are broadly applicable to the class of tetraalkylstannanes. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Role of Organostannanes in Carbon-Carbon Bond Formation
Organostannane reagents have carved out a significant niche in the synthetic chemist's toolbox, primarily due to their role in palladium-catalyzed cross-coupling reactions and radical-mediated transformations. These compounds, characterized by a tin-carbon bond, offer a unique combination of stability, functional group tolerance, and reactivity. While air and moisture stable, allowing for easy handling and storage, they are reactive enough to participate in crucial bond-forming steps under mild conditions.[1]
The primary focus of this guide will be on two major classes of reactions where tetraalkylstannanes are indispensable:
-
The Stille Cross-Coupling Reaction: A powerful method for creating C-C bonds between sp²- and sp²-hybridized carbon atoms.[2]
-
Radical-Mediated Reactions: Utilizing organotin hydrides, often generated in situ or used directly, to initiate radical chain processes for dehalogenation and cyclization reactions.[3][4]
A critical consideration that permeates all work with organostannanes is their inherent toxicity.[5][6] All protocols must be conducted with appropriate engineering controls and personal protective equipment. The high toxicity and difficulty in removing tin byproducts have led to the development of methods that are catalytic in tin, a significant advancement in making these reactions more sustainable.[2][7]
The Stille Cross-Coupling Reaction: A Cornerstone of Synthesis
The Stille reaction is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (e.g., triflate).[1][8]
Mechanism of the Stille Coupling
The catalytic cycle of the Stille reaction is well-studied and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.[9]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide, which then forms a tin byproduct (X-SnR₃). This is often the rate-determining step.[1]
-
Reductive Elimination: The two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the desired new C-C bond (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Caption: Catalytic Cycle of the Stille Reaction
Protocol: Stille Coupling of an Aryl Bromide with a Vinylstannane
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a vinylstannane.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents | Notes |
| Aryl Bromide | Varies | 1.0 | 1.0 | |
| Vinyltributylstannane | Varies | 1.1 | 1.1 | Can be purchased or prepared via hydrostannylation |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | Tetrakis(triphenylphosphine)palladium(0) |
| Anhydrous, Degassed Toluene | 92.14 | - | - | Solvent |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 220.35 | 0.01 | 0.01 | Optional radical inhibitor |
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and BHT (if used).[10]
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add the vinyltributylstannane (1.1 mmol) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL).
-
To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. A precipitate of Bu₃SnF will form.[8]
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Radical-Mediated Transformations
Organotin hydrides, most commonly tributyltin hydride (Bu₃SnH), are excellent sources of tin radicals for initiating radical chain reactions.[3] The relatively weak Sn-H bond (approx. 74 kcal/mol) can be homolytically cleaved to generate the tributyltin radical (Bu₃Sn•).[11]
Mechanism: Radical Dehalogenation
This process is a classic example of a radical chain reaction involving initiation, propagation, and termination steps.[4][12]
-
Initiation: A radical initiator, typically azobisisobutyronitrile (AIBN), is heated to generate radicals. These radicals then abstract a hydrogen atom from Bu₃SnH to form the chain-propagating tributyltin radical (Bu₃Sn•).[12]
-
Propagation:
-
The Bu₃Sn• radical abstracts a halogen atom from the alkyl halide (R-X) to form a stable tin-halogen bond and the alkyl radical (R•).[4]
-
The alkyl radical (R•) then abstracts a hydrogen atom from another molecule of Bu₃SnH to form the final reduced product (R-H) and regenerate the Bu₃Sn• radical, which continues the chain.[12]
-
-
Termination: Any two radical species can combine to terminate the chain. This is an undesired pathway.[12]
Caption: Radical Dehalogenation Workflow
Protocol: Radical Dehalogenation of an Alkyl Bromide
This protocol provides a method for the reduction of an alkyl bromide to the corresponding alkane.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents | Notes |
| Alkyl Bromide | Varies | 1.0 | 1.0 | |
| Tributyltin Hydride (Bu₃SnH) | 291.06 | 1.2 | 1.2 | Handle with extreme care |
| AIBN | 164.21 | 0.1 | 0.1 | Azobisisobutyronitrile |
| Anhydrous, Degassed Toluene | 92.14 | - | - | Solvent |
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkyl bromide (1.0 mmol) in anhydrous, degassed toluene (20 mL).[13]
-
Initiator Addition: Add AIBN (0.1 mmol) to the solution.
-
Reaction Initiation: Heat the solution to 80-90 °C.
-
Slow Addition: Using a syringe pump, add a solution of tributyltin hydride (1.2 mmol) in toluene (5 mL) to the reaction mixture over a period of 2-3 hours. Slow addition is crucial to minimize undesired radical termination reactions.[14]
-
Reaction Monitoring: Continue heating for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: The crude product will contain tin byproducts (e.g., Bu₃SnBr). Purify by flash column chromatography. It is often beneficial to elute with a solvent mixture containing a small percentage of triethylamine (~1-2%) to help remove tin residues. Alternatively, partitioning the crude material between acetonitrile and hexane can separate the nonpolar product from the more polar tin salts.[8]
Safety and Handling of Organostannanes
WARNING: Organotin compounds are highly toxic and pose significant health risks.[5][15] They can be absorbed through the skin and may cause severe skin and eye irritation.[6][16] Chronic exposure can lead to damage to the immune system and other organs.[15][17] These compounds are also very toxic to aquatic life with long-lasting effects.[5][6]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle organostannanes in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient; consult glove compatibility charts), and chemical safety goggles.[6][15]
-
Waste Disposal: Dispose of all tin-containing waste in a designated, sealed container for hazardous waste. Do not pour down the drain.[6]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. Avoid generating dust or aerosols.
Conclusion
Tetraalkylstannanes are powerful reagents in organic synthesis, enabling the construction of complex molecules through Stille cross-coupling and radical-mediated pathways. Their stability and functional group tolerance make them valuable tools, particularly in the later stages of a synthetic sequence. However, their utility must always be balanced against their significant toxicity. By adhering to strict safety protocols and employing modern purification techniques, researchers can safely and effectively harness the synthetic power of this important class of organometallic compounds. The development of tin-catalytic methods represents a significant step towards more sustainable and safer applications of this chemistry.[7]
References
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]
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University of Rochester. Radical Reactions (Part 1). [Link]
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Cracium, C., & Roberts, B. P. (2007). Catalysis of stannane-mediated radical chain reactions by benzeneselenol. Accounts of chemical research, 40(6), 453–463. [Link]
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Chemistry LibreTexts. (2023-11-15). 4: Radical Reactions. [Link]
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Gallagher, W. P., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 66(21), 6941-6945. [Link]
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Organic Syntheses. Procedure for 2-(2-Bromoethyl)-1,3-dioxane. [Link]
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Organic Syntheses. Procedure for Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Dibutyltin dilaurate. [Link]
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Gelest, Inc. (2014-07-10). DI-n-BUTYLDILAURYLTIN, tech-95. [Link]
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Organic Syntheses. Procedure for Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. [Link]
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Application Notes & Protocols: Dialkyltin Catalysts in Polymer Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of dibutyl-class organotin compounds as catalysts in polymerization reactions, with a representative focus on the well-documented analogues of dibutyldiethylstannane.
Senior Application Scientist Note: The field of organometallic catalysis is vast, with specific applications often dictated by the precise ligand environment of the metal center. While the query focused on dibutyldiethylstannane, publicly available, in-depth application data for this specific molecule is notably scarce. However, the catalytic behavior of organotin compounds is well-understood through extensive research on structurally similar and commercially significant analogues, particularly dibutyltin (IV) compounds like Dibutyltin Dilaurate (DBTDL). This guide leverages the comprehensive data on these representative catalysts to provide a robust framework for understanding and applying dibutyl-class tin catalysts in polymerization. The principles, mechanisms, and protocols detailed herein are fundamentally applicable to compounds like dibutyldiethylstannane.
Introduction to Dibutyltin Catalysts
Organotin compounds, particularly dialkyltin derivatives, are highly effective catalysts for a range of polymerization reactions, valued for their efficiency at low concentrations and ambient temperatures.[1] Their primary industrial and research applications are found in the synthesis of polyurethanes, polyesters, and silicones.[2] The catalytic activity stems from the Lewis acidic nature of the tin (IV) center, which can coordinate with reactants to lower the activation energy of the reaction.[1][3]
The general structure consists of a central tin atom bonded to two butyl groups and two other ligands (e.g., carboxylates, halides, or other alkyls). These ligands modulate the catalyst's activity, solubility, and stability.
| Catalyst Class | Representative Compound | Primary Applications | Key Features |
| Dibutyltin Carboxylates | Dibutyltin Dilaurate (DBTDL) | Polyurethane foams, coatings, adhesives; Esterification | High catalytic activity; promotes urethane reaction |
| Dibutyltin Oxides/Sulfides | Dibutyltin Oxide | Transesterification; Silicone curing | High thermal stability |
| Dibutyltin Halides | Dibutyltin Dichloride | Esterification; PVC stabilization | Strong Lewis acidity |
Catalytic Mechanism in Polymerization
The efficacy of dibutyltin catalysts lies in their function as Lewis acids. The electron-deficient tin atom coordinates with electron-rich atoms (typically oxygen or nitrogen) in the monomers, activating them for nucleophilic attack.
Polyurethane Formation
In polyurethane synthesis, the catalyst accelerates the reaction between a polyol (containing hydroxyl, -OH, groups) and an isocyanate (containing -NCO groups).[4] The most widely accepted mechanism involves the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate.[3][5]
Mechanism Steps:
-
Alcohol Coordination: The tin catalyst coordinates with the oxygen atom of the polyol's hydroxyl group, increasing its nucleophilicity.
-
Isocyanate Activation: Simultaneously, the catalyst can coordinate with the nitrogen or oxygen atom of the isocyanate group, making its carbonyl carbon more electrophilic.[6]
-
Nucleophilic Attack: The activated alcohol attacks the activated isocyanate, leading to the formation of the urethane linkage.
-
Catalyst Regeneration: The catalyst is released and can participate in another catalytic cycle.
Caption: Lewis acid mechanism of polyurethane formation catalyzed by a dibutyltin compound.
Esterification & Transesterification
Dibutyltin catalysts are also effective in condensation reactions to form polyesters. In esterification, they activate the carboxylic acid group for attack by an alcohol.[7]
Mechanism Steps:
-
Carboxylic Acid Activation: The tin catalyst coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon.
-
Proton Transfer & Water Elimination: A proton is transferred, and a molecule of water is eliminated, forming the ester bond.
-
Catalyst Regeneration: The catalyst is regenerated.
Experimental Protocols
Safety First: Organotin compounds are toxic and require careful handling.[3][8] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[1][2] Avoid inhalation of vapors and skin contact.
Protocol 1: Synthesis of a Thermoplastic Polyurethane (TPU)
This protocol describes the synthesis of a simple thermoplastic polyurethane using a dibutyltin catalyst.
Materials:
-
Poly(tetrahydrofuran) (pTHF), MW = 1000 g/mol , dried under vacuum.
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO), as chain extender
-
Dibutyltin Dilaurate (DBTDL) catalyst solution (e.g., 0.1 M in dry toluene)
-
Dry toluene (solvent)
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. Ensure all glassware is oven-dried.
-
Prepolymer Synthesis:
-
Charge the flask with pTHF (1.0 eq) and dry toluene.
-
Heat the mixture to 60°C with stirring under a nitrogen atmosphere.
-
Add MDI (2.0 eq) to the flask and continue stirring at 80°C for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the reaction mixture back to 60°C.
-
Add the DBTDL catalyst solution (typically 0.01-0.05 mol% relative to the diol).
-
Slowly add the chain extender, 1,4-Butanediol (0.98 eq), dropwise over 30 minutes. An exotherm may be observed.
-
-
Polymerization:
-
Maintain the reaction at 60-70°C. The viscosity of the solution will increase significantly as the polymer chain grows.
-
Monitor the reaction progress by checking for the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FTIR spectroscopy.[9] The reaction is typically complete within 2-4 hours.
-
-
Isolation:
-
Once the reaction is complete, precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or cold water with vigorous stirring.
-
Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomers and catalyst residues.
-
Dry the final polyurethane product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Caption: Experimental workflow for thermoplastic polyurethane (TPU) synthesis.
Protocol 2: Polyester Synthesis via Condensation Polymerization
This protocol provides a general method for synthesizing a polyester from a dicarboxylic acid and a diol using a tin catalyst.
Materials:
-
Adipic acid (1.0 eq)
-
1,6-Hexanediol (1.05 eq, slight excess to ensure carboxyl termination)
-
Dibutyltin Oxide (DBTO) or similar tin catalyst (0.1-0.5 mol%)
-
Xylene (for azeotropic water removal)
Procedure:
-
Reactor Setup: Assemble a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser to remove water formed during the reaction.
-
Charging Reactants: Charge the reactor with adipic acid, 1,6-hexanediol, the tin catalyst, and a sufficient amount of xylene.
-
Esterification:
-
Heat the mixture to reflux (approx. 140-150°C) under a slow stream of nitrogen.
-
Water will be continuously removed from the reaction mixture as an azeotrope with xylene and collected in the Dean-Stark trap.
-
Monitor the amount of water collected. The reaction is near completion when the theoretical amount of water has been removed.
-
-
Polycondensation:
-
Once the initial esterification is complete (typically 2-4 hours), gradually increase the temperature to 180-220°C while applying a vacuum.
-
This step removes excess diol and drives the polymerization to achieve a high molecular weight. The viscosity of the melt will increase substantially.
-
-
Product Isolation:
-
After 2-3 hours under vacuum, cool the reactor under nitrogen.
-
The resulting polyester can be extruded or dissolved in a suitable solvent (e.g., chloroform, THF) for further analysis or processing.
-
Applications in Drug Development
The polymers created using these catalytic methods have direct applications in the pharmaceutical and biomedical fields. Polymer chemistry is a cornerstone of modern drug development, enabling advanced drug delivery systems.[10]
-
Biodegradable Polyesters: Polyesters synthesized from biocompatible monomers can be used for creating biodegradable sutures, surgical implants, and controlled-release drug delivery systems. The polymer matrix degrades over time, releasing the encapsulated drug.
-
Polyurethanes in Medical Devices: Biocompatible polyurethanes are used in a variety of medical devices, including catheters and pacemaker leads, due to their excellent mechanical properties and biostability.
-
Polymer-Drug Conjugates: The functional groups on polymers can be used to covalently attach drug molecules, improving their solubility, stability, and pharmacokinetic profiles.
Safety and Handling
Organotin compounds are hazardous and must be handled with appropriate precautions.
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[8] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
| Skin/Eye Damage | Causes severe skin irritation and serious eye damage.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3] P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Organ Toxicity | Causes damage to organs (e.g., thymus, immune system) through prolonged or repeated exposure.[3] P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. |
References
- Synthesis of Organotin Catalysts for the Polymerization of Lactide. CACHE.
-
A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon Private CDN. Available at: [Link]
- A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.
- About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds. ACS Chemical Health & Safety.
- Organotin Catalysts in Organosilicon Chemistry. ResearchGate.
-
(Dibutyl)stannane | C8H18Sn+2 | CID 9543249. PubChem. Available at: [Link]
- Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Engineering & Materials Sciences.
-
Dibutylthioxostannane | C8H18SSn | CID 61338. PubChem. Available at: [Link]
- A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. King Industries, Inc.
- Analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing.
- The chemistry of polyurethanes. Lawrence Industries.
-
Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism. ResearchGate. Available at: [Link]
-
Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. ResearchGate. Available at: [Link]
- SAFETY DATA SHEET - Fisher Scientific.
- Aldrich 291234 - SAFETY DATA SHEET.
- DI-n-BUTYLDILAURYLTIN, tech-95 - Gelest, Inc.
-
Tin-Catalyzed Esterification and Transesterification Reactions: A Review. ResearchGate. Available at: [Link]
- The Role of Polymer Chemistry in Pharmaceutical Drug Development. American Journal of Pharmaceutics.
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- 4. Dibutylstannanediylium | C8H18Sn | CID 26713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DiButylTinDiAcetate | DBTDA | C12H24O4Sn - Ereztech [ereztech.com]
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- 8. Dibutylthioxostannane | C8H18SSn | CID 61338 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocol for Stille Coupling Utilizing Dibutyldiethylstannane
Introduction: Navigating the Nuances of Tetraalkylstannanes in Stille Coupling
The Stille reaction stands as a pillar in modern synthetic organic chemistry, revered for its remarkable functional group tolerance and its capacity to forge carbon-carbon bonds under relatively mild, palladium-catalyzed conditions.[1][2] This cross-coupling reaction typically involves an organostannane and an organic halide or pseudohalide.[3] The stability of organotin reagents to air and moisture further contributes to their widespread use in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][4]
This application note delves into the specific use of an unsymmetrical tetraalkylstannane, dibutyldiethylstannane (Et₂SnBu₂), in the Stille coupling. While most literature protocols utilize organostannanes with one transferable sp²-hybridized group and three "non-transferable" alkyl groups (typically methyl or butyl), the use of a tetraalkylstannane with two distinct alkyl substituents presents unique challenges and considerations.[1][2] Primarily, the lack of significant difference in migratory aptitude between ethyl and butyl groups necessitates a protocol designed to address the potential formation of product mixtures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the mechanistic intricacies, execute a robust experimental protocol, and navigate the challenges associated with the use of dibutyldiethylstannane in Stille couplings.
Mechanistic Overview: The Palladium Catalytic Cycle
The Stille coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][5] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) intermediate.[5][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation: This is often the rate-determining step of the reaction.[1] The organostannane (in this case, dibutyldiethylstannane) transfers one of its organic groups to the palladium center, displacing the halide. The relative rate of transfer for different groups generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are expelled as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Visualizing the Catalytic Cycle
Figure 1. The catalytic cycle of the Stille cross-coupling reaction.
The Challenge of Selectivity with Dibutyldiethylstannane
A critical consideration when employing unsymmetrical tetraalkylstannanes like dibutyldiethylstannane is the relative migratory aptitude of the alkyl groups. For the transmetalation step, the palladium center must select between an ethyl and a butyl group. Both are primary alkyl groups, and their electronic and steric properties are quite similar. Consequently, their rates of transfer are expected to be comparable, leading to a mixture of two coupled products: one where the ethyl group has been transferred and one where the butyl group has been transferred.
This lack of selectivity is a significant drawback and must be accounted for in the experimental design and purification strategy. The protocol outlined below is designed for a scenario where a mixture of ethylated and butylated products is anticipated.
Safety First: Handling Organotin Compounds
Organotin compounds are notoriously toxic and require strict safety precautions.[8] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat, is mandatory. In case of skin contact, wash the affected area immediately and thoroughly with soap and water. All organotin waste, including contaminated solvents and glassware, must be disposed of as hazardous waste according to institutional guidelines.
Experimental Protocol: Stille Coupling of an Aryl Bromide with Dibutyldiethylstannane
This protocol provides a general procedure for the Stille coupling of an aryl bromide with dibutyldiethylstannane. The reaction conditions may require optimization depending on the specific substrates used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Bromide | Reagent | Sigma-Aldrich | --- |
| Dibutyldiethylstannane | N/A | Synthesized | See synthesis note below |
| Pd(PPh₃)₄ | Catalyst | Strem Chemicals | --- |
| Anhydrous Toluene | DriSolv® | EMD Millipore | --- |
| Triphenylarsine (AsPh₃) | 99% | Acros Organics | Optional additive |
| Saturated aq. KF | --- | Prepared in-house | For workup |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction |
| Brine | --- | Prepared in-house | For washing |
| Anhydrous MgSO₄ | --- | VWR | For drying |
| Celite® 545 | --- | Sigma-Aldrich | For filtration |
Note on Dibutyldiethylstannane Synthesis: As dibutyldiethylstannane is not readily commercially available, it may need to be synthesized. A common route involves the stepwise Grignard reaction with tin tetrachloride, first with two equivalents of ethylmagnesium bromide followed by two equivalents of butylmagnesium bromide, or vice versa. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mixed tetraalkylstannane.
Experimental Workflow
Figure 2. A generalized workflow for the Stille coupling experiment.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), dibutyldiethylstannane (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
If using, add triphenylarsine (0.2 equiv.) as a ligand.
-
The flask is then sealed with septa, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
-
Solvent Addition and Reaction:
-
Anhydrous toluene (to achieve a 0.1 M concentration of the aryl bromide) is added via syringe.
-
The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The appearance of two new product spots/peaks (corresponding to the ethylated and butylated products) and the disappearance of the starting aryl bromide will indicate reaction progression.
-
-
Workup:
-
Once the reaction is complete (typically 12-24 hours), the flask is removed from the oil bath and allowed to cool to room temperature.
-
The reaction mixture is diluted with diethyl ether.
-
To remove the tin byproducts, the organic solution is washed with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for at least one hour. This will precipitate the tin salts as insoluble fluorides.
-
The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with additional diethyl ether.
-
The filtrate is transferred to a separatory funnel, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product, which is expected to be a mixture of the ethyl- and butyl-coupled products, is purified by flash column chromatography on silica gel.
-
A solvent system (e.g., a gradient of ethyl acetate in hexanes) should be chosen that allows for the separation of the two product isomers. Careful fraction collection and analysis are crucial.
-
Data Presentation: A Hypothetical Example
| Entry | Aryl Bromide | Product(s) | Ratio (Et:Bu) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Ethylanisole & 4-Butylanisole | ~1:1 | 75 (combined) |
| 2 | 1-Bromo-4-nitrobenzene | 1-Ethyl-4-nitrobenzene & 1-Butyl-4-nitrobenzene | ~1:1.2 | 68 (combined) |
| 3 | 2-Bromopyridine | 2-Ethylpyridine & 2-Butylpyridine | ~1.1:1 | 82 (combined) |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual yields and product ratios will vary depending on the specific substrates and reaction conditions.
Troubleshooting and Best Practices
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is of high quality and has not been deactivated by exposure to air.
-
Insufficient Temperature: Some less reactive aryl bromides may require higher temperatures or the use of a more polar solvent like DMF or NMP.
-
Ligand Effects: The choice of ligand can significantly impact the reaction rate. Consider screening different phosphine ligands.[5]
-
-
Formation of Homocoupled Products:
-
The homocoupling of the organostannane can be a significant side reaction.[1] This can sometimes be minimized by the slow addition of the organostannane to the reaction mixture.
-
-
Difficulty in Removing Tin Byproducts:
-
If the KF wash is ineffective, alternative methods for tin removal include treatment with DBU/iodine or chromatography on silica gel treated with triethylamine.
-
Conclusion
The Stille coupling using dibutyldiethylstannane offers a pathway to introduce ethyl or butyl groups onto an organic scaffold. However, the inherent lack of selectivity in the transfer of these two similar alkyl groups is a major challenge that must be addressed. The protocol and guidelines presented in this application note provide a robust starting point for researchers exploring this transformation. Careful execution of the experimental procedure, diligent monitoring of the reaction, and a well-planned purification strategy are paramount to successfully isolating the desired products. As with any chemical reaction, empirical optimization of the conditions for each specific substrate pair is highly recommended to achieve the best possible outcomes.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1-652. [Link]
-
Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]
-
Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Angew. Chem. Int. Ed.2005 , 44, 4490–4527. [Link]
-
Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41, 4176–4211. [Link]
-
Corbet, J.-P.; Mignani, G. Chem. Rev.2006 , 106, 2651–2710. [Link]
-
Snoozi, Z. J. Organomet. Chem.2002 , 653, 121-126. [Link]
-
Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Del Valle Lab. Standard Operating Procedures - Organotin Reagents. [Link]
-
Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Organic Synthesis. Stille Coupling. [Link]
-
JoVE. Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
-
csbsju.edu. Oxidative Addition & Palladium Coupling. [Link]
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Application Notes and Protocols for the Use of Dialkyltin Compounds in Polyvinyl Chloride (PVC) Stabilization
Introduction: The Inherent Thermal Instability of Polyvinyl Chloride and the Critical Role of Heat Stabilizers
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is inherently susceptible to thermal degradation at processing temperatures (typically above 170-180°C).[1][2] This degradation is a chain reaction initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone, a process known as dehydrochlorination.[3] The liberated HCl acts as a catalyst, accelerating further degradation and leading to the formation of conjugated polyene sequences.[3] These polyenes are responsible for the undesirable color progression from yellow to brown and eventually black, accompanied by a severe deterioration of the material's mechanical properties.[3]
To counteract this, heat stabilizers are indispensable additives in PVC formulations.[2] Among the most effective and versatile heat stabilizers are organotin compounds, particularly dialkyltin derivatives. These compounds are prized for their ability to impart excellent thermal stability, maintain the clarity and color of the PVC product, and ensure consistent processing.[1][2] This document provides a detailed guide for researchers and industry professionals on the application and evaluation of dialkyltin compounds as PVC stabilizers.
Mechanism of PVC Stabilization by Dialkyltin Compounds
Dialkyltin stabilizers, a class of organotin compounds, offer robust protection against PVC degradation through a multi-faceted mechanism. Their primary functions are twofold:
-
HCl Scavenging: They efficiently neutralize the autocatalytic HCl as it is liberated from the PVC matrix, preventing it from promoting further degradation.[3]
-
Substitution of Labile Chlorine Atoms: They replace the unstable allylic chlorine atoms on the PVC chain with more stable ligands, thus inhibiting the initiation of the "zipper" dehydrochlorination reaction.[3]
The general structure of a dialkyltin stabilizer can be represented as R₂SnX₂, where 'R' is an alkyl group (e.g., butyl, octyl) and 'X' is an anionic group (e.g., carboxylate, mercaptide). The nature of the 'X' group significantly influences the stabilizer's performance characteristics.[3] For instance, dialkyltin mercaptides are known for providing exceptional heat stability, making them suitable for flexible and transparent PVC applications.[1] Dialkyltin carboxylates, while not as reactive, offer a good balance of performance and cost and are often used in rigid PVC applications.[1][3]
Visualizing the Process: PVC Degradation and Stabilization
To better understand the chemical transformations at play, the following diagrams illustrate the degradation pathway of PVC and the intervention points for dialkyltin stabilizers.
Caption: PVC thermal degradation pathway.
Caption: Mechanism of PVC stabilization by dialkyltin compounds.
Experimental Protocols for Performance Evaluation
A rigorous evaluation of a heat stabilizer's performance is crucial for optimizing PVC formulations. The following are detailed protocols for key analytical methods.
Protocol 1: Static Heat Stability - Oven Aging Test
This test assesses the stabilizer's ability to prevent discoloration over time at a constant elevated temperature.
Objective: To determine the time to discoloration of a PVC sample when subjected to heat aging.
Apparatus:
-
Forced-air oven with precise temperature control.
-
Colorimeter or spectrophotometer for quantitative color measurement (optional, but recommended).
-
Plaque mold.
-
Two-roll mill or other suitable melt-mixing equipment.
Procedure:
-
Sample Preparation:
-
Prepare a PVC dry blend with the dialkyltin stabilizer at the desired concentration (e.g., 0.5-2.0 parts per hundred resin, PHR).
-
Melt-mix the compound on a two-roll mill at a temperature appropriate for the formulation (e.g., 160-180°C) until a homogenous sheet is formed.
-
Press the milled sheet into plaques of uniform thickness (e.g., 1-2 mm) using a hydraulic press.
-
-
Aging:
-
Preheat the forced-air oven to the test temperature (e.g., 185°C or 200°C).[4]
-
Place the PVC plaques in the oven.
-
Periodically remove samples at predetermined time intervals (e.g., every 10 minutes).
-
-
Evaluation:
-
Visually assess the color of the plaques against a standard white background.
-
For quantitative analysis, measure the Yellowness Index (YI) of each plaque according to ASTM E313 or D1925.[5]
-
Record the time at which a noticeable color change (e.g., yellowing, browning) occurs. A longer time to discoloration indicates better static heat stability.[4]
-
Protocol 2: Residual Stability - Congo Red Test
This method determines the time it takes for a PVC sample to begin releasing HCl gas, indicating the onset of rapid degradation.
Objective: To measure the thermal stability time of a PVC compound by detecting the evolution of HCl.
Apparatus:
-
Oil bath with thermostatic control.[6]
-
Test tubes (18x150 mm).[6]
-
Stoppers with a small glass tube insert.[6]
-
Timing device.[6]
Procedure:
-
Setup:
-
Heat the oil bath to the desired test temperature (e.g., 180°C or 200°C).[4][7]
-
Place a weighed amount of the PVC compound (e.g., 2-3 grams of powder or small pieces) into a test tube.[6]
-
Insert a strip of Congo Red paper into the small glass tube fitted into the stopper. The paper should extend about 25 mm above the surface of the PVC sample.[6]
-
-
Testing:
-
Immerse the test tube into the preheated oil bath and start the timer immediately.[6]
-
Observe the Congo Red paper for a color change from red to blue.[4]
-
Record the time at which the first distinct blue color appears. This time is the thermal stability time.[4][6]
-
Longer stability times indicate more effective stabilization.
-
Protocol 3: Dynamic Thermal Stability - Torque Rheometry
This test simulates the processing conditions in an extruder or mixer and provides information on fusion characteristics and stability under shear and heat.
Objective: To evaluate the fusion behavior and dynamic thermal stability of a PVC compound.
Apparatus:
Procedure:
-
Instrument Setup:
-
Set the mixing bowl temperature (e.g., 190-200°C) and rotor speed (e.g., 60 RPM) according to the formulation (rigid or flexible).[10]
-
-
Testing:
-
Data Interpretation:
-
Fusion Time: The time taken to reach the fusion peak (maximum torque).
-
Fusion Torque: The torque value at the fusion peak.
-
Melt Torque: The stabilized torque after fusion.
-
Stability Time: The time from the melt torque minimum to the onset of a significant torque increase, which indicates degradation and cross-linking.[8][9]
-
Performance Data and Synergistic Effects
The performance of dialkyltin stabilizers can be enhanced through the use of co-stabilizers, which create a synergistic effect. Common co-stabilizers include phosphites, epoxy compounds (like epoxidized soybean oil - ESBO), and polyols. These co-stabilizers can improve long-term heat stability and initial color.
The following table provides a general overview of the expected performance of a dialkyltin mercaptide stabilizer in a typical rigid PVC formulation.
| Performance Metric | Test Method | Typical Value |
| Static Stability Time | Oven Aging @ 200°C | > 60 minutes to severe discoloration |
| Residual Stability Time | Congo Red Test @ 200°C | > 30 minutes |
| Dynamic Stability Time | Torque Rheometry @ 190°C | > 20 minutes |
| Initial Color | Yellowness Index (YI) | Low initial YI |
Note: These values are illustrative and can vary depending on the specific dialkyltin stabilizer, its concentration, the PVC resin, and the presence of other additives.
Safety and Handling Precautions
Organotin compounds, including dialkyltin derivatives, require careful handling. Always consult the Safety Data Sheet (SDS) for the specific compound before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any vapors or dust.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Environmental Precautions: Avoid release to the environment as many organotin compounds are toxic to aquatic life.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
Dialkyltin compounds are highly effective heat stabilizers for PVC, offering excellent performance in terms of thermal stability and color retention. A thorough understanding of their stabilization mechanism, combined with rigorous testing using standardized protocols such as oven aging, Congo Red, and torque rheometry, is essential for developing robust and durable PVC products. By carefully selecting the appropriate dialkyltin stabilizer and considering potential synergistic effects with co-stabilizers, researchers and formulators can optimize their PVC compounds for a wide range of applications.
References
- Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
- SATRA. (n.d.). SATRA TM324: Thermal stability of PVC - Congo red test.
- Rallychem. (n.d.).
- ASTM D4202-91. (1991). Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin.
- Kanademy. (n.d.). Analysis of PVC Processing through torque rheometer.
- Fechter, R. H., Sandrock, C., & Labuschagné, F. (2018). Modelling the Thermal Degradation and Stabilisation of PVC in a Torque Rheometer. Chemical Product and Process Modeling, 13(2).
- Shubbar, S. D. A., Dhiaa, A. H., & Egzar, H. (2023). Investigating the role of different stabilizers of PVCs by using a torque rheometer. Open Engineering, 13(1).
- Fechter, R. H., Sandrock, C., & Labuschagné, F. (2020). Modelling the Thermal Degradation and Stabilisation of PVC in a Torque Rheometer.
- Incachem. (2025, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
- Cooray, B. B., & Scott, G. (2002). Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization.
- Wei, R., Liang, Y., Han, B., Lu, S., & Gao, T. (1997). Synthesis of Dialkyltin Mercaptides as Heat Stabilizer for PVC. Chinese Journal of Applied Chemistry, 0(3), 78-80.
- Arkis, E. (n.d.). 3.3 Organotin Compounds as PVC Stabilizers.
- ResearchGate. (n.d.).
- ASTM D2538-02. (2010). Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.
- Google Patents. (n.d.).
- Bio Optica. (n.d.). CONGO RED.
- Sigma-Aldrich. (n.d.). Amyloid Stain, Congo Red.
- ISO 182-1:1990. (1990, December 15). Plastics — Determination of thermal stability of poly(vinyl chloride) and related copolymers and their compounds — Part 1: Congo red method.
- Micom. (n.d.).
- Benchchem. (2025). A Comparative Analysis of Methyltin Stabilizer Performance in Rigid vs.
- Bisley International LLC. (2021, September 20). The Role of Tin Stabilizers in PVC Manufacturing.
- HBGX Chemical. (2026, January 8). PVC Tin Stabilizer: Essential Additives for Durable Industrial PVC Products.
- SpecialChem. (2021, January 22).
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derivatization of dibutyldiethylstannane for GC-MS analysis.
APPLICATION NOTE: GC-MS-028
Analysis of Dibutyldiethylstannane via Derivatization Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Organotins
Dibutyldiethylstannane ((C₄H₉)₂Sn(C₂H₅)₂) belongs to the family of organotin compounds, which have seen widespread use as stabilizers in PVC, catalysts, and biocides.[1] However, their introduction into the environment and potential presence in consumer products and pharmaceuticals raise significant toxicological concerns.[2] Accurate and sensitive quantification of these compounds is therefore critical. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive identification.[3]
However, di- and tri-substituted organotin compounds like dibutyldiethylstannane are polar and exhibit low volatility, making them unsuitable for direct GC analysis.[2][4] They are prone to thermal degradation in the hot GC injector and can interact with the stationary phase, leading to poor peak shape and inaccurate results.[4] To overcome these limitations, a chemical modification step known as derivatization is mandatory.[5][6] This process converts the polar analytes into more volatile and thermally stable tetraalkyltin compounds, which are amenable to GC separation.[2][7]
This application note provides detailed protocols for two robust derivatization methods for dibutyldiethylstannane: alkylation via a Grignard reagent and ethylation using sodium tetraethylborate (NaBEt₄), followed by analysis using GC-MS.
Principle of Derivatization for Organotin Analysis
The core principle of derivatization in this context is to replace the ionic or polar functionalities of the organotin compound with nonpolar alkyl groups.[6] This chemical modification achieves several critical objectives for successful GC-MS analysis:
-
Increased Volatility: By masking polar groups, the intermolecular forces are reduced, which significantly increases the compound's vapor pressure, allowing it to transition into the gas phase in the GC inlet without decomposition.[4]
-
Enhanced Thermal Stability: The resulting tetra-substituted tin compounds are more stable at the high temperatures required for chromatographic separation.[6]
-
Improved Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks, improving resolution and the accuracy of quantification.
-
Prevention of Interference: This process helps to avoid unwanted interactions during analysis, particularly at the detection stage.[8]
Alkylation using Grignard reagents or sodium tetraethylborate are the most common and effective methods for derivatizing organotin compounds.
Derivatization Protocols
This section details two field-proven derivatization workflows. The choice between them often depends on the sample matrix and laboratory safety considerations. Grignard reagents are highly effective but are extremely reactive with water and require anhydrous conditions.[5] Sodium tetraethylborate is more convenient for aqueous samples as the reaction can occur in situ.[8]
Method 1: Alkylation with Pentylmagnesium Bromide (Grignard Reagent)
Alkylation via a Grignard reaction is a widely used and highly reproducible technique that forms stable tetra-alkyltin derivatives. Using a pentylating agent, such as pentylmagnesium bromide, is often preferred as it provides a derivative with a molecular weight that is easily distinguished from potential contaminants and yields excellent molar responses.[9][10]
Protocol:
-
Sample Preparation: Concentrate the sample extract containing dibutyldiethylstannane to approximately 1 mL in a suitable apolar solvent like hexane in a clean, dry reaction vial.[2]
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 0.5 mL of 2 M pentylmagnesium bromide in diethyl ether to the sample extract.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes.
-
Quenching: To neutralize the excess Grignard reagent, place the vial in a cold water bath and cautiously add 5 mL of 0.5 M sulfuric acid dropwise. Caution: This reaction is highly exothermic and produces flammable gas. Perform this step in a fume hood.
-
Extraction: After the reaction has subsided, add 1 mL of hexane, vortex for 10 seconds, and allow the phases to separate.
-
Sample Collection: Carefully transfer the upper organic layer (hexane) to a GC vial for analysis.[2]
Caption: Workflow for Grignard Derivatization.
Method 2: Ethylation with Sodium Tetraethylborate (NaBEt₄)
Ethylation with NaBEt₄ is a convenient alternative, especially for aqueous samples, as it can be performed directly in situ, simplifying the analytical procedure.[11] The reaction yield is dependent on pH, with a range of 4-5 being optimal for organotin compounds.[8][12]
Protocol:
-
Sample Preparation: For an aqueous sample, place 200 mL into a 250 mL volumetric flask. For a sample already in an organic solvent, proceed to step 4 after buffering.[11]
-
Buffering: Add an appropriate buffer (e.g., acetic acid/sodium acetate) to adjust the sample pH to between 4.5 and 5.0.[12]
-
Salting Out (for aqueous samples): Add 10 g of sodium chloride to the flask and swirl until dissolved. This enhances the extraction of the derivatized compound into the organic phase.[11]
-
Reagent Addition: Add 1 mL of a freshly prepared 1-5% (w/v) solution of sodium tetraethylborate. An excess of the reagent is necessary to account for its consumption by other reactive species in the sample matrix.[2][8]
-
Reaction & Extraction: Add 2.5 mL of a suitable organic solvent (e.g., iso-octane or hexane) to the flask. Stopper and shake vigorously for at least 30 minutes to facilitate both derivatization and simultaneous extraction.[11]
-
Phase Separation: For aqueous samples, top up the flask to the mark with ultrapure water to bring the organic layer into the neck of the flask. If an emulsion forms, a small amount of anhydrous sodium sulfate can be used to break it.[11]
-
Sample Collection: Using a Pasteur pipette, transfer a portion of the upper organic layer to a GC vial for analysis.[11]
Caption: Workflow for NaBEt₄ Derivatization.
Method Comparison
| Parameter | Grignard Derivatization (Pentylation) | NaBEt₄ Derivatization (Ethylation) |
| Principle | Alkylation | Ethylation |
| Reagent | Pentylmagnesium Bromide | Sodium Tetraethylborate |
| Reaction Conditions | Anhydrous, inert atmosphere | Aqueous or organic, pH 4-5 |
| Advantages | High derivatization yields and reproducibility for various matrices. | Simpler, especially for aqueous samples (in situ).[11] Less hazardous reagent handling. |
| Disadvantages | Reagent is pyrophoric and reacts violently with water.[5] Requires strict anhydrous conditions. | Reagent can be consumed by matrix components, requiring excess.[8] Less stable in strong acids. |
| Typical Solvent | Hexane, Diethyl Ether | Iso-octane, Hexane |
GC-MS Analysis
The derivatized samples can be analyzed using a standard GC-MS system. The following conditions serve as a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance.[13] |
| MS System | Agilent 7250 GC/Q-TOF or 5977 MSD | Q-TOF offers high-resolution accurate mass for confident identification; MSD is a robust tool for routine quantification.[13] |
| Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm | A non-polar (5% phenyl-methylpolysiloxane) column offering excellent separation for tetraalkyltins.[13][14] |
| Carrier Gas | Helium at 1.0-1.5 mL/min (constant flow) | Inert and provides good chromatographic efficiency.[13][15] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace-level analysis.[13] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation.[16] |
| Oven Program | Initial 45 °C (2 min hold), ramp at 15 °C/min to 300 °C (10 min hold) | A starting point; this program allows for the separation of solvent and lighter compounds from the heavier tetraalkyltin derivatives.[16] |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering.[13] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization method that generates characteristic fragmentation patterns for library matching.[13] |
| Acquisition Mode | Full Scan (m/z 40-500) and/or SIM | Scan mode is used for identification and qualitative analysis.[16] Selected Ion Monitoring (SIM) is used for target quantification, providing higher sensitivity.[16] |
Expected Results: Following derivatization with pentylmagnesium bromide, dibutyldiethylstannane will be converted to dibutyldiethylpentylstannane. Ethylation with NaBEt₄ will yield dibutyldiethyl(ethyl)stannane, which is tetraethyl-dibutyltin. The mass spectrometer will detect the characteristic isotopic pattern of tin, which aids in the confident identification of tin-containing compounds in the chromatogram.[2] The mass spectrum will show a molecular ion and specific fragmentation patterns corresponding to the loss of alkyl groups.
Conclusion
Derivatization is an indispensable step for the reliable analysis of dibutyldiethylstannane and other polar organotin compounds by GC-MS.[5] Both Grignard alkylation and ethylation with sodium tetraethylborate are effective methods for converting these analytes into volatile, thermally stable derivatives suitable for chromatographic separation. While the Grignard method is highly robust, NaBEt₄ offers a simpler workflow for aqueous samples.[11] The choice of method should be guided by the sample matrix, available resources, and safety protocols. The optimized GC-MS parameters provided in this note offer a solid foundation for developing sensitive and accurate methods for the quantification of these environmentally and toxicologically significant compounds.
References
- Strem Chemicals, Inc. (n.d.). Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin. Strem Catalog.
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119.
- Green, B., & Nicholas, D. (n.d.). The Analysis of Organotin Compounds in Water by GC-MS using Large Volume Injection. ATAS GL International B.V. Application Note No. 046.
-
Sasaki, K., & Maue, T. (1995). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 712(2), 219-226. Available at: [Link]
-
Stäb, J. A., van Hattum, B., de Voogt, P., & Brinkman, U. A. T. (2000). Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples. Fresenius' Journal of Analytical Chemistry, 366(4), 356-360. Available at: [Link]
- Gomez-Ariza, J. L., Giraldez, I., & Morales, E. (2002). Organotin speciation analyses in marine biota using sodium tetraethylborate ethylation and gas chromatography with flame photometric detection. Journal of Environmental Monitoring, 4(4), 537-542.
- Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Application Note.
- Sasaki, K., & Maue, T. (1995). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate.
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate. Available at: [Link]
- D'Orazio, M., et al. (2021). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical Letters.
- Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
-
Finnegan, C., et al. (2018). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
- Regis Technologies. (n.d.). GC Derivatization.
- Northumbrian Water. (2023).
-
Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? [Video]. YouTube. Available at: [Link]
- Lin, D. L., & Wang, S. M. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 4(1).
- Kubatova, A., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(15), 4935.
- Al-Amri, A. M., & Al-Amri, M. S. (2014). Analytical Determination of Stannanes in Different Biological Samples. IOSR Journal of Applied Chemistry, 7(1), 58-64.
- Shimadzu Corporation. (n.d.). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. Application News No. M259.
- IMM. (n.d.). Sample preparation (GC-FID, GC-MS). IMM Instrument Guides.
- Shimadzu Corporation. (n.d.). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS.
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Application Notes & Protocols: Characterizing Organotin Compounds with ¹¹⁹Sn NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for elucidating molecular structure.[1] For organometallic chemistry, and specifically for the study of organotin compounds, NMR of the tin nucleus itself provides direct and exquisitely sensitive insight into the metal's local environment.[2] Among the three naturally occurring spin-½ tin isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), ¹¹⁹Sn is the nucleus of choice for NMR studies due to its higher natural abundance and slightly greater sensitivity.[3] This guide provides a comprehensive overview of the principles and practical applications of ¹¹⁹Sn NMR spectroscopy for the structural characterization of organotin compounds, aimed at researchers in synthetic chemistry, materials science, and drug development. We will explore the theoretical underpinnings, detail field-proven experimental protocols, and explain the interpretation of key spectral parameters—chemical shifts and coupling constants—to reveal coordination numbers, ligand effects, and solution-state structures.
Foundational Principles of ¹¹⁹Sn NMR
Tin is unique in having three NMR-active spin-½ nuclei, which means they do not possess a nuclear quadrupole moment and thus typically yield sharp NMR signals.[3][4] The properties of these isotopes are summarized below.
Table 1: NMR Properties of Spin-½ Tin Isotopes
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | Resonance Frequency @ 11.74T (MHz) | Relative Sensitivity (vs. ¹H) |
| ¹¹⁵Sn | 0.34 | 1/2 | -8.8013 | 163.498 | 3.50 x 10⁻² |
| ¹¹⁷Sn | 7.68 | 1/2 | -9.5888 | 178.126 | 4.52 x 10⁻² |
| ¹¹⁹Sn | 8.59 | 1/2 | -10.0317 | 186.362 | 5.18 x 10⁻² |
| Data sourced from IMSERC, University of Northwestern.[5] |
As shown in Table 1, ¹¹⁹Sn offers the best combination of natural abundance and sensitivity, making it the preferred nucleus for routine analysis.[3]
A defining characteristic of ¹¹⁹Sn NMR is its exceptionally wide chemical shift range, spanning over 5000 ppm (from approximately +3000 to -2500 ppm).[5] This vast range makes the ¹¹⁹Sn chemical shift an extremely sensitive probe of the electronic environment at the tin center.
Interpreting the ¹¹⁹Sn NMR Spectrum: Key Parameters
The power of ¹¹⁹Sn NMR lies in the structural information encoded in its two primary parameters: the chemical shift (δ) and the spin-spin coupling constants (J).
The ¹¹⁹Sn Chemical Shift (δ): A Probe of Coordination and Electronic Environment
The ¹¹⁹Sn chemical shift is highly dependent on the coordination number of the tin atom and the electronic nature of the directly attached ligands.[2][6]
-
Coordination Number: This is the most significant factor influencing the chemical shift. An increase in the coordination number at the tin center (e.g., from 4 to 5 or 6) leads to increased electron density and shielding, causing a characteristic upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance.[2][6] This principle is a cornerstone of using ¹¹⁹Sn NMR to determine the geometry of organotin complexes in solution.
-
Ligand Electronegativity: The electronegativity of the atoms or groups bound to the tin atom also plays a crucial role. As the electronegativity of the substituents increases, electron density is withdrawn from the tin nucleus, leading to deshielding and a downfield shift (to more positive ppm values) in the resonance.
-
Solvent Effects: The choice of solvent can impact the chemical shift, particularly if the solvent is capable of coordinating to the tin center.[6][7] Coordinating solvents can change the effective coordination number of the tin species in solution, leading to significant upfield shifts compared to measurements in non-coordinating solvents.
Table 2: Representative ¹¹⁹Sn Chemical Shift (δ) Ranges for Organotin(IV) Compounds
| Compound Class | Coordination Number | Typical δ (ppm) Range | Comments |
| Tetraorganostannanes (R₄Sn) | 4 | +160 to -40 | Reference compound SnMe₄ is at 0 ppm.[5] |
| Organotin Halides (R₃SnX, R₂SnX₂) | 4 | +210 to -70 | Shift moves downfield with increasing halogen electronegativity (I < Br < Cl < F). |
| Organotin Hydrides (R₃SnH) | 4 | -80 to -220 | Highly shielded tin nucleus. |
| Organotin Alkoxides/Carboxylates | 4-6 | +140 to -200 | Can exist as monomers (4-coordinate) or associate to form dimers/polymers (5- or 6-coordinate), shifting upfield upon association.[7] |
| Hexacoordinated Complexes | 6 | -200 to -500 | Characteristic of highly shielded, octahedral tin environments.[2][6] |
Spin-Spin Coupling Constants (J): Mapping Connectivity
¹¹⁹Sn couples to other NMR-active nuclei, providing invaluable information about covalent bonding and molecular connectivity. The magnitude of the coupling constant, typically reported in Hertz (Hz), is related to the s-character of the bonding orbitals involved.
-
¹J(¹¹⁹Sn, ¹³C): One-bond coupling constants are sensitive to the hybridization of the tin-carbon bond. For tetraorganotin compounds, ¹J(¹¹⁹Sn, ¹³C) values are typically in the range of 300-400 Hz.[7] In penta- and hexa-coordinated species, the magnitude of this coupling often increases, falling in the 450-670 Hz range for five-coordinate and even higher for six-coordinate compounds.[8]
-
²J(¹¹⁹Sn, ¹H): Two-bond couplings, often seen as "tin satellites" in a ¹H NMR spectrum, are typically around 50-60 Hz for methyltin compounds.[3][7] The magnitude of ²J(¹¹⁹Sn, ¹H) is also correlated with the coordination number, increasing as the coordination number increases.[8]
-
Coupling to Other Nuclei: ¹¹⁹Sn also exhibits coupling to nuclei like ³¹P, ¹⁹F, and even other tin isotopes (¹¹⁷Sn), providing direct evidence of Sn-X bonds.[3]
The relationship between these spectral parameters and the underlying molecular structure is visualized below.
Caption: Relationship between molecular structure and ¹¹⁹Sn NMR parameters.
Experimental Protocol: Acquiring High-Quality ¹¹⁹Sn NMR Data
Acquiring a high-quality ¹¹⁹Sn spectrum requires careful attention to sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a standard procedure for a 1D proton-decoupled ¹¹⁹Sn NMR experiment.
Materials and Equipment
-
Organotin sample (5-50 mg)
-
High-quality 5 mm NMR tubes[9]
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆, Toluene-d₈)
-
Pasteur pipette and glass wool for filtration[10]
-
Chemical reference: Tetramethyltin (SnMe₄) as an external standard[5]
-
NMR spectrometer with a broadband or multinuclear probe
Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh 5-50 mg of the organotin compound. Due to the lower sensitivity of ¹¹⁹Sn compared to ¹H, a higher concentration is generally required.[9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[10] The choice of solvent is critical; use a non-coordinating solvent like CDCl₃ or C₆D₆ unless the goal is to study solvent coordination effects.[6][7]
-
Filtration: Prepare a filter by tightly packing a small amount of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any particulate matter, which can degrade spectral resolution.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation. Ensure the outside of the tube is clean before inserting it into the spectrometer.[9]
Instrument Setup and Data Acquisition
The following workflow provides a general overview of the experimental process.
Caption: General workflow for an NMR experiment.
-
Probe Tuning: Tune the NMR probe to the ¹¹⁹Sn frequency (e.g., ~186.4 MHz on an 11.74T / 500 MHz instrument).[5] This step is crucial for maximizing sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]
-
Set Acquisition Parameters:
-
Experiment: Select a proton-decoupled 1D experiment (zgig or equivalent). Proton decoupling simplifies the spectrum by removing ¹H-¹¹⁹Sn couplings, resulting in sharp, single lines for each unique tin environment.
-
Spectral Width (SW): Set a wide spectral width to encompass the entire chemical shift range. A width of ~300-500 ppm is often a safe starting point, centered appropriately for the expected compound class.
-
Relaxation Delay (d1): This is a critical parameter. ¹¹⁹Sn has a negative gyromagnetic ratio, which can lead to a negative Nuclear Overhauser Effect (NOE) upon proton decoupling, potentially nullifying or inverting the signal.[5] To mitigate this, use a longer relaxation delay (e.g., 5-10 seconds) or employ an inverse-gated decoupling sequence.
-
Number of Scans (NS): Due to the low sensitivity, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Sensitivity Enhancement: For low-concentration samples, consider using sensitivity-enhanced pulse sequences like INEPT or DEPT, which transfer polarization from protons to the tin nucleus.[5]
-
Data Processing and Referencing
-
Fourier Transformation (FT): Apply an exponential multiplication (line broadening of 5-10 Hz can improve signal-to-noise) and perform the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate peak integration and positioning.
-
Chemical Shift Referencing: Chemical shifts should be referenced to the primary standard, SnMe₄, at 0 ppm.[5] The recommended IUPAC method is to use a unified scale referenced to the ¹H signal of TMS at 0 ppm.[12] If an external SnMe₄ standard is used, its absolute frequency can be used to reference the spectrum.
Applications in Research and Drug Development
¹¹⁹Sn NMR is a powerful technique for:
-
Structural Elucidation: Confirming the synthesis of new organotin compounds by observing the number of unique tin environments and their chemical shifts. A single sharp peak suggests the formation of a single species.[13]
-
Determining Solution-State Geometry: Distinguishing between different coordination numbers (e.g., 4-, 5-, or 6-coordinate) in solution, which may differ from the solid-state structure determined by X-ray crystallography.[2]
-
Studying Ligand Exchange and Fluxional Processes: Using variable-temperature (VT) NMR to study dynamic processes where ligands are exchanging on the NMR timescale.
-
Probing Host-Guest Interactions: Monitoring changes in the ¹¹⁹Sn chemical shift upon the addition of anions or other guest molecules to an organotin host can provide evidence of binding.[14]
-
Characterization of Anticancer Agents: Organotin complexes are being investigated as potential anticancer drugs.[2][6] ¹¹⁹Sn NMR is crucial for characterizing these complexes and studying their stability and interactions in solution.
Conclusion
¹¹⁹Sn NMR spectroscopy is a highly informative and direct method for probing the structure and bonding of organotin compounds. The extreme sensitivity of the ¹¹⁹Sn chemical shift to coordination number and ligand environment, combined with the structural data from coupling constants, provides a detailed picture of the molecule's state in solution. By following robust experimental protocols and understanding the principles behind spectral interpretation, researchers can confidently employ this technique for routine characterization, mechanistic studies, and the development of new materials and therapeutics.
References
-
Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1983). A 119Sn NMR study of the association of triorganotin carboxylates in solution. Journal of Organometallic Chemistry, 241(2), 177-184. [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. [Link]
-
Chandrasekaran, A., & Tiekink, E. R. T. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. ResearchGate. [Link]
- Chandrasekaran, A., & Tiekink, E. R. T. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. CoLab.
-
University of Ottawa. (n.d.). (Sn) Tin NMR. [Link]
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University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. [Link]
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UCL. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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University of Bristol. (n.d.). How to Prepare Samples for NMR. School of Chemistry. [Link]
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Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]
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Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]
-
Shahzadi, S., Shahid, K., Ali, S., & Khan, K. M. (2012). 13 C and 119 Sn NMR Data of Organotin(IV) Compounds. ResearchGate. [Link]
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Chemistry LibreTexts. (2022). Quadrupolar Coupling. [Link]
-
NMR Wiki. (2011). Quadrupolar coupling. [Link]
-
Grandinetti, P. J. (n.d.). Solid-State NMR of Quadrupolar Nuclei. The Ohio State University. [Link]
-
University of Wisconsin-Madison. (n.d.). Consequences of Nuclei with Quadrupole Moment on NMR. Department of Chemistry. [Link]
-
ResearchGate. (n.d.). 119 Sn- and some selected 13 C NMR values of the new organotin compounds 2a and 2b a. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
ResearchGate. (n.d.). ¹¹⁹Sn NMR spectra of compound 45 in the presence of the different anions. [Link]
-
Grandinetti, P. J. (n.d.). Solid-State NMR of Quadrupolar Nuclei. PANACEA, Venezia. [Link]
-
Ragogna, P. J., & Ghattas, W. (2010). DFT calculation of (1)J((119)Sn,(13)C) and (2)J((119)Sn,(1)H) coupling constants in di- and Trimethyltin(IV) compounds. ResearchGate. [Link]
-
UC Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility. [Link]
-
Bernstein, M. (2014). Chemical Shift, Absolutely!. Mestrelab Research. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance chemical shift re-referencing. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Department of Chemistry. [Link]
-
Herber, R. H., & Stöckler, H. A. (1971). 119mSn Mössbauer and NMR study of trialkyltin acetates. Semantic Scholar. [Link]
-
Mestrelab Research. (n.d.). Chemical Shift Referencing. [Link]
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Application Notes & Protocols: Mastering Air-Sensitive Organotin Chemistry
A Senior Application Scientist's Guide to Safe and Effective Experimental Setups for Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the essential experimental techniques required for successfully conducting chemical reactions with air-sensitive organotin compounds. By delving into the principles behind each procedural step, this document aims to equip researchers with the expertise to design and execute robust, safe, and reproducible experiments. The protocols outlined herein are designed to be self-validating systems, ensuring the integrity of your research and the safety of laboratory personnel.
The Challenge: Understanding Organotin Sensitivity and Toxicity
Organotin compounds, characterized by at least one tin-carbon bond, are powerful reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1] However, their utility is coupled with two significant challenges: high sensitivity to air and moisture, and considerable toxicity.[2][3][4]
-
Air and Moisture Sensitivity: Many organotin reagents, such as tributyltin hydride (Bu₃SnH), are susceptible to decomposition in the presence of oxygen and water.[4][5] This degradation not only reduces the efficacy of the reagent but can also introduce impurities that complicate reaction pathways and purification. Organotin hydrides, for instance, can react with water to produce flammable hydrogen gas.[6]
-
Toxicity: The toxicity of organotin compounds varies with the number and nature of the organic substituents.[2][3][6] Triorganotins (R₃SnX) are generally the most toxic class, with compounds like tributyltin (TBT) being known immunotoxins and endocrine disruptors.[2] Exposure can occur via inhalation, ingestion, and dermal contact, with potential effects on the central nervous system.[2][6] Therefore, minimizing exposure is a critical aspect of any experimental design.
Due to these properties, all manipulations involving air-sensitive organotins must be performed under an inert atmosphere using specialized equipment and techniques.[7][8][9]
The Foundation: Establishing an Inert Atmosphere
The exclusion of air (specifically oxygen and water) is paramount. This is achieved primarily through the use of a Schlenk line or a glovebox.
Schlenk Line Techniques
A Schlenk line, or vacuum-gas manifold, is a versatile apparatus that allows for the manipulation of air-sensitive compounds on a standard laboratory bench.[10][11] It consists of a dual manifold connected to a vacuum pump and a source of purified inert gas (typically argon or nitrogen).[10]
-
Why Argon over Nitrogen? While nitrogen is often used, argon is preferred for its higher density.[12] Being heavier than air, it provides a more stable protective "blanket" over the reaction mixture, which is particularly advantageous when briefly opening a flask to add a non-sensitive reagent.[12]
Protocol 1: Preparing Glassware on a Schlenk Line
The causality behind this protocol is the removal of physically adsorbed water from the glassware surfaces, which would otherwise react with the organotin reagent.
-
Initial Cleaning: Ensure all glassware is thoroughly cleaned and dried.
-
Assembly: Assemble the desired reaction setup (e.g., a round-bottom flask with a condenser and magnetic stir bar).
-
Flame Drying: While connected to the vacuum manifold and under vacuum, gently heat the entire glassware assembly with a heat gun. This process desorbs water from the glass surfaces.
-
Evacuate-Refill Cycles: After cooling to room temperature under vacuum, switch the stopcock to backfill the flask with inert gas. This process of evacuating the atmosphere within the flask and refilling it with inert gas should be repeated at least three times to ensure all residual air is removed.[7][10] This cycling is the cornerstone of creating an inert atmosphere in Schlenk-ware.
Workflow: Schlenk Line Setup for an Inert Atmosphere Reaction
Caption: A typical Schlenk line setup for organotin reactions.
Glovebox Techniques
A glovebox provides a sealed, recirculating atmosphere of purified inert gas, offering a more controlled environment than a Schlenk line.[7][13][14] It is the preferred method for weighing and handling solid organotin compounds and for setting up reactions that require prolonged or complex manipulations.[7][14]
-
Operational Principle: The glovebox maintains low levels of oxygen and water (typically <1 ppm) by continuously circulating the internal atmosphere through a catalyst system that removes these contaminants.[13][15] All materials and equipment must be brought into the glovebox through an antechamber, which is subjected to multiple evacuate-refill cycles before the inner door is opened.[7][13]
Table 1: Comparison of Schlenk Line and Glovebox for Handling Organotins
| Feature | Schlenk Line | Glovebox |
| Primary Use | Performing reactions, solvent transfers, workups.[10][14] | Weighing solids, complex manipulations, long-term storage.[7][14] |
| Atmosphere Control | Dynamic; relies on positive pressure and user technique. | Static and recirculated; automated purification.[14] |
| Dexterity | High; manipulations are external to the flask. | Limited by gloves.[7] |
| Setup Time | Minimal; requires preparing individual flasks. | Requires purging antechamber for all entries.[7] |
| Cost | Lower initial investment. | Higher initial investment and maintenance.[7] |
Preparation of Anhydrous Solvents and Reagents
The success of an organotin reaction is critically dependent on the purity of the solvents and reagents.
Solvent Purification
Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, further drying and degassing is necessary.
-
Drying: Modern solvent purification systems (SPS) are a safer alternative to traditional distillation stills.[16] These systems pass deoxygenated solvent through columns of activated alumina to remove water.[7][16]
-
Degassing: To remove dissolved oxygen, solvents must be degassed. The most common methods are:
-
Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated three times.[7] This method is highly effective but time-consuming.
-
Inert Gas Sparging: Bubbling a stream of inert gas through the solvent for an extended period can displace dissolved oxygen.[10][16] This is a simpler but potentially less rigorous method.
-
Handling Organotin Reagents
Liquid organotin reagents are typically supplied in Sure/Seal™ bottles, which have a pierceable septum under a crown cap.[8][17][18]
Protocol 2: Transfer of a Liquid Organotin Reagent via Syringe
This protocol ensures the reagent is transferred without exposure to the atmosphere, maintaining its purity and preventing hazardous contact.
-
Preparation: Secure the Sure/Seal™ bottle. On the Schlenk line, prepare a flame-dried reaction flask under a positive pressure of inert gas, sealed with a rubber septum.
-
Syringe Purge: Take a clean, dry syringe with a needle and flush it with inert gas from the Schlenk line by drawing gas from the reaction flask's headspace and expelling it. Repeat this three times.
-
Pressure Equalization: Pierce the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to create a positive pressure inside the bottle. This prevents a vacuum from forming as liquid is withdrawn.
-
Withdraw Reagent: Pierce the septum with the purged syringe needle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of the organotin reagent into the syringe.
-
Inert Gas Blanket: Pull the needle tip just above the liquid level and draw a small amount (~0.5 mL) of inert gas into the syringe. This "gas blanket" protects the reagent in the needle from air during the transfer.[8]
-
Transfer: Quickly and carefully remove the syringe from the reagent bottle and insert it through the septum of the reaction flask. Depress the plunger to add the reagent to the reaction.
-
Cleaning: Immediately quench the syringe and needle by drawing up a suitable solvent (e.g., hexanes or toluene) and expelling it into a dedicated waste container.[8]
Workflow: Cannula Transfer of an Air-Sensitive Solution
Caption: Schematic of a cannula transfer driven by pressure.
For transferring larger volumes (>50 mL), a cannula (a double-ended needle) is preferred.[17] The transfer is driven by a pressure differential, where the donating flask is held at a slightly higher inert gas pressure than the receiving flask.[19][20]
Reaction Setup, Monitoring, and Workup
A Model Reaction: The Stille Coupling
The Stille reaction, which couples an organotin compound with an organic halide or triflate, is a prime example requiring rigorous air-free technique.[1][21]
Protocol 3: General Setup for a Stille Cross-Coupling Reaction
-
Flask Preparation: In a glovebox, weigh the palladium catalyst (e.g., Pd(PPh₃)₄) and any solid reagents into a flame-dried Schlenk flask equipped with a stir bar. Seal the flask.
-
Reagent Addition: Remove the flask from the glovebox and connect it to the Schlenk line. Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing (if not done in glovebox): If the flask was loaded on the bench, add the organic halide and solvent, then degas the entire mixture using the freeze-pump-thaw method or by sparging with argon for 20-30 minutes.[21][22]
-
Initiation: Add the liquid organotin reagent via syringe at the appropriate temperature as dictated by the specific reaction protocol.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas, monitored by an oil bubbler.
Reaction Monitoring
Monitoring the reaction progress without introducing air is crucial.
-
TLC: To take a sample for Thin Layer Chromatography (TLC), increase the inert gas flow, briefly remove the septum, and quickly dip a glass capillary into the mixture. Alternatively, use a syringe to withdraw a small aliquot.
-
NMR Spectroscopy: For detailed kinetic or mechanistic studies, NMR is an invaluable tool.[23] An aliquot can be taken via syringe and transferred to an NMR tube that has been purged with inert gas and sealed with a septum or a J. Young valve.[24] This allows for direct observation of reactants and products without exposing the sample to air.[25]
Workup and Purification
A significant challenge in Stille couplings is the removal of toxic and often chromatographically challenging organotin byproducts (e.g., Bu₃SnCl).[4][21]
Protocol 4: Quenching and Workup to Remove Tin Byproducts
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Aqueous KF Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it in a separatory funnel with a saturated aqueous solution of potassium fluoride (KF).[26]
-
Precipitation: The fluoride ions react with the tributyltin species to form insoluble tributyltin fluoride (Bu₃SnF), which precipitates as a white solid.[26] Shake the mixture vigorously.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[26]
-
Final Extraction: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.[26]
Safety and Waste Disposal: A Non-Negotiable Priority
Given the high toxicity of organotins, stringent safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (double-gloving is recommended), safety goggles, a face shield, and a lab coat.[18]
-
Ventilation: All manipulations of organotin compounds must be performed in a well-ventilated fume hood.[8]
-
Waste Disposal: All waste containing organotin compounds, including contaminated glassware, syringes, and Celite®, is classified as hazardous waste and must be collected in a dedicated, clearly labeled, and sealed container.[18] Do not mix organotin waste with other chemical waste streams.[18]
-
Glassware Decontamination: Glassware that has come into contact with organotins should be rinsed with a suitable solvent into the hazardous waste container and then soaked in a base bath or a 10% bleach solution to decompose residual tin compounds before standard cleaning.
By understanding the causality behind each technique and adhering strictly to these detailed protocols, researchers can confidently and safely harness the synthetic power of air-sensitive organotin reagents.
References
- Safety and handling precautions for organotin compounds. BenchChem.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Air-free technique. Wikipedia.
- Cannula Transfer. The Schlenk Line Survival Guide.
- Cannula. Brian H. Northrop.
- Essential Safety and Operational Protocols for Handling Organotin Compounds. BenchChem.
- Standard Oper
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group.
- ORGANOTIN COMPOUNDS. CDC Stacks.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- Cannula transfer. Wikipedia.
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. BenchChem.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Air Free Techniques | Handling Air-Sensitive M
- An Illustrated Guide to Schlenk Line Techniques. Organometallics.
- Stille Coupling. Organic Synthesis.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- Schlenk line. Wikipedia.
- Organometallic Chemistry. Bruker.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews.
- Drying Solvents. The Schlenk Line Survival Guide.
- Technical Support Center: Removal of Organotin Residues
- PRODUCT IN FOCUS - Tributyltin Hydride (Stabilized with BHT). ExSyn Corp.
- NMR in Organometallic Chemistry.
- NMR Signatures of Transition-Metal Nuclei: From Local Environments and Electronic Structures to Reactivity Descriptors in Molecular and Heterogeneous Catalysis.
- The Manipul
- Air-Sensitive Chemistry: Practical and Safety Consider
- A New Approach for the Generation and Reaction of Organotin Hydrides: The Development of Reactions C
- Stille reaction. Wikipedia.
- Stille reaction | Brief theory, double cross-coupling. YouTube.
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- 5. exsyncorp.com [exsyncorp.com]
- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
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Application Note: Quantitative Analysis of Dibutyldiethylstannane using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Abstract
This application note presents a comprehensive guide for the quantitative analysis of dibutyldiethylstannane using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Dibutyldiethylstannane, an organotin compound, finds applications as a stabilizer in plastics and as a catalyst in various chemical reactions. Due to the potential toxicity of organotin compounds, a robust and reliable analytical method for its quantification is imperative for quality control, environmental monitoring, and safety assessment. This document provides a detailed protocol, from sample preparation to data analysis, grounded in established scientific principles and validated against industry standards. The methodology is designed to be a self-validating system, ensuring trustworthiness and reproducibility of results for researchers, scientists, and drug development professionals.
Introduction: The Rationale for HPLC-UV Analysis of Dibutyldiethylstannane
Organotin compounds, a class of organometallic chemicals with at least one tin-carbon bond, are utilized in a wide array of industrial applications. Dibutyldiethylstannane [(CH₃CH₂)₂Sn(CH₂CH₂CH₂CH₃)₂] belongs to the dialkyltin category, often employed as a PVC stabilizer and catalyst. However, the toxicological profile of many organotin compounds necessitates their careful monitoring and control.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. When coupled with an Ultraviolet (UV) detector, it offers a selective and sensitive method for the analysis of compounds that absorb UV radiation. While saturated alkyltins like dibutyldiethylstannane lack strong chromophores, they exhibit UV absorbance at lower wavelengths, making HPLC-UV a viable and accessible analytical approach. The advantage of HPLC over techniques like Gas Chromatography (GC) for organotin analysis is that it often does not require a derivatization step, simplifying the sample preparation process.[2] This application note details a reversed-phase HPLC-UV method, which is well-suited for the separation of nonpolar to moderately polar compounds like dibutyldiethylstannane.
Foundational Principles: Chromatographic Separation and UV Detection
The method described herein is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of acetonitrile and water). Dibutyldiethylstannane, being a relatively nonpolar analyte, will have a stronger affinity for the stationary phase compared to the polar mobile phase. By carefully controlling the composition of the mobile phase, the retention and elution of the analyte can be precisely managed.
UV detection is based on the principle that a molecule will absorb light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the detector flow cell, as described by the Beer-Lambert law.
Determining the Optimal UV Detection Wavelength
Protocol: Determination of λmax
-
Prepare a standard solution of dibutyldiethylstannane in the mobile phase.
-
Using a UV-Vis spectrophotometer, scan the solution across a wavelength range of 190 nm to 400 nm to identify the wavelength of maximum absorbance.
-
Alternatively, if a photodiode array (PDA) detector is available with the HPLC system, inject a concentrated standard and acquire the full UV spectrum of the eluting peak. The λmax can then be determined from the spectral data.
For the purpose of this application note, a wavelength of 210 nm will be used as a starting point, as it represents a common wavelength for the analysis of compounds with limited UV absorbance.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for the quantitative analysis of dibutyldiethylstannane.
Materials and Reagents
-
Dibutyldiethylstannane (analytical standard, >98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a variable wavelength or photodiode array (PDA) UV detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Solutions
Mobile Phase:
-
Prepare a mobile phase of Acetonitrile:Water (80:20, v/v).
-
Degas the mobile phase prior to use by sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of dibutyldiethylstannane standard.
-
Dissolve in methanol in a 10 mL volumetric flask and bring to volume.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. A general liquid-liquid extraction (LLE) protocol for aqueous samples is provided below. This protocol may need to be optimized for other matrices such as polymers or pharmaceutical formulations.
Protocol: Liquid-Liquid Extraction (LLE)
-
To 10 mL of the aqueous sample, add 5 mL of hexane in a separatory funnel.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
Collect the upper organic layer (hexane).
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of hexane.
-
Combine the organic extracts.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: HPLC-UV analytical workflow for dibutyldiethylstannane.
Data Analysis and Method Validation: Ensuring Trustworthiness
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Calibration Curve and Linearity
-
Inject the working standard solutions in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration of dibutyldiethylstannane.
-
Perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.995.
Quantification of Dibutyldiethylstannane in Samples
-
Inject the prepared sample solution.
-
Determine the peak area of the dibutyldiethylstannane peak.
-
Calculate the concentration of dibutyldiethylstannane in the sample using the equation of the line from the calibration curve.
Method Validation Parameters
The following table summarizes the key validation parameters and their acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for dibutyldiethylstannane should be well-resolved from other peaks in the chromatogram. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | r² ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the expected concentration of the analyte in samples. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked samples should be within 90-110%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, flow rate, and column temperature. |
System Suitability
Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No peaks or very small peaks | - No injection or incorrect injection volume- Detector lamp off- Incorrect mobile phase composition | - Check autosampler settings and syringe- Ensure detector lamp is on and has sufficient energy- Prepare fresh mobile phase |
| Broad peaks | - Column contamination- Column void- Sample solvent incompatible with mobile phase | - Wash the column with a strong solvent- Replace the column- Dissolve the sample in the mobile phase |
| Peak tailing | - Active sites on the column- Low mobile phase pH (if analyte has basic properties) | - Use a new column or a column with end-capping- Adjust mobile phase pH (if applicable) |
| Drifting retention times | - Column temperature fluctuations- Inconsistent mobile phase composition- Pump malfunction | - Use a column thermostat- Prepare fresh mobile phase and ensure proper mixing- Check pump for leaks and ensure proper functioning |
Conclusion
The HPLC-UV method detailed in this application note provides a robust and reliable approach for the quantitative analysis of dibutyldiethylstannane. By following the outlined protocols for method development, validation, and system suitability, laboratories can ensure the generation of accurate and precise data. The provided troubleshooting guide will assist in resolving common analytical challenges. This method is suitable for implementation in quality control, research, and regulatory laboratories.
References
-
U.S. Department of Health and Human Services. (2005). Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry. [Link]
-
Wang, X., Ding, L., Zhang, H., Cheng, J., Yu, A., Zhang, H., Liu, L., Liu, Z., & Li, Y. (2006). Development of an analytical method for organotin compounds in fortified flour samples using microwave-assisted extraction and normal-phase HPLC with UV detection. Journal of Chromatography B, 843(2), 268–274. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. [Link]
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. [Link]
Sources
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- 4. Liquid-liquid extraction [scioninstruments.com]
Application Notes and Protocols: The Role of Dibutyldiethylstannane as a Precursor for other Organometallics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dibutyldiethylstannane, an unsymmetrical tetraorganotin compound, and its pivotal role as a versatile precursor in the synthesis of other valuable organometallic reagents. This document is designed to move beyond simple procedural lists, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. We will explore its utility in fundamental organotin transformations such as redistribution reactions and as a foundational building block for reagents used in sophisticated cross-coupling chemistry.
Introduction: The Strategic Value of Unsymmetrical Tetraorganotins
Organotin chemistry, since its inception in the mid-19th century, has furnished a vast array of reagents and materials with significant industrial and academic applications.[1] Tetraorganotins (R₄Sn), such as dibutyldiethylstannane (Bu₂Et₂Sn), are often the entry point into this chemistry, typically synthesized via the reaction of tin tetrachloride with Grignard or organoaluminum reagents.[1][2][3] While symmetrical tetraorganotins are common, unsymmetrical compounds like dibutyldiethylstannane serve as strategically important intermediates. Their primary application is not as end-point reagents themselves, but as stable, storable precursors that can be selectively transformed into highly reactive and functional mono-, di-, and triorganotin species.[4] These resulting organotin halides are the true workhorses of organometallic synthesis, providing the building blocks for everything from PVC stabilizers to the complex stannanes used in palladium-catalyzed cross-coupling reactions.[5][6]
This guide will focus on the principal transformations that underscore the role of dibutyldiethylstannane as a precursor: the Kocheshkov redistribution reaction to generate organotin halides and its subsequent utility in preparing reagents for the Stille coupling.
The Kocheshkov Redistribution Reaction: A Controlled Dismantling
The most significant application of tetraorganotins, including dibutyldiethylstannane, is as a substrate in redistribution reactions.[4] The Kocheshkov redistribution reaction allows for the controlled, stoichiometric reaction between a tetraorganotin (R₄Sn) and a tin tetrahalide (SnX₄) to produce tri-, di-, or mono-organotin halides.[3][7] This transformation is the cornerstone of industrial and laboratory-scale synthesis of organotin halide precursors.
The general reactions are governed by stoichiometry:
-
3 R₄Sn + SnCl₄ → 4 R₃SnCl
-
R₄Sn + SnCl₄ → 2 R₂SnCl₂
-
R₄Sn + 3 SnCl₄ → 4 RSnCl₃
When using an unsymmetrical substrate like dibutyldiethylstannane, the reaction with tin tetrachloride will produce a mixture of alkyltin chlorides (e.g., Bu₂SnCl₂, Et₂SnCl₂, BuEtSnCl₂). The precise composition of the product mixture depends on the reaction stoichiometry and conditions, but this method provides a direct route to the synthetically crucial diorganotin dihalides. These dihalides are key precursors for organotin oxides, hydrides, and functionally diverse stannanes for cross-coupling.[3][4]
Caption: Kocheshkov redistribution of dibutyldiethylstannane.
Protocol 1: Synthesis of Diorganotin Dichlorides via Kocheshkov Redistribution
This protocol describes the synthesis of a mixture of diorganotin dichlorides from dibutyldiethylstannane. The 1:1 stoichiometry favors the formation of R₂SnCl₂ species.
Causality and Insights: The reaction is typically performed without a solvent at elevated temperatures to drive the reaction towards thermodynamic equilibrium. Lewis acid catalysts can sometimes be used, but heat is often sufficient.[4] The separation of the resulting alkyltin chlorides can be achieved by fractional distillation under reduced pressure due to their different boiling points.
Materials:
-
Dibutyldiethylstannane (Bu₂Et₂Sn)
-
Tin (IV) chloride (SnCl₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
-
Schlenk line or inert atmosphere setup (Nitrogen or Argon)
⚠️ Safety Precaution: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Tin tetrachloride is corrosive and reacts violently with water; handle with care under an inert atmosphere.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a stir bar and reflux condenser under a positive pressure of inert gas.
-
Reagents: In the flask, place dibutyldiethylstannane (1.0 eq).
-
Addition: While stirring, add anhydrous tin (IV) chloride (1.0 eq) dropwise via a syringe through a septum. The reaction is often exothermic; control the addition rate to maintain a moderate temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 180-200 °C using a heating mantle. Maintain this temperature and stir for 4-6 hours. The progress can be monitored by ¹¹⁹Sn NMR if available.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The resulting product is a mixture of Bu₂SnCl₂, Et₂SnCl₂, and BuEtSnCl₂.
-
Purify the mixture by fractional vacuum distillation to separate the components based on their boiling points.
-
-
Characterization: The identity and purity of the fractions should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Compound | Stoichiometry (R₄Sn:SnCl₄) | Typical Product Class |
| Dibutyldiethylstannane | 3:1 | R₃SnCl |
| Dibutyldiethylstannane | 1:1 | R₂SnCl₂ |
| Dibutyldiethylstannane | 1:3 | RSnCl₃ |
| Table 1. Stoichiometric Control in the Kocheshkov Reaction. |
A Gateway to Stille Coupling Reagents
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[8][9] While dibutyldiethylstannane itself is not an ideal substrate for selective Stille couplings (due to the similar transfer abilities of the butyl and ethyl groups), the organotin halides derived from it are excellent precursors for synthesizing the highly specific stannanes needed for this reaction.
For a Stille reaction to be efficient, typically one organic group on the tin atom is selectively transferred. This is achieved by having other "non-transferable" or "dummy" ligands, such as alkyl groups (like butyl), while the desired group (e.g., vinyl, aryl, alkynyl) is readily transferred. Therefore, a diorganotin dihalide like dibutyltin dichloride (Bu₂SnCl₂), synthesized from dibutyldiethylstannane, is the perfect starting point. It can be reacted with a Grignard or organolithium reagent to install the desired transferable group, creating a custom reagent for Stille coupling.[3]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Protocol 2: Two-Step Synthesis of a Stille Reagent and its Application
This protocol demonstrates the true precursor nature of dibutyldiethylstannane. First, we assume the generation of dibutyltin dichloride via Protocol 1. Then, we use it to synthesize dibutyldivinylstannane, a reagent primed for Stille coupling.
Causality and Insights: The first step is a standard salt metathesis reaction where the vinyl group from the more electropositive magnesium is transferred to the tin center, displacing chloride. The second step is the palladium-catalyzed Stille coupling itself. The choice of palladium source and ligands can be critical and is often optimized for specific substrates. The addition of salts like LiCl can sometimes accelerate the transmetalation step.[10]
Step A: Synthesis of Dibutyldivinylstannane from Dibutyltin Dichloride
Materials:
-
Dibutyltin dichloride (Bu₂SnCl₂) (prepared via Protocol 1)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, dropping funnel, magnetic stirrer
Procedure:
-
Setup: To a flame-dried Schlenk flask under inert atmosphere, add dibutyltin dichloride (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add vinylmagnesium bromide solution (2.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude dibutyldivinylstannane.
-
Purification: The product can be purified by vacuum distillation. Confirm identity with NMR spectroscopy.
Step B: Stille Coupling of Dibutyldivinylstannane with Iodobenzene
Materials:
-
Dibutyldivinylstannane (from Step A)
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
Setup: In a Schlenk flask under inert atmosphere, dissolve dibutyldivinylstannane (1.1 eq), iodobenzene (1.0 eq), and Pd(PPh₃)₄ (2-5 mol%) in anhydrous toluene.
-
Degassing: Degas the solution by bubbling argon through it for 15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
To remove the tin byproduct (Bu₂Sn(Cl)I), stir the reaction mixture vigorously with a saturated aqueous solution of KF for 1-2 hours. This precipitates the tin salts as a polymeric fluorostannate.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether or ethyl acetate.
-
-
Purification: Concentrate the filtrate and purify the crude product (styrene) by flash column chromatography on silica gel.
Conclusion
Dibutyldiethylstannane exemplifies the concept of a synthetic precursor in organometallic chemistry. While its direct application is limited, its true value lies in its efficient conversion into a range of versatile organotin halides through the Kocheshkov redistribution reaction. These halides are not waste products but essential intermediates, providing a robust platform for the synthesis of custom-designed organostannanes. As demonstrated, derivatives like dibutyltin dichloride are readily transformed into functionalized reagents for powerful synthetic methods such as the Stille cross-coupling, enabling the construction of complex molecular architectures relevant to materials science and drug development.[11][12][13] The strategic use of such precursors is fundamental to the practical and economic execution of advanced organometallic synthesis.
References
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Gelest, Inc. Introduction to Organotin Chemistry - and Applications. [Link]
-
Al-Allaf, T. A. R., & Al-Jibori, S. A. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon. [Link]
-
El-Sawaf, A. K. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]
-
Sirajuddin, M., & Ali, S. (2016). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. Current Pharmaceutical Design, 22(44), 6665-6681. [Link]
-
Basu Baul, T. S. (2018). Medicinal Properties of Organotin Compounds and Their Limitations Caused by Toxicity. Mini-Reviews in Medicinal Chemistry, 18. [Link]
-
Awang, N., & Kamaludin, N. F. (2011). Chapter 1 Organotin Chemistry. University of Malaya Students' Repository. [Link]
-
Chong, W. Y., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry, 9, 708515. [Link]
-
Kashin, A. N., et al. (2018). Reverse Kocheshkov reaction – Redistribution reactions between RSn(OCH₂CH₂NMe₂)₂Cl (R = Alk, Ar) and PhSnCl₃: Experimental and DFT study. Journal of Organometallic Chemistry, 868, 49-56. [Link]
-
Krishnadev, O., & Sadasivan, C. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2622. [Link]
-
Thoonen, S. H. L., Deelman, B. J., & van Koten, G. (2004). Synthetic aspects of tetraorganotins and organotin(IV) halides. Journal of Organometallic Chemistry, 689(13), 2165-2175. [Link]
-
Wikipedia contributors. (2023). Organotin chemistry. Wikipedia. [Link]
-
Kelleghan, A. V., Meza, A. T., & Garg, N. K. (2023). Generation and reactivity of unsymmetrical strained heterocyclic allenes. Nature Synthesis, 3(3), 329-336. [Link]
-
Calingaert, G., Soroos, H., & Hnizda, V. (1942). The Redistribution Reaction. VII. Alkyl Compounds of Mercury, Tin, Silicon and Zinc. Journal of the American Chemical Society, 64(1), 39-42. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Wikipedia contributors. (2023). Stille reaction. Wikipedia. [Link]
-
Xie, Y., et al. (2020). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Angewandte Chemie International Edition, 59(39), 16967-16973. [Link]
-
NROChemistry. Stille Coupling. [Link]
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isotopic labeling of organotin compounds for mechanistic studies.
An Application Guide to the Isotopic Labeling of Organotin Compounds for Mechanistic Studies
Introduction: Unveiling the Mechanisms of Organotin Chemistry
Organotin compounds, characterized by at least one tin-carbon bond, occupy a significant space in the landscape of organometallic chemistry.[1][2] Their applications are diverse, ranging from essential reagents in organic synthesis, such as in the Stille coupling reaction, to roles as PVC stabilizers and catalysts.[1][2][3] Historically, their biocidal properties were widely exploited, though environmental concerns have since curtailed this usage.[4] To innovate new applications, particularly in fields like drug development where certain organotin complexes show potential as anticancer agents, and to fully understand their environmental impact and toxicological profiles, a deep understanding of their reaction mechanisms is paramount.[4][5][6]
Isotopic labeling is an exceptionally powerful and precise tool for tracing the journey of atoms through complex chemical and biological transformations.[7][8][9] By strategically replacing an atom in a molecule with one of its isotopes, researchers can follow the labeled fragment, elucidate reaction pathways, determine bond cleavage and formation events, and quantify reaction kinetics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, synthetic protocols, and analytical techniques for the isotopic labeling of organotin compounds to unravel their intricate reaction mechanisms.
Part 1: Foundational Principles and Analytical Pillars
The core principle of isotopic labeling lies in creating a chemically identical but physically distinguishable version of a molecule. This distinction, arising from the mass difference, allows the labeled molecule to be tracked against a background of its unlabeled counterparts.
Choosing the Right Isotope: A Strategic Decision
The selection of an isotope is dictated by the specific mechanistic question being addressed and the analytical method employed.
-
Tin Isotopes (¹¹⁹Sn, ¹¹⁷Sn, ¹¹⁸Sn): Tin is unique in having three NMR-active spin-½ nuclei: ¹¹⁹Sn, ¹¹⁷Sn, and ¹¹⁵Sn.[10] For NMR studies, ¹¹⁹Sn is the most frequently chosen isotope due to its higher natural abundance (8.59%) and slightly greater sensitivity compared to ¹¹⁷Sn (7.68%).[3][10][11] ¹¹⁵Sn is rarely used due to its very low abundance and sensitivity.[10] Non-NMR active isotopes, such as ¹¹⁸Sn, are invaluable as internal standards or "spikes" in isotope dilution mass spectrometry (IDMS) for highly accurate quantification.[12][13]
-
Carbon and Hydrogen Isotopes (¹³C, ²H): To probe transformations involving the organic ligands, stable isotopes like carbon-13 (¹³C) and deuterium (²H) are employed.[] Labeling a specific carbon atom with ¹³C can definitively track the fate of that carbon, for instance, in C-Sn bond cleavage or subsequent bond formations.[15] Deuterium labeling is often used to investigate kinetic isotope effects (KIEs), where the significant mass difference between ¹H and ²H can alter reaction rates, helping to identify the rate-determining step of a reaction.[16]
Key Analytical Techniques for Labeled Organotins
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for structural elucidation of isotopically labeled organotins in solution and the solid state.[17]
-
¹¹⁹Sn NMR: This technique is exceptionally sensitive to the electronic environment and coordination number of the tin atom.[5] The chemical shift of ¹¹⁹Sn spans a vast range of over 5000 ppm, making it a highly informative probe.[11] An increase in the coordination number at the tin center (e.g., from 4 to 5 or 6) typically causes a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum.[5] Furthermore, scalar coupling constants between tin and other nuclei, such as ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H), provide invaluable information for confirming molecular structure.[10][11]
-
¹³C & ¹H NMR: The introduction of a ¹³C label at a specific position simplifies complex spectra and allows for unambiguous signal assignment.[15] It enables the direct observation of the labeled carbon's transformation throughout a reaction. Similarly, ²H NMR or the observation of its coupling to ¹³C can track deuterated positions.[18]
2. Mass Spectrometry (MS): MS is crucial for identifying and quantifying labeled molecules by their mass-to-charge (m/z) ratio.[19] The distinct isotopic pattern of tin, with its multiple naturally occurring isotopes, provides a clear signature for tin-containing fragments in a mass spectrum.[20]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), ICP-MS offers exceptional sensitivity for elemental tin detection.[13][19] GC-ICP-MS is a powerful tool for the speciation and quantification of different organotin compounds (e.g., tributyltin, dibutyltin) in environmental and biological samples.[13][21]
-
Isotope Dilution Mass Spectrometry (IDMS): This is considered a definitive quantitative method.[19] It involves adding a known amount of an isotopically enriched standard (the "spike," e.g., ¹¹⁸Sn-labeled tributyltin) to a sample. By measuring the altered isotope ratio in the sample, the concentration of the native analyte can be calculated with very high precision and accuracy, correcting for sample loss during preparation and analysis.[13]
| Isotope | Natural Abundance (%) | NMR Properties (Spin, Relative Sensitivity) | Primary Application in Organotin Studies |
| ¹¹⁹Sn | 8.59 | ½, 5.17 | NMR: Probing coordination environment, structural elucidation.[3][11] |
| ¹¹⁷Sn | 7.68 | ½, 4.52 | NMR: Alternative to ¹¹⁹Sn, structural studies.[10] |
| ¹¹⁸Sn | 24.22 | 0 (NMR inactive) | MS: Isotope dilution analysis for accurate quantification.[13] |
| ¹³C | 1.1 | ½, 1.00 | NMR: Tracing carbon backbone of organic ligands.[15] |
| ²H | 0.015 | 1, 0.65 | NMR/MS: Probing Kinetic Isotope Effects (KIEs), metabolic tracing.[16] |
| Table 1: Key isotopes used in the study of organotin compounds and their primary applications. |
Part 2: Protocols for Isotopic Labeling of Organotin Compounds
The synthesis of isotopically labeled organotins requires careful planning, often on a small scale due to the high cost of enriched starting materials.[12][16] Many organotin reagents are stable in air, but intermediates like Grignard reagents or organolithiums require inert atmosphere techniques.[1]
Protocol 1: Synthesis of Sn-Enriched Organotin Halides from Metallic Tin
This "direct synthesis" method is a fundamental route to Sn-labeled precursors.[3]
Objective: To synthesize ¹¹⁹Sn-enriched dibutyltin diiodide.
Materials:
-
¹¹⁹Sn metal powder (enriched)
-
1-Iodobutane
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add the ¹¹⁹Sn enriched metallic tin powder to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a 5-fold molar excess of 1-iodobutane dissolved in anhydrous toluene.
-
Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. The reaction progress can be monitored by the consumption of the tin metal. The reaction may take several hours to days.
-
After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.
-
The resulting product, dibutyltin diiodide, is often formed along with other butyltin species.[12] Purification can be achieved by vacuum distillation or by conversion to other derivatives.
-
Purification Insight: A highly effective purification strategy involves converting the crude organotin iodide mixture to their corresponding fluoride salts by treating with an aqueous ethanolic solution of potassium fluoride. Organotin fluorides are typically insoluble and can be isolated by filtration, effectively separating them from impurities and preventing losses. The purified fluoride can then be converted back to the desired chloride or other halide.[12]
Protocol 2: Labeling Organic Ligands via Grignard Reagents
This approach is ideal for introducing ¹³C or ²H into the organic part of the molecule.
Objective: To synthesize tributyl(¹³C-methyl)tin.
Materials:
-
¹³C-enriched Iodomethane (¹³CH₃I)
-
Magnesium turnings
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether or THF
-
Standard glassware for Grignard reactions
Procedure:
-
Prepare the ¹³C-labeled Grignard reagent: In a flame-dried, three-neck flask under an inert atmosphere, react ¹³CH₃I in anhydrous ether with magnesium turnings to form ¹³CH₃MgI.
-
Once the Grignard reagent formation is complete, cool the solution in an ice bath.
-
Slowly add a solution of tributyltin chloride in anhydrous ether to the Grignard reagent via a dropping funnel with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure tributyl(¹³C-methyl)tin.
Caption: Synthetic pathways for isotopically labeled organotins.
Part 3: Applications in Mechanistic Elucidation and Drug Development
The true power of these labeled compounds is realized when they are applied to answer complex mechanistic questions.
Case Study: Tracing Reaction Pathways
Isotopic labeling is indispensable for tracking the flow of atoms in a reaction. For example, in studying the degradation of tributyltin (TBT), a notorious environmental pollutant, researchers can use ¹¹⁸Sn-labeled TBT as a spike. By using GC-ICP-MS, they can precisely measure the formation of its degradation products, dibutyltin (DBT) and monobutyltin (MBT), and differentiate them from pre-existing, unlabeled tins in the sample. This allows for accurate modeling of degradation kinetics and pathways in various environmental matrices.[13]
Caption: Workflow for a mechanistic study using isotopic labeling.
Role in Drug Discovery and Development
While organotins themselves are generally not therapeutic agents due to toxicity, the principles of using labeled organometallics are central to modern drug development.[22][23]
-
ADME Studies: Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is a regulatory requirement.[22] Labeling a drug candidate with a stable isotope (like ¹³C or ²H) allows it to be tracked through a biological system. Mass spectrometry can then be used to identify and quantify the parent drug and its metabolites in blood, urine, and tissues.[23]
-
Quantitative Bioanalysis: In clinical trials, accurate measurement of drug concentration in patient samples is critical. Stable isotope-labeled versions of the drug are considered the "gold standard" for use as internal standards in LC-MS assays.[24][25] Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same ionization efficiency (or suppression), correcting for variations in sample preparation and instrument response, leading to highly accurate and precise data.
Conclusion
Isotopic labeling is an elegant and powerful strategy that provides unparalleled insight into the mechanisms of organotin compounds. Through the judicious selection of isotopes and analytical techniques—most notably ¹¹⁹Sn NMR and mass spectrometry—researchers can trace reaction pathways, identify transient intermediates, and quantify transformations with high precision. The synthetic protocols, though demanding, unlock the ability to answer fundamental questions about reactivity, environmental fate, and biological interactions. The knowledge gained from these studies is crucial for the rational design of new synthetic methodologies, the remediation of environmental contaminants, and is a foundational technique in the broader field of drug discovery and development.
References
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IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]
- Sutton, K. L., & Caruso, J. A. (2000). The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds. Applied Organometallic Chemistry, 14(1), 1-10.
-
Shahzadi, S., Ali, S., & Bhatti, M. H. (2014). ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. ResearchGate. Retrieved from [Link]
-
University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]
-
Shahzadi, S., Shahid, K., & Ali, S. (2013). ¹³C and ¹¹⁹Sn NMR Data of Organotin(IV) Compounds. ResearchGate. Retrieved from [Link]
-
Harris, R. K., & Sebald, A. (1987). High-resolution solid-state tin-119 NMR investigations of organotin halides R3SnX and R2SnX2 (R = alkyl, aryl; X = Cl, Br). Organometallics, 6(11), 2293–2298. Retrieved from [Link]
-
Ruiz Encinar, J., Rodriguez-Gonzalez, P., Garcia-Alonso, J. I., & Sanz-Medel, A. (2002). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Journal of Analytical Atomic Spectrometry, 17(3), 200-207. Retrieved from [Link]
-
Talev, R. H., & Salnikov, O. G. (2014). Precision isotopic analysis of organotin compounds by high-resolution NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
Cullen, W. R. (1987). Organotin compounds: their analyses and effect on model biomembranes. University of British Columbia. Retrieved from [Link]
-
Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Retrieved from [Link]
-
Gąsiorowska, O., & Stankevič, M. (2007). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. ResearchGate. Retrieved from [Link]
-
Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2621. Retrieved from [Link]
-
Neumann, T. (n.d.). ISOTOPIC LABELING – POSSIBILITIES AND LIMITATIONS. SFB 1573. Retrieved from [Link]
-
Pellegrini, D., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Chromatographia, 87, 745–755. Retrieved from [Link]
-
Dickschat, J. S. (2024). Isotopic labelings for mechanistic studies. Methods in Enzymology, 699, 163-186. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]
-
Various Authors. (n.d.). Use of Isotopically Labeled Compounds in Drug Discovery. Request PDF on ResearchGate. Retrieved from [Link]
-
Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann. Retrieved from [Link]
-
Francois, A., & Berna, M. (2010). Isotopic labeling of metabolites in drug discovery applications. Expert Opinion on Drug Discovery, 5(10), 945-960. Retrieved from [Link]
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
-
Rosing, H., et al. (2010). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 70(3), 333-343. Retrieved from [Link]
-
Lyubimov, S. E., et al. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 26(11), 3183. Retrieved from [Link]
-
Buncel, E., & Kabalka, G.W. (Eds.). (1992). Synthesis and applications of isotopically labelled compounds 1991. Elsevier. Retrieved from [Link]
-
Dickschat, J. S. (2024). Isotopic labelings for mechanistic studies. Request PDF on ResearchGate. Retrieved from [Link]
-
Science.gov. (n.d.). isotopically labeled compounds: Topics. Retrieved from [Link]
-
Sanchez, L. M., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 17(3), 556–565. Retrieved from [Link]
-
Li, J., & Otto, S. (2012). ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 48(27), 3291-3293. Retrieved from [Link]
-
Spraul, M., et al. (2001). Optimised NMR detection of ¹³C–²H double labelling in small molecules. Magnetic Resonance in Chemistry, 39(5), 251-256. Retrieved from [Link]
-
de Sousa, A. C. A., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 593. Retrieved from [Link]
-
Zerbe, O., et al. (2025). Synthesis of a ¹³C/²H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy. ChemBioChem, 26(1), e202400663. Retrieved from [Link]
-
University of North Texas. (n.d.). ¹³C-Stable Isotope Labeling. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibutyldiethylstannane
Introduction
Welcome to the Technical Support Center for the synthesis of dibutyldiethylstannane ((C₄H₉)₂(C₂H₅)₂Sn). This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Dibutyldiethylstannane is a mixed tetraorganotin compound, and achieving a high yield of such unsymmetrical stannanes can be challenging due to the potential for forming a mixture of products. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common experimental hurdles. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing unsymmetrical tetraorganotin compounds like dibutyldiethylstannane?
A1: The most common and versatile method is the sequential alkylation of a tin tetrahalide (e.g., SnCl₄) using Grignard reagents (RMgX).[1] This involves the stepwise addition of different alkyl groups. Another classical method is the Wurtz reaction, which involves coupling alkyl halides with a tin halide in the presence of sodium metal. However, the Wurtz reaction is often lower yielding and prone to side reactions, especially when creating unsymmetrical products.[2] For these reasons, the Grignard approach is generally preferred for its superior control and predictability.
Q2: Why is the Grignard method preferred over the Wurtz reaction for this synthesis?
A2: The Grignard method offers stepwise control. You can introduce the butyl and ethyl groups in a planned sequence, which is crucial for maximizing the yield of the desired unsymmetrical product. The Wurtz reaction, which typically involves reacting all components together, often results in a statistical mixture of products (e.g., tetraethyltin, tetrabutyltin, triethylbutyltin, etc.), making purification difficult and significantly lowering the yield of the target compound.[3][4] The Wurtz reaction is also prone to elimination side reactions, especially with bulky alkyl halides.[4]
Q3: What are the main safety concerns when working with organotin compounds?
A3: Organotin compounds, particularly tri- and tetra-substituted derivatives, are toxic and should be handled with extreme care.[5][6] They can be neurotoxic, and some are volatile.[6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including long-sleeved gloves, and avoid inhalation of vapors or direct skin contact. All waste containing organotin compounds must be disposed of according to institutional and local regulations for hazardous chemical waste.[5]
Q4: How does solvent choice impact the synthesis?
A4: For Grignard-based synthesis, the solvent is critical. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential.[7] They play a key role in stabilizing the Grignard reagent by coordinating with the magnesium atom.[8][9] The solvent must be strictly anhydrous (water-free) because Grignard reagents are strong bases and will be destroyed by any protic species, such as water.[10][11] THF is often preferred as it can lead to faster reactions, but its higher boiling point requires careful temperature control.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of dibutyldiethylstannane via the Grignard pathway.
Issue 1: Low or No Yield of the Final Product
Q: I performed the sequential Grignard reaction, but my final yield of dibutyldiethylstannane is extremely low. What could have gone wrong?
A: Low yield is a common issue that can stem from several factors throughout the experimental workflow. Let's break down the most likely causes.
-
Cause 1: Inactive or Poorly Formed Grignard Reagents
-
Explanation: The success of the entire synthesis hinges on the quality of your butylmagnesium halide and ethylmagnesium halide. Grignard reagents are highly sensitive to moisture and oxygen.[10] Trace amounts of water in your solvent or on your glassware will protonate and destroy the reagent, converting it into butane or ethane, respectively.[11]
-
Solution:
-
Rigorous Drying: Ensure all glassware is flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of inert gas (Argon or Nitrogen).[12]
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether or THF should be dried over a suitable agent like sodium-benzophenone ketyl until the characteristic deep blue color persists.[10]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the alkyl halide.[12] A gentle warming may be necessary to initiate the reaction, which is indicated by bubbling and a gray, cloudy appearance.[11]
-
Titration: Always determine the exact concentration of your prepared Grignard reagents by titration before use.[10][11] This ensures you are using the correct stoichiometry in the subsequent steps.
-
-
-
Cause 2: Incorrect Stoichiometry or Order of Addition
-
Explanation: To synthesize an unsymmetrical stannane like Bu₂Et₂Sn, a stepwise approach is necessary to avoid a statistical mixture of products. Adding both Grignard reagents simultaneously will lead to a mixture of R₄Sn, R₃R'Sn, R₂R'₂Sn, RR'₃Sn, and R'₄Sn.
-
Solution:
-
Stepwise Synthesis: First, react two equivalents of one Grignard reagent (e.g., butylmagnesium bromide) with tin tetrachloride to form dibutyldihalostannane (Bu₂SnBr₂).
-
Isolation (Optional but Recommended): While not always necessary, isolating and purifying the intermediate Bu₂SnBr₂ can lead to a cleaner final product.
-
Second Addition: React the intermediate dibutyldihalostannane with two equivalents of the second Grignard reagent (ethylmagnesium bromide).
-
-
-
Cause 3: Competing Side Reactions (Wurtz Coupling)
-
Explanation: A major side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide (R-MgX + R-X → R-R + MgX₂).[13] This is particularly problematic if the local concentration of the alkyl halide is too high.
-
Solution:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration and minimize coupling.[12]
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the alkyl halide as it is added.
-
-
Issue 2: Formation of a Mixture of Tetraalkyltin Products
Q: My final product is a mixture containing tetrabutyltin, tetraethyltin, and other mixed stannanes, not just dibutyldiethylstannane. How can I improve selectivity?
A: This is a classic problem of selectivity in organometallic synthesis. It points directly to issues with controlling the stepwise alkylation.
-
Cause 1: Kocheshkov Redistribution
-
Explanation: Organotin compounds can undergo redistribution reactions (Kocheshkov redistribution) when heated or in the presence of catalysts (like Lewis acids), scrambling the alkyl groups. For example: 2 R₂R'₂Sn ⇌ R₄Sn + R'₄Sn
-
Solution:
-
Temperature Control: Maintain a controlled, low temperature during the reaction and subsequent workup and purification steps. Avoid excessive heating during distillation. Organotin compounds can begin to decompose at temperatures above 100°C.
-
Purification Method: Use vacuum distillation for purification to keep the boiling temperature as low as possible.
-
-
-
Cause 2: Incomplete First-Stage Reaction
-
Explanation: If the initial reaction of SnCl₄ with two equivalents of butylmagnesium bromide is incomplete, you will have a mixture of SnCl₄, BuSnCl₃, and Bu₂SnCl₂. Adding ethylmagnesium bromide to this mixture will inevitably lead to a variety of ethylated products.
-
Solution:
-
Ensure Complete Reaction: Allow sufficient reaction time for the first alkylation step. Monitoring the reaction by taking small aliquots for analysis (e.g., GC-MS of quenched samples) can confirm the complete conversion to the dialkyltin dihalide intermediate.
-
Controlled Addition: Slowly add the Grignard reagent to the tin tetrachloride solution at a low temperature (e.g., 0°C) to maintain control over the exothermic reaction.
-
-
Visualization of the Troubleshooting Process
The following diagram outlines a decision-making workflow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for dibutyldiethylstannane synthesis.
Experimental Protocols & Data
Optimized Protocol: Stepwise Grignard Synthesis
This protocol outlines the recommended procedure for synthesizing dibutyldiethylstannane with improved yield and selectivity.
Diagram of the Experimental Workflow
Caption: Stepwise workflow for dibutyldiethylstannane synthesis.
Step-by-Step Methodology
Materials & Reagents:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromobutane
-
Bromoethane
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Butylmagnesium Bromide (Grignard Reagent 1):
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (2.2 eq.) in the flask. Add a single crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, place 1-bromobutane (2.1 eq.) dissolved in anhydrous THF.
-
Add a small portion of the 1-bromobutane solution to the magnesium. If the reaction does not start (indicated by color change and gentle reflux), warm the flask gently.
-
Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. Cool to room temperature. The resulting gray-brown solution is your Grignard reagent.[11]
-
-
Synthesis of Dibutyldichlorostannane (in situ):
-
In a separate, flame-dried flask, prepare a solution of tin(IV) chloride (1.0 eq.) in anhydrous THF.
-
Cool this solution to 0°C in an ice bath.
-
Slowly, add the prepared butylmagnesium bromide solution (2.0 eq.) via cannula or dropping funnel to the stirred SnCl₄ solution, maintaining the temperature below 10°C.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent 2):
-
In a separate apparatus, prepare ethylmagnesium bromide from magnesium turnings (2.2 eq.) and bromoethane (2.1 eq.) in anhydrous THF, following the same procedure as in Step 1.
-
-
Synthesis of Dibutyldiethylstannane:
-
Cool the flask containing the in situ prepared dibutyldichlorostannane to 0°C.
-
Slowly add the ethylmagnesium bromide solution (2.0 eq.) to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours to drive the reaction to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure dibutyldiethylstannane.
-
Data Summary Table
The following table provides typical reaction parameters. Note that optimal conditions may vary based on the scale and specific laboratory setup.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic ethereal solvents are required to stabilize the Grignard reagent.[8][9] |
| Grignard Formation Temp. | Reflux | Ensures complete reaction between alkyl halide and magnesium. |
| Alkylation Temp. (SnCl₄) | 0°C to 10°C | Controls the exothermic reaction and improves selectivity. |
| Final Reaction Temp. | Reflux | Drives the second alkylation step to completion. |
| Stoichiometry (RMgX:SnCl₄) | 4.0 : 1.0 (in two stages of 2.0:1.0) | Ensures complete conversion of the tin halide. |
| Purification Method | Vacuum Distillation | Lowers the boiling point to prevent thermal decomposition of the product.[14][15] |
References
- Thermal Decomposition of Organotin Sulfamates: A One Pot Synthesis of Vinyltributyltin Compounds.
- Thermal decompositions of inorganic and organometallic tin compounds.
- Thermal Decomposition of Organotin Sulfamates: A One Pot Synthesis of Vinyltributyltin Compounds: Synthetic Communications - Taylor & Francis Online.
- Comparative Thermal Stability of Organotin Hydroxides: A Guide for Researchers - Benchchem.
- Al-Nahrain Journal of Science Chemistry of Some Organotin Compounds.
- Organotin chemistry - Wikipedia.
- What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? - Quora.
- Formation of Grignard Reagents from Organic Halides.
- 11.8: Organometallic Reagents - Chemistry LibreTexts.
- A Review of Organotin Compounds: Chemistry and Applications Volume 3.
- Physical property of solvents used for Grignard reactions | Download Table - ResearchGate.
- Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation - Benchchem.
- introduction to organotin chemistry - and applications - Gelest, Inc.
- How toxic organotin compounds really are? : r/Chempros - Reddit.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
- Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review.
- tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure.
- Wurtz Reaction - BYJU'S.
- Wurtz Reaction - J&K Scientific LLC.
- Troubleshooting my grignard reactions : r/chemistry - Reddit.
- WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION | ADICHEMISTRY.
- Wurtz reaction - Wikipedia.
- Wurtz Reaction - Online Organic Chemistry Tutor.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - NIH.
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- 15. City Research Online - Thermal decompositions of inorganic and organometallic tin compounds [openaccess.city.ac.uk]
Technical Support Center: Purification of Dibutyldiethylstannane by Fractional Distillation
Welcome to the technical support guide for the purification of dibutyldiethylstannane. This document is designed for researchers, chemists, and process development professionals who require high-purity dibutyldiethylstannane for their work. We will move beyond simple procedural steps to address the common challenges and scientific principles underlying a successful fractional distillation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material and the purification technique.
Q1: What is dibutyldiethylstannane and why is its purity critical?
Dibutyldiethylstannane ((C₄H₉)₂(C₂H₅)₂Sn) is a tetraalkyltin compound. Like other organotin reagents, its utility in sensitive applications such as catalysis, polymer stabilization, or as a precursor in pharmaceutical synthesis is directly dependent on its purity. Impurities can lead to unpredictable reaction kinetics, side-product formation, and potential downstream contamination in drug development processes.
Q2: What are the common impurities found in crude dibutyldiethylstannane?
Impurities typically arise from the synthesis process, which often involves the reaction of a tin halide with Grignard reagents (e.g., butylmagnesium bromide and ethylmagnesium bromide). Potential impurities include:
-
Other Tetraalkyltin Species: Formed from incomplete reactions or impurities in the Grignard reagents. Examples include tetrabutyltin, tetraethyltin, tributylethylstannane, and butyldiethylpropylstannane.
-
Partially Alkylated Tin Halides: Such as R₃SnX or R₂SnX₂, resulting from incomplete alkylation.
-
Solvent and Reagent Residues: Residual solvents (e.g., THF, diethyl ether) or unreacted starting materials.
-
Hydrolysis/Oxidation Products: Organotin compounds can be sensitive to air and moisture, leading to the formation of stannoxanes (R₃Sn-O-SnR₃).
Q3: Why is fractional distillation the preferred method for purification?
Fractional distillation is ideal for separating liquid components with close boiling points, which is characteristic of the likely impurities in dibutyldiethylstannane synthesis.[1][2] The process relies on establishing a temperature gradient along a packed column, creating numerous successive vaporization-condensation cycles (theoretical plates).[3] Each cycle enriches the vapor phase with the more volatile component (lower boiling point), allowing for a precise separation that simple distillation cannot achieve when boiling points differ by less than 25-100 °C.[1][3]
Part 2: Troubleshooting Guide
This section tackles specific problems encountered during the fractional distillation process in a question-and-answer format.
Q4: My distillation is proceeding very slowly, or not at all, even at high heat.
Possible Causes & Solutions:
-
Insufficient Vacuum: High-boiling compounds like dibutyldiethylstannane require vacuum distillation to lower the boiling point and prevent thermal decomposition.
-
Check: Ensure your vacuum pump is pulling a sufficient and stable vacuum. Inspect all joints and seals for leaks. Ground glass joints should be properly sealed.[4]
-
-
Column Flooding: Excessive heating can cause the vapor flow up the column to be so rapid that it prevents the condensed liquid (reflux) from flowing back down. This disrupts the equilibrium needed for separation.[5]
-
Check: Look for a large accumulation of liquid in the column.
-
Solution: Reduce the heat input from the heating mantle to allow the column to drain. Once cleared, increase the heat gradually.
-
-
Inadequate Insulation: Heat loss from the distillation column to the surrounding environment can prevent the vapor from reaching the top of the column.
-
Solution: Wrap the fractionating column (from the pot to the distillation head) with glass wool or aluminum foil to ensure an adiabatic process.[6]
-
Q5: The temperature at the distillation head is fluctuating wildly.
Possible Causes & Solutions:
-
Unstable Heating: A fluctuating heat source will cause inconsistent boiling, leading to uneven vapor flow up the column.
-
Solution: Use a heating mantle connected to a temperature controller. A sand or oil bath can also provide more stable and even heating.
-
-
Bumping/Uneven Boiling: The liquid in the distilling flask may be superheating and then boiling violently.
-
Solution: Add boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling.
-
-
Channeling in the Column Packing: The vapor may be rising through a specific path in the packing material without properly interacting with the liquid reflux.
Q6: The separation is poor; my collected fractions are still impure.
Possible Causes & Solutions:
-
Distilling Too Quickly: A high distillation rate does not allow sufficient time for the vapor-liquid equilibria to be established on the surface of the column packing.
-
Solution: Slow down the distillation rate by reducing the heat input. A common rule of thumb is to collect distillate at a rate of 1-2 drops per second.
-
-
Insufficient Reflux: Reflux, the condensed liquid returning down the column, is essential for an efficient separation.
-
Solution: Ensure the column is well-insulated to minimize heat loss and promote internal reflux. For more precise control, use a distillation head with an adjustable reflux ratio.
-
-
Inadequate Column Efficiency: The column may not have enough theoretical plates for the required separation.
Q7: I suspect my product is decomposing in the distillation pot.
Possible Causes & Solutions:
-
-
Solution: Use a lower pressure (higher vacuum) to reduce the boiling point to a safe temperature. Monitor the color of the liquid in the pot; darkening can be a sign of decomposition. Do not heat the flask to dryness, as this can concentrate non-volatile, potentially unstable residues.[4]
-
-
Presence of Oxygen or Water: Trace amounts of air or moisture can react with the organotin compound at elevated temperatures.
-
Solution: Ensure the system is leak-tight and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon bleed) in addition to the vacuum.
-
Part 3: Protocols, Data, and Best Practices
Safety First: Handling Organotin Compounds
Organotin compounds, including dibutyldiethylstannane, are hazardous. Always handle them with extreme caution in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[14][15] Some organotins are suspected of causing genetic defects or damaging fertility.[16] They are also very toxic to aquatic life with long-lasting effects.[15]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[15]
-
Spills & Waste: Have appropriate spill cleanup materials ready. Dispose of all waste (including contaminated glassware and cleaning materials) as hazardous chemical waste according to your institution's guidelines.
Physical Properties Table
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Dibutyldiethylstannane | (C₄H₉)₂(C₂H₅)₂Sn | 291.07 | ~254-256 (at 760 mmHg) | ~1.066 |
| Tetraethyltin | (C₂H₅)₄Sn | 234.94 | 181 (at 760 mmHg) | 1.187 |
| Tetrabutyltin | (C₄H₉)₄Sn | 347.25 | 145 (at 10 mmHg) | 1.057 |
Note: Data is compiled from various chemical suppliers and databases. The boiling point of dibutyldiethylstannane will be significantly lower under vacuum.
Experimental Protocol: Fractional Distillation of Dibutyldiethylstannane
1. Pre-Distillation Setup:
- Glassware: Ensure all glassware is scrupulously clean and oven-dried to remove any traces of water.
- System Assembly: Assemble the fractional distillation apparatus in a fume hood (see diagram below). Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full with the crude material).
- Packing: Pack the fractionating column uniformly with a suitable packing material, such as glass helices or stainless steel Pro-Pak™ packing.[1][8]
- Joints: Lightly grease all ground-glass joints to ensure a good vacuum seal.[4] Use Keck clips to secure the connections.
- Stirring: Add a Teflon-coated magnetic stir bar to the distillation flask.
- Thermometer Placement: Position the thermometer or temperature probe so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.[4]
2. Distillation Procedure:
- Charge the Flask: Charge the round-bottom flask with the crude dibutyldiethylstannane.
- Apply Vacuum: Close the system and slowly apply vacuum from the vacuum pump. Use a cold trap between the distillation apparatus and the pump to protect the pump from volatile compounds.
- Begin Heating & Stirring: Turn on the stirrer and begin to gently heat the flask using a heating mantle controlled by a variable transformer.
- Equilibration: As the mixture begins to boil, observe the condensation front rising slowly up the column. Allow the system to equilibrate by adjusting the heat so that a steady reflux is maintained within the column for at least 30 minutes before collecting any distillate.
- Collect Fractions:
- Fore-run: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual solvents). The temperature should be low and may not be stable.
- Main Fraction: Once the temperature at the distillation head rises and stabilizes at the boiling point of the desired product (at the working pressure), switch to a new, clean receiving flask. Collect the pure dibutyldiethylstannane while the temperature remains constant.[6]
- End-run: If the temperature begins to drop or rise significantly, it indicates the main fraction is finished. Switch to a third receiver to collect this final fraction.
- Shutdown:
- Stop heating and allow the system to cool under vacuum.
- Once cool, slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.
- Disassemble the apparatus for cleaning.
Visual Workflow and Logic Guides
// Nodes Problem [label="Problem:\nPoor Separation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause1 [label="Cause:\nDistillation Rate Too High", shape=ellipse, fillcolor="#F1F3F4"]; Cause2 [label="Cause:\nInsufficient Reflux /\nPoor Insulation", shape=ellipse, fillcolor="#F1F3F4"]; Cause3 [label="Cause:\nInefficient Column\n(Packing / Length)", shape=ellipse, fillcolor="#F1F3F4"];
Solution1 [label="Solution:\nReduce Heat Input\n(1-2 drops/sec)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution:\nInsulate Column\n(Glass Wool / Foil)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution:\nUse Longer Column or\nHigher-Efficiency Packing", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3;
Cause1 -> Solution1 [style=dashed, arrowhead=open]; Cause2 -> Solution2 [style=dashed, arrowhead=open]; Cause3 -> Solution3 [style=dashed, arrowhead=open]; } dot Caption: Troubleshooting Logic for Poor Separation Efficiency.
References
- Fractionating Column Packing. Pro-Pak Column Packing - Pope Scientific Inc.
- Fractional distill
- Fractionating Distillation Column Manufacturer & Supplier. Ambani Metal.
- Distillation & Fractionating Column. Kuber Precision Technology.
- SAFETY DATA SHEET - Hexa-n-butylditin. Fisher Scientific.
- Purification: Fractional Distillation. Department of Chemistry, University of Rochester.
- Safety Data Sheet - Dibutyltin diacet
- SAFETY DATA SHEET - Di-n-butyltin diacet
- Distillation Columns: Pl
- What is Fractional Distill
- What are some common mistakes when doing fractional distill
- Could you give me information about troubleshooting about distillation?
- Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. YouTube.
- Investigation into the Formation of Impurities during the Optimization of Brig
- Distillation Column Troubleshooting Part 1. YouTube.
- Safety Data Sheet: Dibutyltin dilaur
- 5.
- DI-n-BUTYLDILAURYLTIN, tech-95. Gelest, Inc.
- How Do You Troubleshoot Common Distillation Column Issues? Chemistry For Everyone.
- (PDF) Thermal Decomposition of Di-Tert-Butyl Peroxide at High Pressure.
- (PDF) Thermal Decomposition Analysis and Safety Study on Di-tert-butyl Peroxide.
- Thermal Stability and Decomposition Mechanism of Poly(alkylene succin
- (PDF) Synthesis, Characterization, and Docking Studies of 1,4-dien as a Potential Impurity in Bimatoprost Drug.
Sources
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 8. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 9. ambanimetal.com [ambanimetal.com]
- 10. kuberinternals.com [kuberinternals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. biosynth.com [biosynth.com]
- 16. gelest.com [gelest.com]
Technical Support Center: Strategies for the Removal of Organotin Byproducts from Reaction Mixtures
Welcome to the Technical Support Center for the effective removal of organotin byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of purifying reaction mixtures from residual organotin compounds. The high toxicity of organotin reagents, even at trace levels, necessitates their removal to parts-per-million (ppm) levels for applications in biological screening and pharmaceutical development.[1][2] This resource provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the integrity of your synthesized compounds.
The Challenge of Organotin Removal
Organotin reagents, such as those used in the Stille coupling, are valued for their stability and functional group tolerance.[3] However, the resulting byproducts, like tributyltin chloride ((C₄H₉)₃SnCl) or triphenyltin chloride (Ph₃SnCl), are often difficult to separate from the desired product due to their physical properties.[4][5] Simple aqueous washes are typically ineffective as these organometallic compounds are generally insoluble or poorly soluble in water and thus remain in the organic layer.[6] This guide will explore robust methods to overcome this purification hurdle.
Method Selection Guide: At a Glance
Choosing the right purification strategy depends on the scale of your reaction, the nature of your desired product (e.g., polarity, stability), and the required level of purity.
| Purification Method | Typical Efficiency | Key Advantages | Key Disadvantages | Best For |
| Aqueous KF Wash & Filtration | >95% | High efficiency, cost-effective, simple procedure.[7] | May not be suitable for water-sensitive compounds; can form emulsions.[7] | General purpose, especially for Stille reaction workups. |
| Chromatography (Standard Silica Gel) | 90-99% | Widely applicable, can separate a range of impurities. | Can be time-consuming, potential for product degradation on acidic silica.[7] | Products with moderate to low polarity. |
| Chromatography (Treated Silica) | >98% | Minimizes product degradation, improves separation of organotins.[7] | Requires pre-treatment of the stationary phase. | Acid-sensitive compounds. |
| Precipitation with other Reagents | Variable | Can be tailored to specific organotin byproducts. | Reagents may be hazardous and not universally compatible. | Specific cases where standard methods fail. |
| Liquid-Liquid Extraction | Variable | Can be effective for specific compound classes.[8] | Can be labor-intensive and may require large solvent volumes. | When there is a significant polarity difference between the product and organotin. |
| Scavenger Resins/Reagents | >99% | Simplifies purification to filtration. | Higher initial cost of reagents, may have lower reactivity.[9] | High-purity applications, final purification steps. |
In-Depth Troubleshooting and FAQs
This section addresses common issues and questions in a direct Q&A format, providing practical solutions and the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing organotin byproducts from a Stille coupling reaction?
A1: The most widely recommended and effective method is treatment with an aqueous solution of potassium fluoride (KF).[7] This process converts organotin halides into highly insoluble organotin fluorides (e.g., Bu₃SnF), which can then be easily removed by filtration.[4][10] The driving force for this reaction is the high strength of the tin-fluoride bond.
Q2: How can I confirm if my purified product is still contaminated with organotin residues?
A2: The most reliable method for detecting trace organotin impurities is ¹H NMR spectroscopy. The characteristic signals for tributyltin or trimethyltin groups are typically found in the upfield region of the spectrum (around 0.8-1.5 ppm). For quantitative analysis at very low levels (ppm), more sensitive techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required.
Q3: Are there any alternatives to using fluoride for organotin removal?
A3: Yes, several alternatives exist. You can use a silica gel column pre-treated with 2-5% triethylamine in the eluent for flash chromatography.[11] Chemical scavengers such as aqueous sodium hydroxide (NaOH) can also be employed to convert organotin byproducts into more polar species (e.g., Bu₃SnOH), which can then be more easily separated by extraction.[11] Additionally, using a stationary phase of 10% w/w anhydrous potassium carbonate and silica gel for column chromatography has proven effective, reducing organotin impurities to below 15 ppm.[1]
Q4: My reaction involves a functional group that is sensitive to aqueous conditions. What should I do?
A4: In such cases, non-aqueous work-up procedures are preferable. Purification by flash chromatography on silica gel treated with triethylamine is an excellent choice as it avoids acidic conditions that could degrade your product.[11] Another strategy is to use a stationary phase composed of 10% finely ground potassium fluoride and 90% silica gel, which allows for the removal of organotin impurities without a separate aqueous workup.[1]
Q5: Can I avoid the formation of stoichiometric organotin byproducts altogether?
A5: While completely avoiding them is difficult in a standard Stille coupling, their amount can be minimized by using a catalytic amount of an organotin reagent with in situ recycling by a metal hydride.[9] This approach significantly reduces the tin waste generated.
Troubleshooting Guide
Issue 1: Incomplete removal of organotin byproducts after KF wash.
-
Possible Cause: Insufficient stirring or reaction time with the KF solution. The conversion of organotin halides to fluorides is a heterogeneous reaction and requires vigorous mixing to ensure complete conversion.
-
Solution: Increase the stirring time to at least one hour and ensure vigorous agitation to maximize the interfacial contact between the organic and aqueous layers.[1] Using a saturated aqueous solution of KF is also recommended.
-
Possible Cause: The organotin species is not a halide. For example, unreacted organotin hydrides (R₃SnH) or hexaorganoditins (R₃Sn-SnR₃) will not precipitate with KF.
-
Solution: Before the KF wash, treat the reaction mixture with an ethereal iodine solution until the iodine color persists.[1] This will convert the remaining tin hydrides and ditins to the corresponding iodides, which can then be effectively removed by the subsequent KF treatment.
Issue 2: Formation of a persistent emulsion during aqueous workup.
-
Possible Cause: The formation of finely dispersed, insoluble organotin fluorides at the interface between the organic and aqueous layers can lead to stable emulsions.[12]
-
Solution: Filter the entire biphasic mixture through a pad of Celite®. This will break the emulsion by removing the solid precipitate. The filtrate can then be returned to a separatory funnel for clean phase separation.[12] Alternatively, adding brine (saturated NaCl solution) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
Issue 3: Product loss during purification.
-
Possible Cause: Your product may have some solubility in the aqueous KF solution.
-
Solution: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. If your product is significantly water-soluble, consider non-aqueous purification methods.[7]
-
Possible Cause: Your product is degrading on silica gel during chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solution of ~2-5% triethylamine in the eluent.[11] This neutralizes the acidic sites on the silica surface, preventing the degradation of sensitive compounds.
Experimental Protocols & Visualized Workflows
Protocol 1: Standard Potassium Fluoride (KF) Work-up
This is the most common and straightforward method for removing organotin halides.
Steps:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF. Shake vigorously for at least one minute.
-
Allow the layers to separate. A white precipitate of the organotin fluoride may form at the interface.
-
If a precipitate forms, filter the entire mixture through a pad of Celite®.
-
Return the filtrate to the separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel
This method is highly effective and avoids an aqueous workup, making it suitable for water-sensitive compounds.[1]
Steps:
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).
-
Column Packing: Prepare a chromatography column with the K₂CO₃/silica gel mixture using your desired eluent.
-
Loading: Concentrate the crude reaction mixture in vacuo and dissolve the residue in a minimal amount of a suitable solvent.
-
Elution: Load the dissolved crude product onto the column and elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
References
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). Available at: [Link]
-
Le Grognec, E., Chrétien, J.-M., Zammattio, F., & Quintard, J.-P. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Tin and Tin Compounds. Available at: [Link]
-
Removal of the By-Product Tributyltin Chloride from Reaction Mixtures - Cornerstone. (n.d.). Available at: [Link]
-
Optimal Precipitation of Organotin Fluorides by Cation Exchange - Cornerstone. (n.d.). Available at: [Link]
-
How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013, November 24). Available at: [Link]
- Method for removing organotin compound - Google Patents. (n.d.).
-
The Stille Reaction - Organic Reactions. (n.d.). Available at: [Link]
-
Gallagher, W. P., & Maleczka, R. E. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University. Available at: [Link]
-
Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? | ResearchGate. (2015, October 15). Available at: [Link]
-
Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. Available at: [Link]
-
Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. (2008). Marine Pollution Bulletin. Available at: [Link]
-
Organotin chemistry - Wikipedia. (n.d.). Available at: [Link]
-
A simple chromatographic technique for the purification of organic stannanes. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
- Recycling of organotin compounds - Google Patents. (n.d.).
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]
-
Dealing with Organotin reactions : r/chemistry - Reddit. (2022, July 11). Available at: [Link]
-
Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem. (n.d.). Available at: [Link]
-
Organotin(IV) complexes as HCl scavengers. | ResearchGate. (n.d.). Available at: [Link]
-
Recycle of Tin Thiolate Compounds Relevent to Ammonia- Borane Regeneration. - The Royal Society of Chemistry. (2009). Available at: [Link]
-
Supercritical fluid extraction of organotins from biological samples and speciation by liquid chromatography and inductively coupled plasma mass spectrometry - PubMed. (1993, December 3). Available at: [Link]
-
Low-temperature precipitation for the determination of residual organotin compounds in plant oil using dispersive-solid phase extraction and gas chromatography-mass spectrometry - ResearchGate. (2019). Available at: [Link]
-
Organotin 1 as a HCl scavenger. - ResearchGate. (n.d.). Available at: [Link]
-
Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News - Speciation.net. (2024, April 10). Available at: [Link]
-
Organotin complexes act as HCl scavengers. | ResearchGate. (n.d.). Available at: [Link]
-
Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry - ResearchGate. (n.d.). Available at: [Link]
-
Determination of Selected Organotin Compounds in Liquids by GCMS - ALS Environmental. (2022, March 16). Available at: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Available at: [Link]
- US4303591A - Removal of stannic chloride - Google Patents. (n.d.).
-
Triphenyltin chloride - Wikipedia. (n.d.). Available at: [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2017, October 6). ACS Omega. Available at: [Link]
-
How does one remove triphenylphosphine oxide from product? - ResearchGate. (2014, September 1). Available at: [Link]
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. WO2013167585A2 - Recycling of organotin compounds - Google Patents [patents.google.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 6. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]
- 11. Workup [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stille Cross-Coupling with Dibutyldiethylstannane
Welcome to the technical support center for researchers utilizing organostannanes in cross-coupling reactions. This guide is specifically designed to address the unique challenges and side reactions encountered when using dibutyldiethylstannane, a tetraalkyltin reagent, in palladium-catalyzed Stille cross-coupling. As your partner in research, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: The Challenge of C(sp³)-Hybridized Stille Coupling
The Stille reaction is a powerful tool for forming carbon-carbon bonds.[1] While traditionally used for coupling sp²-hybridized centers (e.g., aryl-aryl, vinyl-aryl), extending this methodology to sp³-hybridized carbons from reagents like dibutyldiethylstannane presents a distinct set of challenges. These reactions are often slower and more susceptible to competing side pathways, such as β-hydride elimination and homocoupling.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) that directly tackle the most common issues observed in the lab. We will explore the mechanistic origins of these problems and provide field-proven strategies for mitigation.
The Stille Catalytic Cycle: A Refresher
Understanding the primary catalytic cycle is crucial for diagnosing deviations. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Side reactions represent parasitic pathways that divert catalytic intermediates from this productive cycle.
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Troubleshooting Guide & FAQs
Question 1: My yield is low, and I'm seeing significant amounts of R²-R² dimer. What is causing this stannane homocoupling?
Answer: Homocoupling is one of the most prevalent side reactions in Stille coupling.[4][5] It leads to the formation of a dimer of the organostannane's transferable group (in your case, likely octane from two butyl groups or butane from two ethyl groups), consuming your nucleophile and reducing the yield of the desired cross-coupled product.
Probable Causes:
-
Reaction with Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), two equivalents of the organostannane can react with it before the catalytic cycle initiates. This forms a Pd(II) dialkyl species which then undergoes reductive elimination to yield the homocoupled dimer.[6]
-
Radical Mechanisms: The active Pd(0) catalyst can sometimes engage in single-electron transfer processes, leading to radical intermediates that dimerize.[6]
-
Oxygen Contamination: The presence of trace oxygen can facilitate oxidative pathways that lead to homocoupling. Rigorous degassing of solvents and reagents is critical.
Troubleshooting & Solutions:
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that arises from the precatalyst reduction step.[7] However, the choice of ligands is often more critical.
-
Ligand Modification: Employing more electron-rich and sterically bulky phosphine ligands can favor the desired cross-coupling pathway. These ligands accelerate the rate of reductive elimination from the R¹-Pd(II)-R² intermediate, outcompeting the side reactions.
-
Additives: The addition of copper(I) iodide (CuI) can act as a co-catalyst. While its role is complex, it is believed to facilitate a more efficient transmetalation step, thereby keeping the concentration of the palladium-halide intermediate low and disfavoring side reactions.[2]
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired reaction.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Catalyst | Use Pd(0) source (e.g., Pd₂(dba)₃) + Ligand | Avoids side reactions during in-situ reduction of Pd(II). |
| Ligand | Electron-rich, bulky (e.g., P(t-Bu)₃, P(o-tol)₃) | Accelerates reductive elimination, the product-forming step.[2] |
| Additives | 10-20 mol% CuI | Facilitates the rate-limiting transmetalation step.[2] |
| Atmosphere | Rigorously inert (Argon/Nitrogen) | Prevents oxygen-mediated decomposition and side reactions. |
Question 2: My starting materials are consumed, but I see alkene byproducts instead of my coupled product. Is this β-Hydride Elimination?
Answer: Yes, this is a classic signature of β-hydride elimination. This decomposition pathway is arguably the most significant hurdle for cross-coupling reactions involving sp³-hybridized alkyl groups that possess hydrogens on the β-carbon, such as the ethyl and butyl groups in your stannane.[8][9]
Mechanism Deep Dive:
For β-hydride elimination to occur, the alkyl group attached to the palladium center must be able to adopt a syn-coplanar arrangement, where the metal, the α-carbon, the β-carbon, and a β-hydrogen all lie in the same plane.[8] This geometric alignment allows the β-hydrogen to be transferred to the metal, forming a palladium-hydride species and eliminating an alkene (ethene from an ethyl group, 1-butene from a butyl group).
Caption: Competing reductive elimination and β-hydride elimination pathways.
Troubleshooting & Solutions:
-
Ligand Selection is Key: The most effective strategy is to use ligands that sterically hinder the formation of the required syn-coplanar transition state.
-
Bulky Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphines (e.g., XPhos, SPhos) create a crowded environment around the palladium center, making it difficult for the alkyl chain to rotate into the necessary conformation for elimination.
-
Bidentate Ligands: Using bidentate phosphine ligands with a wide bite angle can also disfavor the geometry required for β-hydride elimination.
-
-
Accelerate Reductive Elimination: The goal is to make the desired reductive elimination step kinetically faster than the undesired β-hydride elimination. Electron-donating ligands often accelerate reductive elimination.
-
Choice of Electrophile: Using more reactive electrophiles (Ar-I > Ar-OTf > Ar-Br >> Ar-Cl) can lead to a faster overall catalytic turnover, giving less time for the alkyl-palladium intermediate to decompose.[1]
Question 3: My reaction is transferring a butyl or ethyl group, but I intended to transfer a different R group. How do I control which group is transferred?
Answer: This is a fundamental issue related to the relative transfer rates of different organic groups from the tin atom during the transmetalation step. With a tetraalkylstannane like dibutyldiethylstannane, you have two different types of alkyl groups that can potentially be transferred.
The Hierarchy of Group Transfer:
The rate of transfer is not equal for all groups. A generally accepted (though condition-dependent) order of reactivity is: Alkynyl > Alkenyl (Vinyl) > Aryl > Allyl/Benzyl >> Alkyl [1][10]
Within the alkyl series, transfer is influenced by sterics and the strength of the C-Sn bond:
-
Less hindered groups transfer faster: Methyl > Ethyl > Propyl > Butyl.
-
Therefore, in dibutyldiethylstannane, the ethyl group is expected to be the preferentially transferred group over the more sterically hindered butyl group.
Troubleshooting & Solutions:
-
Reagent Design: The most reliable solution is to design the organostannane reagent so that there is only one desired, highly reactive group to be transferred. The other three are "dummy" or "non-transferable" groups, typically n-butyl or methyl. For example, to transfer an aryl group, one would use Aryl-Sn(n-Bu)₃, not a tetraalkylstannane.
-
If you must use dibutyldiethylstannane: You are largely limited to transferring the ethyl group. If your goal is to transfer a butyl group, this specific reagent is a poor choice, as ethyl transfer will likely dominate. You would be better served by synthesizing a reagent like Aryl-Sn(Et)₃ if you wanted to avoid butyl transfer, or R-Sn(Me)₃ to ensure the R group is transferred.
Question 4: My organostannane starting material is disappearing, but I'm not forming the product. I see a simple hydrocarbon (R-H) instead. What is happening?
Answer: This side reaction is known as protodestannylation (or protodemetalation). It involves the cleavage of the carbon-tin bond by a proton source, replacing the stannyl moiety with a hydrogen atom.[10]
Probable Causes:
-
Acidic Impurities: Trace amounts of acid in your reagents or solvents can readily cleave the C-Sn bond.
-
Water/Alcohols: Protic solvents or residual water can serve as the proton source, especially at elevated temperatures.
-
Generation of H-X in situ: The reaction itself can sometimes generate acidic byproducts that accelerate this decomposition pathway.
Troubleshooting & Solutions:
-
Rigorous Drying and Degassing: Ensure all solvents are anhydrous and thoroughly degassed. Use freshly distilled solvents from an appropriate drying agent. Dry all glassware meticulously.
-
Use of a Non-nucleophilic Base: Adding a mild, non-nucleophilic base (e.g., proton sponge, anhydrous K₂CO₃, or CsF) can scavenge any trace protons in the reaction mixture without interfering with the catalytic cycle.
-
Purify Reagents: Ensure your organic halide and other starting materials are free of acidic impurities. Passing them through a short plug of neutral alumina can be effective.
Question 5: Purification is extremely difficult due to persistent tin byproducts. What are the best workup and purification strategies?
Answer: Removing highly lipophilic and toxic organotin byproducts (like Bu₂Et₂SnX) is a notorious challenge in Stille coupling.[4][11] Standard silica gel chromatography is often insufficient.
Recommended Workup Protocols:
Here are three field-proven methods. The choice depends on the scale and nature of your product.
| Method | Protocol | Pros | Cons |
| Potassium Fluoride (KF) Wash | After reaction, dilute with an organic solvent (e.g., EtOAc, ether), and wash the organic phase 2-3 times with a saturated aqueous solution of KF. Stir each wash vigorously for at least 30 minutes. | Highly effective. Forms insoluble, polymeric tin fluorides (R₃SnF) that can be filtered off.[12] | Can sometimes lead to emulsions. Requires vigorous stirring. |
| DIBAL-H Quench | At the end of the reaction, cool to 0 °C and slowly add DIBAL-H. This reduces the tin halide byproduct to a less polar and more easily separable tin hydride. | Effective for certain substrates. | Introduces another reactive reagent that requires careful handling and quenching. |
| Base-Treated Silica Gel | Prepare a silica gel slurry with 5-10% (w/w) triethylamine or anhydrous K₂CO₃ in your chromatography eluent. Run the column with this mixture. | Simple, integrates purification into one step. K₂CO₃ is cheap and effective.[11] | May not be sufficient for trace-level removal. Can alter the polarity of the stationary phase. |
Detailed Protocol: KF Workup
-
Upon reaction completion (monitored by TLC/LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with 3-5 volumes of a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous potassium fluoride (KF) solution.
-
Shake the funnel vigorously for 2-5 minutes, venting frequently. A white precipitate (polymeric tin fluorides) should form. For best results, transfer the biphasic mixture to a flask and stir vigorously with a magnetic stir bar for 1-2 hours.
-
Separate the layers. If a precipitate is present, filter the entire mixture through a pad of Celite®, washing the pad with the organic solvent.
-
Wash the organic layer again with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Proceed with standard silica gel chromatography if further purification is needed. The bulk of the tin impurities should now be removed.
Final Recommendations
Success with challenging Stille couplings, especially those using tetraalkylstannanes, hinges on a proactive approach to minimizing side reactions.
-
Reagent Purity is Paramount: Use high-purity, anhydrous, and degassed solvents and reagents.
-
Ligands are Your Primary Control: The choice of phosphine ligand is the most powerful tool for steering the reaction towards the desired product and away from β-hydride elimination.
-
Optimize Conditions: Do not assume a standard literature procedure will work. Systematically screen temperature, catalyst loading, and additives.
-
Plan Your Purification: Have a robust strategy for tin byproduct removal in place before you start the reaction.
By understanding the mechanistic underpinnings of these common side reactions, you can rationally design your experiments, effectively troubleshoot unexpected results, and ultimately accelerate your research and development goals.
References
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed., 2004 , 43, 4704-4734. [Link]
-
NROChemistry. Stille Coupling. NROChemistry Website. [Link]
-
Farina, V.; Krishnan, B. Large rate accelerations in the stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. J. Am. Chem. Soc., 1991 , 113 (25), pp 9585–9595. [Link]
-
Littke, A. F.; Fu, G. C. A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed., 1999 , 38, 2411–2413. [Link]
-
Wikipedia. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Falck, J. R.; Bhatt, R. K.; Ye, J. Tin-Copper Transmetalation: Cross-Coupling of .alpha.-Heteroatom-Substituted Alkyltributylstannanes with Organohalides. J. Am. Chem. Soc., 1995 , 117, 22, 5973–5982. [Link]
-
J&K Scientific. Stille Cross-Coupling. J&K Scientific Website. [Link]
-
de Léséleuc, M.; et al. Palladium-catalyzed dehydrostannylation of n-alkyltin trichlorides. Dalton Trans., 2011 , 40, 8651-8655. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. J. Am. Chem. Soc., 2011 , 133, 2116–2119. [Link]
-
Wikipedia. Transmetalation. Wikipedia, The Free Encyclopedia. [Link]
-
Louie, J.; Hartwig, J. F. Transmetalation, Involving Organotin Aryl, Thiolate, and Amide Compounds. An Unusual Type of Dissociative Ligand Substitution Reaction. J. Am. Chem. Soc., 1995 , 117, 46, 11598–11599. [Link]
-
Chemistry LibreTexts. Stille Coupling. Chemistry LibreTexts Website. [Link]
-
Herve, A.; Rodriguez, A. L.; Fouquet, E. Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. J. Org. Chem., 2005 , 70, 5, 1953–1956. [Link]
-
The Organometallic Reader. β-Elimination Reactions. WordPress.com. [Link]
-
ResearchGate. (a) Model Stille coupling reactions using different catalyst systems... ResearchGate. [Link]
-
LOOKCHEM. An efficient method for removing organotin impurities. Shandong Look Chemical Co.,Ltd. [Link]
-
Chemistry LibreTexts. 6.2: Synthesis and Stability. Chemistry LibreTexts Website. [Link]
-
University of Rochester. Cross-Coupling Chemistry. University of Rochester Chemistry Department. [Link]
-
Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. ResearchGate. [Link]
-
Wikipedia. Organotin chemistry. Wikipedia, The Free Encyclopedia. [Link]
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Technical Support Center: Troubleshooting Low Reactivity of Dibutyldiethylstannane
Welcome to the Technical Support Center for organometallic reagents. This guide is designed for researchers, scientists, and drug development professionals encountering low reactivity with dibutyldiethylstannane in their synthetic applications, particularly in Stille cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these challenges. This is not a rigid template, but a dynamic guide structured to address the nuances of working with this specific tetraalkylstannane.
Understanding the Challenge: The Nuances of Dibutyldiethylstannane Reactivity
Dibutyldiethylstannane, a tetraalkyltin reagent, presents a unique set of challenges in cross-coupling reactions. Unlike more common organostannanes bearing aryl, vinyl, or alkynyl groups, the transfer of a simple alkyl group, such as ethyl, is often sluggish. This low reactivity stems from the inherent strength of the carbon-tin bond and the relatively poor migratory aptitude of sp³-hybridized alkyl groups compared to their sp² or sp counterparts.[1] Furthermore, with two different alkyl substituents (butyl and ethyl), the issue of selective group transfer arises, which can complicate reaction outcomes.
This guide will walk you through a logical troubleshooting process, from initial reaction setup to advanced optimization techniques, to enhance the reactivity of dibutyldiethylstannane and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Stille coupling reaction with dibutyldiethylstannane not proceeding or giving very low yields?
A1: Low reactivity in Stille couplings with dibutyldiethylstannane is a common issue and can be attributed to several factors:
-
Poor Migratory Aptitude of Alkyl Groups: Saturated alkyl groups, like ethyl and butyl, have a lower intrinsic ability to transfer from the tin atom to the palladium catalyst compared to unsaturated groups (aryl, vinyl, alkynyl).[1] This is often the rate-determining step in the catalytic cycle.
-
Inactive Palladium Catalyst: The active Pd(0) species is susceptible to oxidation. Improper handling, poor quality reagents, or dissolved oxygen in the solvent can deactivate the catalyst.[2]
-
Suboptimal Ligand Choice: The nature of the phosphine ligand on the palladium catalyst is crucial. Ligands that are not electron-rich or are sterically hindered enough may not facilitate the oxidative addition or transmetalation steps effectively.[3]
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate by affecting the solubility of reagents and the stability of catalytic intermediates.[4]
-
Competitive Ligand Transfer: In dibutyldiethylstannane, there can be competition between the transfer of the ethyl and butyl groups. While smaller alkyl groups generally transfer more readily, this is not always predictable and can lead to a mixture of products and lower yield of the desired ethyl-coupled product.
Q2: Which alkyl group, ethyl or butyl, is preferentially transferred from dibutyldiethylstannane in a Stille coupling reaction?
A2: The relative migratory aptitude of alkyl groups in Stille coupling is not always straightforward and can be influenced by several factors, including the specific reaction conditions and the electrophile. Generally, less sterically hindered alkyl groups tend to transfer more readily.[5][6] Therefore, the ethyl group would be expected to transfer preferentially over the butyl group. However, this selectivity is not always absolute and can be a source of reduced yield for the desired product.
Q3: What are the primary safety concerns when working with dibutyldiethylstannane?
Key Safety Precautions:
-
Handle in a well-ventilated fume hood. [9]
-
Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes. [9]
-
Prevent release into the environment. Organotin compounds are very toxic to aquatic life.[8][10]
-
Dispose of waste according to institutional and local regulations for hazardous materials.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Low Reactivity
If you are experiencing low yields or a complete lack of reaction with dibutyldiethylstannane, follow this systematic troubleshooting guide.
Step 1: Verify the Integrity of Your Reagents and Reaction Setup
Before delving into more complex optimizations, it is crucial to ensure the fundamental components of your reaction are sound.
Protocol 1: Initial System Check
-
Reagent Quality:
-
Dibutyldiethylstannane: Ensure it is of high purity and has been stored under an inert atmosphere to prevent degradation.
-
Palladium Catalyst: Use a fresh, reputable source of your palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Pd(0) catalysts are sensitive to air and moisture.[2]
-
Solvent: Use anhydrous, degassed solvent. Dissolved oxygen can oxidize the active Pd(0) catalyst.[11][12] Common solvents for Stille reactions include THF, toluene, and DMF.[2]
-
Electrophile: Confirm the purity and reactivity of your organic halide or triflate. The order of reactivity is typically I > Br > OTf >> Cl.[1]
-
-
Inert Atmosphere:
-
Ensure your reaction vessel was properly flame-dried or oven-dried to remove moisture.
-
Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and the course of the reaction.[11]
-
Step 2: Strategic Selection of Catalytic System Components
The choice of palladium source and, critically, the ancillary ligand can dramatically impact the efficiency of the Stille coupling with a challenging substrate like dibutyldiethylstannane.
Q4: My initial catalyst system (e.g., Pd(PPh₃)₄) is not effective. What should I try next?
A4: For unreactive organostannanes, a more robust catalytic system is often required. The goal is to facilitate the key steps of the catalytic cycle: oxidative addition and transmetalation.
Optimization Strategy: Ligand and Catalyst Selection
-
Electron-Rich, Bulky Phosphine Ligands: These ligands can accelerate both the oxidative addition and the reductive elimination steps. They stabilize the Pd(0) center and promote the formation of the desired C-C bond.[3][13]
-
Examples: Tri(tert-butyl)phosphine (P(t-Bu)₃), Tri(o-tolyl)phosphine (P(o-tol)₃), or Buchwald-type phosphine ligands.
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective in promoting challenging cross-coupling reactions.
-
Palladium Precatalyst: Using a Pd(0) source that readily generates the active 14-electron species is beneficial. Pd₂(dba)₃ in combination with a phosphine ligand is a common and effective choice.[14]
| Catalyst System Component | Recommendation for Low Reactivity | Rationale |
| Palladium Source | Pd₂(dba)₃ | Readily forms the active Pd(0) species in solution. |
| Ligand | Electron-rich, bulky phosphines (e.g., P(t-Bu)₃) or NHCs | Enhances the rates of oxidative addition and reductive elimination.[3][13] |
Step 3: The "Copper Effect" and Other Additives
The addition of co-catalysts or additives can have a profound impact on the rate of Stille couplings, particularly with less reactive organostannanes.
Q5: I've heard that adding copper salts can help. How does this work and how should I implement it?
A5: The use of a copper(I) co-catalyst, often referred to as the "copper effect," is a well-established method for accelerating sluggish Stille reactions.[1][15][16]
Mechanism of Copper(I) Co-catalysis
The precise mechanism is debated and may be solvent-dependent, but it is generally believed that the copper(I) salt facilitates the transmetalation step. One proposed pathway involves the formation of an organocuprate intermediate which then transmetalates with the palladium complex more rapidly than the organostannane itself.[1]
Caption: Proposed role of Cu(I) in accelerating transmetalation.
Protocol 2: Implementing the Copper Effect
-
Reagent: Use Copper(I) iodide (CuI) as it is the most commonly employed and effective co-catalyst.[1][15]
-
Stoichiometry: Add 0.1 to 1.0 equivalent of CuI to the reaction mixture along with the palladium catalyst and other reagents before heating.
-
Solvent Considerations: The effect of CuI can be more pronounced in polar aprotic solvents like DMF or NMP.
Other Potential Additives:
-
Fluoride Sources (e.g., CsF, TBAF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which increases its nucleophilicity and facilitates transmetalation.[16] This is a strategy borrowed from Hiyama couplings.[17][18]
-
Lithium Chloride (LiCl): LiCl can accelerate the reaction, particularly when using organic triflates as electrophiles. It is thought to prevent the dissociation of the triflate from the palladium center, favoring the desired transmetalation pathway.[7][11]
Step 4: Optimizing Reaction Parameters
Fine-tuning the reaction conditions is the final step in troubleshooting low reactivity.
Q6: What are the optimal temperature and solvent for a Stille coupling with dibutyldiethylstannane?
A6: There is no single "best" set of conditions, as the optimal parameters will depend on the specific substrates. However, here are some general guidelines:
Parameter Optimization Table
| Parameter | General Guideline | Troubleshooting Action |
| Temperature | Start at a moderate temperature (e.g., 80 °C). | If no reaction occurs, incrementally increase the temperature (e.g., to 100-110 °C). Be aware that higher temperatures can lead to side reactions like homocoupling.[12] |
| Solvent | Toluene, THF, and DMF are common choices.[2] | If solubility is an issue or if using a copper co-catalyst, consider a more polar aprotic solvent like DMF or NMP.[4] Ensure the solvent is rigorously dried and degassed.[11] |
| Concentration | Typical concentrations range from 0.1 to 0.5 M. | If you suspect bimolecular decomposition pathways are problematic, try running the reaction at a lower concentration. |
Experimental Workflow for Optimization
Caption: A logical workflow for troubleshooting low reactivity.
Concluding Remarks
Troubleshooting the low reactivity of dibutyldiethylstannane in Stille cross-coupling reactions requires a systematic and informed approach. By understanding the underlying principles of the catalytic cycle and the specific challenges posed by tetraalkylstannanes, researchers can effectively navigate these hurdles. The key to success often lies in the careful selection of a robust catalytic system, the strategic use of additives like copper(I) iodide, and the methodical optimization of reaction parameters. Always prioritize safety by handling these toxic reagents with appropriate precautions.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704-4734. [Link]
-
Allred, G. D.; Liebeskind, L. S. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Journal of the American Chemical Society, 1996 , 118 (12), 2748-2749. [Link]
-
Harrowven, D. C.; Guy, I. L. Migratory aptitudes in rearrangements of destabilized vinyl cations. Chemical Communications, 2011 , 47(42), 11688-11690. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry, 2004 , 2, 3291-3293. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Migratory Aptitudes. University of Liverpool. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. [Link]
-
Migratory aptitude. Wikipedia. [Link]
-
Dibutyl(diethyl)stannane SDS. XiXisys. [Link]
-
Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Inorganic Chemistry. [Link]
-
Phospholane-Phosphite Ligands for Rh Catalyzed Enantioselective Conjugate Addition: Unusually Reactive Catalysts for Challenging Couplings. ResearchGate. [Link]
-
Migratory aptitudes in rearrangement reaction. Slideshare. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille-type cross coupling reactions with tetraalkynyl stannanes. ResearchGate. [Link]
-
Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Publishing. [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Stille reactions with ionic liquid supported tin reagents. ResearchGate. [Link]
-
Safety Data Sheet: Dibutyltin dilaurate. Chemos GmbH&Co.KG. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Organic Chemistry Portal. [Link]
-
Hiyama Cross-Coupling. YouTube. [Link]
-
Naming alkanes with ethyl groups. Khan Academy. [Link]
-
How to Add an Ethyl Group to an Alkene #SynthesisSunday. YouTube. [Link]
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Technical Support Center: Ensuring the Stability of Dibutyldiethylstannane in Synthetic Applications
This guide serves as a dedicated resource for researchers, chemists, and drug development professionals utilizing dibutyldiethylstannane in their synthetic protocols. The inherent reactivity of organotin compounds presents unique challenges, primarily the prevention of decomposition which can compromise reaction outcomes. This document provides in-depth troubleshooting, preventative methodologies, and answers to frequently encountered issues to ensure the integrity of your experiments.
Part 1: The Nature of Dibutyldiethylstannane Decomposition
Dibutyldiethylstannane, a tetraorganostannane, is characterized by its tin-carbon (Sn-C) bonds. While relatively stable compared to other organometallics, these bonds are the primary sites of degradation. Cleavage of one or more Sn-C bonds leads to the formation of highly toxic tri- and di-organotin byproducts, which can interfere with reactions and complicate purification.[1] Understanding the triggers for this decomposition is fundamental to prevention.
Key Decomposition Triggers:
-
Atmospheric Contact: Organotin compounds are sensitive to air and moisture.[2] Oxygen can lead to oxidative degradation, while moisture can cause hydrolysis of the Sn-C bond, especially in the presence of acidic or basic catalysts.[1]
-
Chemical Incompatibility: The Sn-C bond is susceptible to cleavage by various reagents. Protic acids, halogens, and strong Lewis acids can readily break this bond.[3] This reactivity is often harnessed in cross-coupling reactions but must be avoided in other contexts.
-
Thermal Stress: While many tetraalkyltin compounds are distillable, elevated temperatures can induce homolytic cleavage of the Sn-C bonds, initiating radical chain reactions that lead to a cascade of decomposition products.
-
Photochemical Degradation: Exposure to UV light can provide the activation energy necessary to break Sn-C bonds, making it crucial to protect reactions from light, particularly during long reaction times.
Part 2: Proactive Prevention and Troubleshooting Guide
A successful reaction begins with proactively addressing the factors that lead to decomposition. Below is a logical workflow for troubleshooting and a table detailing common issues and their solutions.
Diagram: Troubleshooting Workflow for Dibutyldiethylstannane Reactions
Caption: Proactive workflow for preventing and troubleshooting reagent decomposition.
Troubleshooting Common Issues
| Observed Problem | Probable Cause | Recommended Solution & Rationale |
| Low conversion; starting material remains. | Reagent Decomposition: The dibutyldiethylstannane may have degraded before or during the reaction, making it unavailable to participate. | Verify Reagent Integrity: Before use, check the purity of the organotin reagent via NMR. Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed and transfers are performed using rigorous air-free techniques (e.g., Schlenk line or glovebox) to prevent hydrolysis and oxidation.[2][4] |
| Reaction mixture turns cloudy or a white precipitate forms. | Formation of Tin Oxides/Hydroxides: This is a classic sign of reaction with moisture or air. | Scrupulous Drying: Re-dry all glassware and ensure solvents are anhydrous. Purge the reaction vessel thoroughly with inert gas before adding reagents.[2] |
| Complex mixture of byproducts seen in GC-MS or NMR. | Multiple Decomposition Pathways: This could be due to thermal stress, incompatible reagents, or a combination of factors. | Lower Reaction Temperature: Run the reaction at the lowest feasible temperature. Assess Reagent Stability: If the reaction requires acidic or basic conditions, test the stability of dibutyldiethylstannane to these conditions separately before committing to the full reaction.[5] |
| Inconsistent yields between batches. | Variable Atmospheric Contamination or Reagent Quality: Minor variations in setup or reagent handling can lead to significant differences in outcome. | Standardize Procedures: Develop a strict, reproducible standard operating procedure for setting up the reaction.[2] Ensure the dibutyldiethylstannane is from a reliable source and stored properly. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for dibutyldiethylstannane? A: Organotin reagents should be stored in a tightly sealed container, such as a Sure/Seal™ bottle, under an inert atmosphere (argon is preferred).[6] Store the container in a cool, dry, and dark place away from strong oxidizers.[6][7] For long-term storage, refrigeration is recommended. Always allow the bottle to warm to room temperature before opening to prevent moisture condensation on the neck.
Q2: My reaction involves a protic reagent. How can I minimize decomposition? A: This is a significant challenge as the Sn-C bond is susceptible to acid-mediated cleavage.[3] If possible, protect the protic group before introducing the organotin reagent. Alternatively, use a non-protic solvent and add the protic reagent slowly at a low temperature to control the reaction and minimize premature decomposition of the stannane.
Q3: How do I safely handle and transfer dibutyldiethylstannane? A: All handling must be done in a well-ventilated fume hood.[2][4] Use a dry, clean syringe or cannula for transferring the liquid reagent under a positive pressure of inert gas.[2][6] Double gloving with nitrile or neoprene gloves is recommended to prevent skin contact.[6][4]
Q4: What is the best procedure for quenching the reaction and removing tin byproducts? A: The most effective method for removing organotin byproducts is to convert them into insoluble tributyltin fluoride (Bu₃SnF).[8] After the reaction is complete, dilute the mixture with an organic solvent and wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (KF).[8] A white precipitate of organotin fluorides will form and can be removed by filtering the entire mixture through a pad of Celite®.[8]
Diagram: Post-Reaction Tin Removal Protocol
Caption: Standard workflow for quenching and removing organotin byproducts.
Part 4: Standard Operating Protocol for Inert Atmosphere Reactions
This protocol outlines the essential steps for minimizing decomposition when using dibutyldiethylstannane.
-
Glassware Preparation: All glassware must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum. Assemble the apparatus (e.g., round-bottom flask, condenser) while hot and allow it to cool under a positive pressure of dry argon or nitrogen.[2]
-
Reagent & Solvent Preparation: Use anhydrous, high-purity solvents, preferably degassed by bubbling with argon for 30 minutes or via freeze-pump-thaw cycles. Ensure all other reaction components are anhydrous.
-
Reaction Setup: In the cooled, inerted flask, add any solid reagents and a stir bar. Seal the flask with a rubber septum.
-
Reagent Addition: Add the anhydrous solvent via a dry syringe. Next, carefully draw the required volume of dibutyldiethylstannane into a new, dry, gas-tight syringe and add it to the reaction flask.[2][6]
-
Execution: If heating is required, use a thermostatically controlled oil bath to prevent temperature overshoots. Wrap the flask in aluminum foil to shield it from light.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and proceed with the quenching and purification protocol as described in FAQ Q4.
-
Waste Disposal: All organotin waste, including contaminated solvents and Celite, is considered hazardous and must be disposed of according to institutional guidelines.[6][7] All contaminated glassware should be rinsed with a suitable solvent, and the rinsate treated as hazardous waste.[2]
References
-
Standard Operating Procedures - Del Valle Lab. University of California, Berkeley.[Link]
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry.[Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]
-
Introduction to Organotin Chemistry - and applications. Gelest, Inc.[Link]
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- 8. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Dibutyldiethylstannane Catalyzed Reactions
Welcome to the technical support center for dibutyldiethylstannane and related organotin catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and proven protocols to streamline your experimental workflows. Our focus is on demystifying the optimization process, explaining the causality behind experimental choices, and providing self-validating systems for robust and reproducible results.
Introduction to Dibutyldiethylstannane Catalysis
Organotin (IV) compounds, such as dibutyldiethylstannane, are versatile Lewis acid catalysts widely employed in organic synthesis. Their utility stems from the electrophilic nature of the tin atom, which can coordinate to carbonyl oxygens and other Lewis basic functional groups, thereby activating substrates towards nucleophilic attack.[1] These catalysts are instrumental in a variety of transformations, including esterification, transesterification, and the synthesis of polyurethanes and polyesters.[2][3]
The catalytic efficacy of dibutyldiethylstannane is rooted in the Lewis acidity of the tin center, which facilitates the formation of key reaction intermediates and lowers the activation energy of the reaction.[2] However, like all catalysts, their performance is highly dependent on reaction conditions. This guide will walk you through the critical parameters to control for optimal performance.
Critical Safety Precautions
Organotin compounds are toxic and require careful handling.[4] Always consult the Safety Data Sheet (SDS) before use.[5][6][7]
-
Handling: Work in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6] Avoid inhalation of vapors and contact with skin and eyes.[5]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7]
-
Disposal: Dispose of organotin waste according to approved waste disposal plant procedures. Do not let the product enter drains, as it is very toxic to aquatic life with long-lasting effects.[8]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of dibutyldiethylstannane catalysts in a practical question-and-answer format.
Q1: My reaction is sluggish or has stalled. What are the common causes and how can I fix it?
A stalled reaction is a frequent issue that can often be traced back to catalyst deactivation or suboptimal conditions. The primary mechanism of deactivation for organotin catalysts is hydrolysis from trace amounts of water in the reaction mixture. Other potential sources include impurities in reagents or solvents.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sluggish reaction.
Q2: How can I minimize the formation of organotin byproducts and remove them from my product?
The primary challenge in organotin chemistry is the removal of residual tin compounds from the final product, which is critical for applications in drug development.[10]
Minimizing Byproducts:
-
Optimize Catalyst Loading: Use the minimum amount of catalyst necessary for an efficient reaction. This is the most straightforward way to reduce the final amount of tin to be removed.
-
Reaction Monitoring: Carefully monitor the reaction (e.g., by TLC, GC, or LC-MS) to avoid unnecessarily long reaction times, which can sometimes lead to side reactions.
Removal of Organotin Residues: A variety of methods have been developed for this purpose. The choice depends on the properties of your desired product.[10][11]
| Method | Description | Efficacy | Reference |
| Aqueous KF Wash | The reaction mixture is diluted with an organic solvent and washed with a 1M aqueous potassium fluoride (KF) solution. The fluoride ion has a high affinity for tin, forming an insoluble trialkyltin fluoride (R₃SnF) precipitate that can be removed by filtration through Celite. | Can reduce tin to < 1% w/w. | [11] |
| K₂CO₃/Silica Gel Chromatography | Column chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel. | Can reduce organotin impurities to below 15 ppm. This method is often more robust than KF/silica as K₂CO₃ is less hygroscopic. | [10] |
| Acidic Extraction | Washing the organic layer with a dilute acidic solution (e.g., 5% oxalic acid or dilute HCl) can selectively extract basic organotin compounds into the aqueous phase. | Efficacy varies depending on the product's stability to acid. | [11] |
| Recrystallization | For solid products, recrystallization from a suitable solvent is often a highly effective method for removing tin impurities. | Can be very effective, especially when combined with a preliminary purification step. | [11] |
Q3: What are the key reaction parameters I should screen to optimize my reaction?
Systematic optimization is key to achieving high yield and selectivity. Consider screening the following parameters.
| Parameter | Typical Range | Rationale & Causality |
| Catalyst Loading | 0.01 - 5 mol% | The catalyst concentration directly impacts the reaction rate. Too low a loading results in a slow reaction, while excessively high loading increases cost and the burden of post-reaction purification without necessarily improving the rate. |
| Temperature | 25°C - 150°C | Reaction rates generally increase with temperature. However, higher temperatures can also promote side reactions or catalyst decomposition, reducing selectivity and yield. The optimal temperature balances reaction rate with product purity. |
| Solvent | Aprotic solvents (Toluene, Dioxane, THF, DCE) | The solvent can influence catalyst and substrate solubility and may coordinate with the catalyst, modulating its activity. Aprotic, non-coordinating solvents like toluene are often a good starting point. |
| Substrate Concentration | 0.1 - 2.0 M | Concentration affects the reaction kinetics. Higher concentrations can increase the rate but may also lead to issues with solubility, viscosity, or exotherms. |
Q4: My catalyst appears to have deactivated. What are the common deactivation mechanisms?
Catalyst deactivation is a significant issue in industrial processes, leading to reduced efficiency.[12] For organotin catalysts, the main pathways are:
-
Hydrolysis: As mentioned, water can react with the catalyst to form less active or inactive tin oxides or hydroxides.[9] This is the most common deactivation mechanism.
-
Poisoning: Strong Lewis bases or protic species in the reaction mixture can irreversibly bind to the tin center, blocking the active site.[13]
-
Sintering/Aggregation: At high temperatures, catalyst molecules can aggregate, reducing the available surface area and overall activity. This is more relevant for heterogeneous catalysts but can occur in solution at high concentrations.[14]
-
Leaching: If the catalyst is supported, the active tin species can detach from the support and be lost from the reaction system.[14]
Regeneration of a homogeneously dissolved, deactivated catalyst is often impractical. The most effective strategy is to prevent deactivation by rigorously excluding water and other inhibiting impurities from the reaction system.[15]
Experimental Protocols
Protocol 3.1: General Procedure for a Dibutyldiethylstannane-Catalyzed Esterification
This protocol provides a general workflow. Specific quantities, temperatures, and times must be optimized for each unique substrate pair.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the alcohol (1.2 eq).
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.5 M with respect to the carboxylic acid).
-
Catalyst Addition: Add dibutyldiethylstannane (e.g., 0.5 mol%) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and proceed with the purification protocol (see Protocol 3.2).
Protocol 3.2: Purification via Potassium Fluoride (KF) Wash
This protocol is effective for removing tin residues post-reaction.[11]
-
Dilution: Dilute the crude reaction mixture from Protocol 3.1 with an organic solvent like ethyl acetate or diethyl ether.
-
KF Treatment: Transfer the mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.
-
Precipitate Formation: An insoluble white precipitate of organotin fluoride may form at the interface.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.
-
Separation & Final Washes: Return the filtrate to the separatory funnel. Separate the layers and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product, which can be further purified by chromatography or recrystallization if needed.
Mechanistic Insight & Visualization
The catalytic activity of dibutyldiethylstannane arises from its function as a Lewis acid. The tin atom coordinates to a Lewis basic site on a substrate (typically a carbonyl oxygen), increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Caption: Generalized Lewis acid catalysis mechanism.
Analytical Considerations
Properly analyzing your reaction is crucial for optimization and troubleshooting.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to qualitatively track the consumption of starting materials and the formation of products. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are preferred.[16]
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and Mass Spectrometry (MS) are essential for confirming the structure of your desired product and identifying any byproducts.
-
Quantification of Residual Tin: Due to the toxicity of organotin compounds, quantifying residual tin in the final product is often necessary, especially for pharmaceutical applications. The most common methods are atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), which offer very low detection limits.[16][17]
References
- XiXisys. GHS 11 (Rev.11) SDS for Dibutyl(diethyl)stannane.
- BenchChem.
- Fisher Scientific.
- National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS.
- Aldrich.
- ResearchGate.
- Fisher Scientific.
- Thermo Fisher Scientific.
- ALS Global. Analysis of organotin compounds.
- ResearchGate. Speciation analysis of organotin compounds by HPLC-ICP-MS.
- MDPI.
- SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities.
- BenchChem.
- from theory to practice: application cases of dibutyltin dilaur
- MDPI.
- Dibutyltin Dilaurate: A Versatile Catalyst with Various Applic
- ResearchGate.
- PCI Magazine.
- The Royal Society of Chemistry. Sn(IV)
- ResearchGate.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ohans.com [ohans.com]
- 3. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20525-62-6 Name: [xixisys.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pcimag.com [pcimag.com]
- 10. sdlookchem.com [sdlookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Special Issue on Catalyst Deactivation and Regeneration [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Emulsion Formation in Organotin Reaction Workups
Welcome to the technical support center for chemists and researchers in the pharmaceutical and drug development sectors. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge in synthetic organic chemistry: the formation of stable emulsions during the aqueous workup of organotin reactions, such as the Stille coupling. Emulsions can significantly complicate product isolation, reduce yields, and consume valuable research time.
This document offers a structured approach to both preventing and breaking these emulsions, moving from simple preventative measures and frequently asked questions to more advanced troubleshooting strategies. Our goal is to equip you with the knowledge to confidently manage these complex reaction mixtures.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding emulsion formation in the context of organotin chemistry.
Q1: What is an emulsion, and why does it form during the workup of my organotin reaction?
A: An emulsion is a stable mixture of two immiscible liquids, in this case, your organic solvent and the aqueous wash solution.[1][2] One liquid is dispersed as microscopic droplets within the other. In organotin reactions, emulsions are often stabilized by finely divided solid particles (like insoluble tin byproducts) or surfactant-like molecules present in the reaction mixture.[3][4] The high concentration of various species at the interface between the organic and aqueous layers can prevent the small droplets from coalescing into a distinct layer.
Q2: Are there any simple preventative measures I can take to avoid emulsion formation in the first place?
A: Yes, prevention is often the most effective strategy. A simple yet effective technique is to gently swirl or rock the separatory funnel instead of vigorously shaking it.[3] This minimizes the intense agitation that can lead to the formation of a stable emulsion while still allowing for sufficient surface area contact for extraction.[3]
Q3: I've formed an emulsion. What is the very first thing I should try?
A: Patience can be a virtue. Allow the separatory funnel to stand undisturbed for a period, perhaps up to half an hour.[5][6][7] Sometimes, the emulsion will break on its own as the droplets slowly coalesce.
Q4: I've heard that adding salt can help. How does that work?
A: Adding a saturated solution of sodium chloride (brine) is a very common and effective technique.[3][5][6] This method, known as "salting out," increases the ionic strength of the aqueous layer.[1][3] This makes the aqueous phase more polar, which in turn decreases the solubility of organic compounds and surfactant-like molecules in it, forcing them into the organic layer and helping to break the emulsion.[1][3][8]
II. Troubleshooting Guide: Strategies for Persistent Emulsions
For more stubborn emulsions, a more systematic approach is required. This guide provides a decision-making framework and detailed protocols for various chemical and physical methods to resolve these challenging separations.
Decision-Making Workflow for Emulsion Breaking
Caption: A stepwise guide to troubleshooting emulsions.
Chemical and Physical Intervention Techniques
Q5: My emulsion is very persistent. What are the next steps after trying brine?
A: If salting out is ineffective, the emulsion is likely stabilized by fine particulate matter. In such cases, filtration is the recommended next step.
Filtration through Celite®:
-
Mechanism: Many emulsions are stabilized by suspended solids.[5] Celite®, a form of diatomaceous earth, acts as a filter aid.[9][10][11] It creates a porous pad that can trap the fine particulates that are often the cause of the emulsion, allowing the two liquid phases to separate.[5][9]
-
Protocol:
-
Prepare a Büchner or fritted glass funnel with a piece of filter paper.
-
Create a slurry of Celite® in your organic solvent and pour it onto the filter paper under gentle vacuum to form a pad approximately 1-2 cm thick.
-
Carefully pour the entire emulsified mixture through the Celite® pad.
-
Wash the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is collected.[9]
-
The filtrate collected should now consist of two distinct layers.
-
Q6: I don't have access to a filtration setup at the moment. Are there other physical methods I can try?
A: Yes, there are several other effective physical methods.
-
Phase Separator Paper: This is a specialized filter paper impregnated with a hydrophobic substance like silicone.[12][13][14][15][16] It allows the organic phase to pass through while retaining the aqueous phase.[12][13][14][15][16] This can be a very quick and efficient way to separate the layers without the need for a separatory funnel.[12][13]
-
Centrifugation: If available, a centrifuge can be a powerful tool for breaking emulsions.[1][7][17] The increased gravitational force accelerates the coalescence of the dispersed droplets.[1] This is particularly useful for smaller scale reactions.
Q7: Can changing the solvent system help break an emulsion?
A: Yes, altering the solvent composition can be an effective strategy.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can change the overall polarity and solvating properties of the organic phase.[1][3] This can sometimes be enough to disrupt the delicate balance stabilizing the emulsion.[1][3]
-
Solvent Evaporation: In some cases, it may be beneficial to evaporate the reaction solvent entirely and then redissolve the residue in the desired extraction solvent before beginning the aqueous workup.[5][6]
Q8: How does pH adjustment affect emulsion stability?
A: Adjusting the pH of the aqueous layer can be a useful technique, particularly if acidic or basic impurities are contributing to the emulsion.
-
Acidification/Neutralization: Emulsions are more common when extracting a basic solution with a chlorinated solvent.[5] In such cases, careful acidification or neutralization of the aqueous phase before extraction can help prevent emulsion formation.[5]
Special Considerations for Organotin Workups
Organotin reactions, such as the Stille coupling, present unique challenges due to the nature of the tin byproducts.
Q9: I'm running a Stille coupling and consistently get emulsions. Are there specific workup procedures recommended for these reactions?
A: Yes, several workup procedures are specifically designed to address the challenges of organotin chemistry, including the removal of tin byproducts which can contribute to emulsions.
-
Potassium Fluoride (KF) Wash: This is a widely used and effective method. Tributyltin halides, common byproducts of Stille couplings, react with potassium fluoride to form insoluble tributyltin fluoride, which can then be removed by filtration.[18]
-
Protocol:
-
After the reaction, dilute the mixture with an appropriate organic solvent.
-
Wash the organic layer 2-3 times with a 1M aqueous solution of KF.
-
Shake the separatory funnel for about a minute for each wash.
-
A solid precipitate of tributyltin fluoride may form at the interface. If this happens, filter the entire mixture through a pad of Celite®.[18]
-
Proceed with a final brine wash and drying of the organic layer.[18]
-
-
-
Ammonium Chloride (NH₄Cl) Quench: A saturated aqueous solution of ammonium chloride is often used to quench reactions involving organometallic reagents.[19][20][21] It can help to hydrolyze any remaining reactive species and facilitate the separation of layers.
The following table summarizes the advantages and disadvantages of common workup strategies for organotin reactions:
| Workup Strategy | Advantages | Disadvantages |
| Gentle Swirling | Simple, prevents emulsion formation.[3] | May not be sufficient for complete extraction in all cases. |
| Brine (NaCl) Wash | Effective at breaking many emulsions, readily available.[3][5][6] | May not be effective against emulsions stabilized by particulates. |
| Celite® Filtration | Excellent for removing particulate-stabilized emulsions.[5][9] | Requires a filtration setup, can sometimes adsorb product.[10] |
| KF Wash | Specifically removes organotin byproducts, often preventing emulsions.[18] | Can form a precipitate that may require an additional filtration step.[18] |
| Phase Separator Paper | Fast and convenient for separating layers.[12][13][14][15][16] | May not be suitable for all solvent systems, can be costly. |
| Centrifugation | Very effective for breaking stubborn emulsions.[1][7][17] | Requires specialized equipment, may not be practical for large volumes.[1] |
III. Advanced and Alternative Approaches
For researchers facing persistent challenges or looking to move away from traditional organotin chemistry, several alternative strategies are emerging.
Q10: Are there alternatives to organotin reagents that might be less prone to causing emulsions?
A: Yes, concerns about the toxicity of organotin compounds and difficulties in their removal have led to the development of alternative cross-coupling reactions.[22] The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a popular and often less problematic alternative.[23] Additionally, cross-coupling reactions involving organosilicon compounds are also gaining traction.[24]
Q11: Can reaction conditions be modified to minimize emulsion formation?
A: The choice of solvent can have a significant impact. Some research has explored conducting Stille couplings in aqueous micellar media, which can simplify the workup procedure.[25][26] The use of "designer" surfactants can create nanoreactors in water, potentially avoiding the need for traditional organic solvents and the associated emulsion problems.[25]
We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.
IV. References
-
Sartorius eShop. Phase Separating Paper / Grade 480. [Link]
-
Sartorius eShop. Phase Separating/Separation Paper Grade 480. [Link]
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Labfilterz. Phase Separator Paper. [Link]
-
Analytical West. Whatman™ 1PS Phase Separator for Solvent Extraction, Circles (100/PK). [Link]
-
CHMLab. Phase separation paper for laboratory analytical. [Link]
-
The Hive. Celite, Hive Methods Discourse. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Organic Synthesis. Stille Coupling. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Royal Society of Chemistry. Stille couplings in water at room temperature. Green Chemistry. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Chemistry LibreTexts. 8.6: Common Extraction Washes. [Link]
-
YouTube. Stille Coupling. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
University of York, Chemistry Teaching Labs. Active Filtration. [Link]
-
Biotage. Tackling emulsions just got easier. [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
Reddit. Breaking emulsions. [Link]
-
Michigan State University, Department of Chemistry. A New Approach for the Generation and Reaction of Organotin Hydrides: The Development of Reactions Catalytic in Tin. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
ResearchGate. Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Request PDF. [Link]
-
ResearchGate. Cross‐Coupling Reactions in Aqueous Micellar Media. [Link]
-
Reddit. Can I add ammonium chloride instead of HCl in the last step?. [Link]
-
University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction. [Link]
-
Wikipedia. Organotin chemistry. [Link]
-
Reddit. How much ammonium chloride to quench a grignard?. [Link]
-
OUCI. Organotin Reagents in Cross‐Coupling Reactions. [Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
Wiley-VCH. 1 Emulsion Formation, Stability, and Rheology. [Link]
-
PubMed. Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. [Link]
-
Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications Volume 3. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Workup [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 10. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 11. websites.umich.edu [websites.umich.edu]
- 12. shop.sartorius.com [shop.sartorius.com]
- 13. shop.sartorius.com [shop.sartorius.com]
- 14. labfilterz.com [labfilterz.com]
- 15. analyticalwest.com [analyticalwest.com]
- 16. Phase separation paper for laboratory analytical [chmlab.com]
- 17. azom.com [azom.com]
- 18. Workup [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. reddit.com [reddit.com]
- 22. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
identifying impurities in dibutyldiethylstannane samples by NMR.
Technical Support Center: Dibutyldiethylstannane Analysis
A Senior Application Scientist's Guide to Identifying Impurities by NMR Spectroscopy
Welcome to the technical support center for the analysis of dibutyldiethylstannane. As researchers and drug development professionals, you understand that the purity of your organometallic reagents is paramount to the success and reproducibility of your work. Dibutyldiethylstannane (Bu₂Et₂Sn), a tetraorganotin compound, is no exception. This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to help you identify potential impurities in your samples using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental observations and provide validated protocols to ensure the integrity of your analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected NMR signals for pure dibutyldiethylstannane?
A1: In a pure sample of dibutyldiethylstannane (Bu₂Et₂Sn), you should observe distinct signals corresponding to the butyl and ethyl groups attached to the tin atom. The tetraorganotin structure is typically tetrahedral[1].
-
¹H NMR: You will see overlapping multiplets for the butyl group protons (-(CH₂)₃CH₃) and a quartet and triplet for the ethyl group protons (-CH₂CH₃). The key diagnostic feature is the presence of "tin satellites." These are smaller peaks flanking the main proton signals, arising from coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The two-bond tin-proton coupling (²J(Sn-H)) for the α-CH₂ groups is typically around 50 Hz[2].
-
¹³C NMR: The spectrum will show four distinct signals for the butyl group carbons and two for the ethyl group carbons. Similar to the proton spectrum, you will observe tin satellites due to one-bond tin-carbon coupling (¹J(Sn-C)), which are significantly larger than proton couplings[2].
-
¹¹⁹Sn NMR: This is the most direct method for observing the tin environment. For a pure tetraalkyltin compound like Bu₂Et₂Sn, you should expect a single, sharp resonance. The chemical shift for tetraalkylstannanes is typically in the range of 0 to +160 ppm relative to a standard like SnMe₄[2][3].
Q2: My sample was synthesized via a Grignard reaction. What are the most common synthesis-related impurities I should look for?
A2: The Grignard reaction is a classic method for creating tin-carbon bonds, often by reacting a Grignard reagent (e.g., butylmagnesium bromide or ethylmagnesium bromide) with a tin halide like SnCl₄ or Bu₂SnCl₂.[1]. Impurities can arise from several sources during this process.
-
Incomplete Reaction/Starting Materials: The most straightforward impurities are unreacted starting materials. If you started from Bu₂SnCl₂, you might see residual amounts of this compound. Its ¹¹⁹Sn chemical shift will be significantly different from the final product.
-
Redistribution Products: Kocheshkov comproportionation or redistribution reactions can occur, especially if stoichiometry is not precise or if the reaction is heated.[1]. This can lead to a mixture of organotin halides with varying numbers of alkyl/ethyl groups, such as Bu₃EtSn or BuEt₃Sn. Each of these will have a unique set of signals in the ¹H, ¹³C, and especially the ¹¹⁹Sn NMR spectra.
-
Grignard-Related Byproducts: The Grignard reagent itself can lead to impurities. A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide, or self-coupling, which can produce species like octane (from butylmagnesium bromide) or biphenyl if an aryl Grignard was used.[4][5]. These are hydrocarbon impurities and will appear as complex multiplets in the ¹H NMR spectrum but will not have tin satellites.
-
Solvent Impurities: Grignard reactions are performed in anhydrous ethers like diethyl ether or tetrahydrofuran (THF)[6]. Residual amounts of these solvents are very common impurities. Their characteristic NMR signals are well-documented.[7][8].
Q3: I see extra peaks in my ¹H NMR that have tin satellites. What could they be?
A3: The presence of tin satellites is a definitive indicator that these signals belong to a tin-containing species. If these signals do not correspond to your target molecule, Bu₂Et₂Sn, they are organotin impurities. The primary suspects are:
-
Other Tetraorganotins (R₄Sn): As mentioned in A2, redistribution reactions can lead to compounds like tributyl(ethyl)stannane (Bu₃EtSn) or butyl(triethyl)stannane (BuEt₃Sn). Their ¹H NMR spectra will be similar but with different integration ratios for the butyl and ethyl groups.
-
Organotin Halides (R₃SnX, R₂SnX₂): If the Grignard reaction was incomplete or if the product was purified under conditions that could introduce halides, you might have species like Bu₂EtSnCl. Organotin halides are Lewis acids and their chemical shifts can be sensitive to the solvent used.[9].
-
Hydrolysis/Oxidation Products: These are very common and are discussed in the next question.
The best way to differentiate these is through a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR. The ¹¹⁹Sn NMR is particularly powerful, as each distinct organotin species will give a separate resonance at a characteristic chemical shift.[2][3].
Q4: My sample was accidentally exposed to air or moisture. What kind of degradation products should I look for by NMR?
A4: Organotin compounds, particularly organotin halides, are susceptible to hydrolysis.[1][10]. Tetraorganotins like Bu₂Et₂Sn are generally more stable but can degrade over time, especially in the presence of acids or light.
-
Hydrolysis Products: Moisture can react with any residual organotin halide starting materials (e.g., Bu₂SnCl₂) to form organotin oxides or hydroxides.[10][11]. The most common product from the hydrolysis of a diorganotin dihalide is a distannoxane, which has a Sn-O-Sn linkage. These compounds have significantly different ¹¹⁹Sn chemical shifts, typically in the range of -200 to 0 ppm for five-coordinate tin atoms in solution.
-
Oxidation Products: While tin(IV) compounds like Bu₂Et₂Sn are the most stable oxidation state, degradation can eventually lead to less-alkylated species and ultimately to inorganic tin.[10]. The initial steps might involve the cleavage of a single alkyl or ethyl group. The resulting triorganotin species (e.g., Bu₂EtSnOH) would be an intermediate.
In the ¹H NMR, the formation of Sn-OH or Sn-O-Sn species can cause broadening of the signals of the protons on the carbons alpha to the tin atom. Again, ¹¹⁹Sn NMR is the most definitive tool for identifying these species due to their distinct chemical shift ranges.
Q5: How can I use ¹¹⁹Sn NMR to conclusively identify my impurities?
A5: ¹¹⁹Sn NMR is an exceptionally powerful tool for organotin chemistry due to its wide chemical shift range (over 5000 ppm) and the high sensitivity of the chemical shift to the coordination number and substituents on the tin atom.[2][3].
Each class of organotin compound resonates in a characteristic region of the spectrum. This allows for a clear diagnosis of the mixture's composition.
| Compound Class | Formula | Coordination at Sn | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |
| Tetraorganostannanes | R₄Sn | 4 | +160 to -60 |
| Triorganotin Halides | R₃SnX | 4 | +170 to +100 |
| Diorganotin Dihalides | R₂SnX₂ | 4 | +140 to -30 |
| Monoorganotin Trihalides | RSnX₃ | 4 | 0 to -220 |
| Stannoxanes | (R₂SnO)n, (R₃Sn)₂O | 5 or 6 | -150 to -350 |
This table summarizes general ranges; specific shifts depend on the R groups and solvent.
By acquiring a ¹¹⁹Sn NMR spectrum, you can simply count the number of distinct tin species in your sample and use their chemical shifts to tentatively assign them to a specific class of compound. For example, a peak around +130 ppm might indicate a residual R₂SnCl₂ starting material, while a peak near -200 ppm would strongly suggest the presence of a stannoxane hydrolysis product.
Troubleshooting Guide: A Workflow for Impurity Identification
This workflow provides a logical sequence of steps to identify an unknown impurity in your dibutyldiethylstannane sample.
Caption: Troubleshooting workflow for identifying unknown NMR peaks.
Experimental Protocols
Protocol 1: Preparing a Dibutyldiethylstannane Sample for NMR Analysis
Rationale: Proper sample preparation is critical to prevent the introduction of atmospheric moisture, which can cause hydrolysis of sensitive organotin species. The choice of solvent is also important, as it must be anhydrous and not react with the sample.
Materials:
-
Dibutyldiethylstannane sample
-
Anhydrous deuterated solvent (e.g., Benzene-d₆, Chloroform-d, Toluene-d₈) from a sealed ampoule or freshly dried over molecular sieves.
-
High-quality 5 mm NMR tube, oven-dried or flame-dried under vacuum/inert gas.
-
Gas-tight syringe or cannula.
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line.
Procedure:
-
Dry Glassware: Place the NMR tube and a small vial for sample dilution in an oven at 120 °C for at least 4 hours. Transfer to a desiccator to cool, or directly to a glovebox antechamber.
-
Inert Atmosphere Transfer: Perform all subsequent steps under an inert atmosphere (glovebox is preferred).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dibutyldiethylstannane sample into the small, dry vial.
-
Using a gas-tight syringe, add ~0.6-0.7 mL of the anhydrous deuterated solvent to the vial.
-
Gently swirl to dissolve the sample completely.
-
-
Transfer to NMR Tube:
-
Draw the solution into the syringe. It is good practice to filter it through a small plug of glass wool packed into a pipette tip to remove any particulate matter.
-
Transfer the filtered solution into the oven-dried NMR tube.
-
-
Sealing: Securely cap the NMR tube. For long-term or sensitive experiments, sealing the NMR tube with a torch is recommended. For routine analysis, a tight-fitting cap wrapped with Parafilm is sufficient.
-
Analysis: Acquire NMR spectra as soon as possible after preparation.
Protocol 2: Recommended NMR Acquisition Parameters
Rationale: Optimizing acquisition parameters ensures good signal-to-noise and resolution, which is essential for identifying minor impurities and accurately observing coupling constants.
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time (AQ): 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ of interest.
-
Number of Scans (NS): 8-16 scans for a moderately concentrated sample.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse with NOE (e.g., 'zgpg30').
-
Spectral Width: 200-250 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 scans or more, as ¹³C is much less sensitive than ¹H.
-
-
¹¹⁹Sn{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30'). Inverse-gated decoupling can be used to suppress negative NOE effects if needed.
-
Spectral Width: A wide spectral width of ~1000 ppm (e.g., from +400 to -600 ppm) is recommended initially to locate all potential species.
-
Transmitter Offset (O1p): Center the spectral window around ~ -50 ppm.
-
Relaxation Delay (D1): 5-10 seconds. T₁ relaxation times for ¹¹⁹Sn can be long.
-
Number of Scans (NS): 512 to 2048 scans, depending on concentration.
-
Referencing: Use an external standard of tetramethyltin (SnMe₄) at 0 ppm.[3].
-
References
-
IMSERC. NMR Periodic Table: Tin NMR. Northwestern University. [Link][3]
-
Lucier, B. E. G., et al. (2014). High-resolution solid-state tin-119 NMR investigations of organotin halides R3SnX and R2SnX2 (R = alkyl, aryl; X = Cl, Br). Organometallics. [Link]
-
Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link][10]
-
Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science. [Link]
-
Shahzadi, S., et al. (2011). 1H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds. ResearchGate. [Link]
-
Blunden, S. J. (1981). Degradation spectrofluorescence and NMR studies of organotin compounds. Royal Holloway, University of London. [Link]
-
Biesemans, M., et al. (2004). Assessing Weak Intramolecular Donor–acceptor Interactions Using 1h 117sn J‐HMQC Spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
Petrosyan, V. S. (1977). NMR Spectra and structures of organotin compounds. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Shahzadi, S., et al. (2011). 13 C and 119 Sn NMR Data of Organotin(IV) Compounds. ResearchGate. [Link]
-
Gholivand, K., et al. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. RSC Advances. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link][4]
-
Chan, V. (1968). High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals. UBC Library Open Collections. [Link]
-
Gelest, Inc. Introduction to Organotin Chemistry and Applications. [Link][9]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. [Link]
-
Jasperse, C. Grignard Reaction. North Dakota State University. [Link][5]
-
Homework.Study.com. How do typical impurities arise in the Grignard reaction?. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][7]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link][8]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Vander-Agha, B., et al. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. The FEBS Journal. [Link]
-
Alleston, D. L., et al. (1966). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link][11]
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- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Dibutyldiethylstannane and Related Tetraalkylstannanes
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data of dibutyldiethylstannane, a representative tetraalkylstannane. Through a comparative approach with related symmetrical and mixed tetraalkyltin compounds, this document will elucidate the key spectral features and interpretive nuances essential for the unambiguous identification and characterization of this class of molecules.
The Crucial Role of NMR in Characterizing Organotin Compounds
NMR spectroscopy is indispensable for the structural elucidation of organotin compounds. The presence of magnetically active tin isotopes, primarily ¹¹⁹Sn (I=1/2, 8.59% natural abundance) and ¹¹⁷Sn (I=1/2, 7.68% natural abundance), provides a wealth of information through spin-spin coupling with neighboring ¹H and ¹³C nuclei. These couplings, denoted as J(Sn, H) and J(Sn, C), are highly sensitive to the electronic environment and geometry around the tin atom, making them powerful diagnostic tools.[1]
The chemical shifts of protons and carbons in the alkyl chains are influenced by the electronegativity and steric bulk of the substituents on the tin atom. By comparing the spectra of a series of related tetraalkylstannanes, we can discern clear trends that aid in the assignment of signals and the prediction of spectra for unknown compounds.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
Predicted ¹H and ¹³C NMR Spectral Data for Dibutyldiethylstannane
The following tables present the predicted ¹H and ¹³C NMR spectral data for dibutyldiethylstannane, based on established trends in tetraalkylstannane chemistry. These predictions are grounded in the experimental data of the comparative compounds listed below.
Table 1: Predicted ¹H NMR Spectral Data for Dibutyldiethylstannane (CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| Sn-CH₂-CH₃ | ~0.8 | q | ³J(H,H) ≈ 7.8 |
| Sn-CH₂-CH₃ | ~1.2 | t | ³J(H,H) ≈ 7.8, ³J(¹¹⁹Sn,H) ≈ 68 |
| Sn-CH₂-CH₂CH₂CH₃ | ~0.8 | t | ³J(H,H) ≈ 7.2 |
| Sn-CH₂-CH₂CH₂CH₃ | ~1.3 | sextet | ³J(H,H) ≈ 7.2 |
| Sn-CH₂-CH₂CH₂CH₃ | ~1.5 | quintet | ³J(H,H) ≈ 7.2 |
| Sn-CH₂-CH₂CH₂CH₃ | ~0.9 | t | ³J(H,H) ≈ 7.2, ⁴J(¹¹⁹Sn,H) ≈ 50 |
Table 2: Predicted ¹³C NMR Spectral Data for Dibutyldiethylstannane (CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | ¹J(¹¹⁹Sn,C) (Hz) |
| Sn-CH₂-CH₃ | ~9.0 | ~320 |
| Sn-CH₂-CH₃ | ~11.0 | ~20 |
| Sn-CH₂-CH₂CH₂CH₃ | ~10.0 | ~330 |
| Sn-CH₂-CH₂CH₂CH₃ | ~28.0 | ~20 |
| Sn-CH₂-CH₂CH₂CH₃ | ~29.0 | ~55 |
| Sn-CH₂-CH₂CH₂CH₃ | ~13.7 | Not observed |
Experimental ¹H and ¹³C NMR Spectral Data of Comparative Compounds
The following tables provide the experimentally determined ¹H and ¹³C NMR data for tetraethyltin and tetrabutyltin, which form the basis for our predictions for dibutyldiethylstannane.
Table 3: Experimental ¹H and ¹³C NMR Spectral Data for Tetraethyltin (CDCl₃)
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | Sn-CH₂- | 0.77 | q | ³J(H,H) = 7.8, ²J(¹¹⁹Sn,H) = 49.2 |
| ¹H | -CH₃ | 1.19 | t | ³J(H,H) = 7.8, ³J(¹¹⁹Sn,H) = 68.6 |
| ¹³C | Sn-CH₂- | 8.4 | - | ¹J(¹¹⁹Sn,C) = 318 |
| ¹³C | -CH₃ | 11.2 | - | ²J(¹¹⁹Sn,C) = 21 |
Table 4: Experimental ¹H and ¹³C NMR Spectral Data for Tetrabutyltin (CDCl₃)
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | Sn-CH₂- | 0.82 | t | ³J(H,H) ≈ 7.0 |
| ¹H | -CH₂- | 1.29 | sextet | ³J(H,H) ≈ 7.0 |
| ¹H | -CH₂- | 1.47 | quintet | ³J(H,H) ≈ 7.0 |
| ¹H | -CH₃ | 0.89 | t | ³J(H,H) ≈ 7.0, ⁴J(¹¹⁹Sn,H) ≈ 50 |
| ¹³C | Sn-CH₂- | 9.7 | - | ¹J(¹¹⁹Sn,C) = 332 |
| ¹³C | -CH₂- | 27.6 | - | ²J(¹¹⁹Sn,C) = 19 |
| ¹³C | -CH₂- | 29.2 | - | ³J(¹¹⁹Sn,C) = 57 |
| ¹³C | -CH₃ | 13.7 | - | Not observed |
Note: The observation of tin satellites allows for the determination of coupling constants to the ¹¹⁹Sn and ¹¹⁷Sn isotopes. The values for ¹¹⁷Sn are proportionally smaller.
Interpretation and Causality of Spectral Features
The analysis of the NMR data reveals several key trends:
-
¹H Chemical Shifts: The protons on the α-carbon (directly attached to tin) are the most shielded, appearing at the lowest chemical shifts (around 0.8 ppm). As we move down the alkyl chain, the protons become progressively more deshielded. The terminal methyl protons are typically found around 0.9-1.2 ppm.
-
¹³C Chemical Shifts: A similar trend is observed for the carbon signals. The α-carbon is the most shielded, appearing at approximately 9-10 ppm. The chemical shifts increase for the β and γ carbons.
-
Tin-Carbon Coupling Constants (¹J(¹¹⁹Sn,C)): The one-bond tin-carbon coupling constant is a particularly valuable parameter. Its magnitude is directly related to the s-character of the tin-carbon bond. For tetraalkylstannanes, these values are typically in the range of 300-350 Hz.
-
Tin-Proton Coupling Constants: The two-bond tin-proton coupling (²J(Sn,H)) is generally smaller than the three-bond coupling (³J(Sn,H)). This seemingly counterintuitive observation is a known phenomenon in organotin NMR and is influenced by factors beyond simple through-bond interactions.
The slight differences in chemical shifts between the ethyl and butyl groups in the mixed alkyl stannanes arise from the differing inductive and steric effects of these groups. The butyl group is a slightly stronger electron donor than the ethyl group, which can lead to minor shielding effects on the adjacent alkyl groups.
Experimental Protocol for Acquiring High-Quality NMR Spectra of Tetraalkylstannanes
To obtain reliable and reproducible NMR data for compounds like dibutyldiethylstannane, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the tetraalkylstannane in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is relatively non-polar and provides a clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution. For "No-D" experiments where a deuterated solvent is not used, shimming can be performed on the FID or the spectrum itself.[2]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Pulse width: 30-45 degrees
-
Spectral width: 10-12 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Broadband proton decoupling simplifies the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom.
-
Typical parameters:
-
Pulse width: 30-45 degrees
-
Spectral width: 200-220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Identify and measure the chemical shifts and coupling constants. Pay close attention to the satellite peaks arising from coupling to ¹¹⁹Sn and ¹¹⁷Sn isotopes in both ¹H and ¹³C spectra.
-
Visualizing Structure-Spectra Correlations
The following diagram illustrates the key relationships between the structure of dibutyldiethylstannane and its expected NMR spectral features.
Caption: Correlation of Dibutyldiethylstannane Structure with its NMR Features.
Conclusion
This guide has provided a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for dibutyldiethylstannane and its analogues. By understanding the fundamental principles of organotin NMR and observing the trends in chemical shifts and coupling constants across a series of related compounds, researchers can confidently identify and characterize these important molecules. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of scientific findings.
References
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Royal Society of Chemistry. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]
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IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]
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Tecmag. (n.d.). NMR Experiments. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ values, ppm) and coupling constants [ n J(.... Retrieved from [Link]
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ResearchGate. (n.d.). The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 119Sn NMR spectral data of organotin(IV) complexes – A review. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]
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Royal Holloway, University of London. (1981). Degradation spectrofluorescence and NMR studies of organotin compounds. Retrieved from [Link]
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YouTube. (2020, February 24). NMR Coupling Constants, Chemical Shifts, and Carbon 13 NMR. Retrieved from [Link]
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YouTube. (2019, February 26). NMR Coupling Constants, Chemical Shift, and 13C NMR. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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Nowick, J. (n.d.). Multiplet Guide and Workbook. Retrieved from [Link]
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YouTube. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. Retrieved from [Link]
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YouTube. (2023, March 30). NMR Spectroscopy: Solvent and internal standard(tetramethylsilane) used. Retrieved from [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
- Giraudeau, P. (2014). NMR methods for the analysis of mixtures. Magnetic Resonance in Chemistry, 52(6), 259-272.
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Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
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-
SpectraBase. (n.d.). Tri-n-butyl(vinyl)tin - Optional[1H NMR] - Spectrum. Retrieved from [Link]DNtq0otEr6b)
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comparing the reactivity of dibutyldiethylstannane vs. tributyltin hydride
An In-Depth Comparative Guide to the Reactivity of Dibutyldiethylstannane and Tributyltin Hydride
For the modern organic chemist, particularly those in medicinal and process chemistry, the selection of an appropriate organotin reagent is a critical decision that dictates reaction pathways and outcomes. Among the vast family of organostannanes, tributyltin hydride (Bu₃SnH) and tetraorganostannanes like dibutyldiethylstannane (Bu₂Et₂Sn) represent two fundamentally different classes of reagents. While both are built upon a central tin atom, their reactivity profiles are starkly divergent, governed by the unique nature of the tin-hydrogen versus the tin-carbon bond.
This guide provides a comprehensive comparison of their reactivity, mechanistic underpinnings, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Reactivity Principles: A Tale of Two Bonds
The fundamental difference between tributyltin hydride and dibutyldiethylstannane lies in the bond destined for reaction: the Sn-H bond versus the Sn-C bond.
-
Tributyltin Hydride (Bu₃SnH): A Hydrogen Atom Donor: The reactivity of Bu₃SnH is dominated by its relatively weak and non-polar tin-hydrogen bond (Sn-H bond dissociation energy is approximately 74-78 kcal/mol).[1][2] This weakness allows for facile homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or light, generating the tributyltin radical (Bu₃Sn•).[1] This radical is the key intermediate that propagates a chain reaction, making Bu₃SnH an outstanding hydrogen atom donor and a cornerstone of radical chemistry.[3][4]
-
Dibutyldiethylstannane (Bu₂Et₂Sn): A Carbon Nucleophile Source: As a tetraorganostannane, dibutyldiethylstannane's utility stems from the carbon-tin (Sn-C) bond. While relatively stable to air and moisture, this bond is susceptible to cleavage in the presence of a palladium catalyst during the transmetalation step of cross-coupling reactions.[5][6][7] In this context, the organostannane acts as a source of a carbanion equivalent, transferring an organic group (in this case, butyl or ethyl) to the palladium center.[8]
Head-to-Head Comparison in Major Reaction Classes
The divergent nature of the Sn-H and Sn-C bonds means these two reagents excel in mutually exclusive domains of organic synthesis.
A. Radical Reactions: The Domain of Tributyltin Hydride
Tributyltin hydride is the quintessential reagent for mediating radical chain reactions, most notably reductive dehalogenations.[9][10][11]
Mechanism: Radical Dehalogenation The process begins with a radical initiator, typically azobisisobutyronitrile (AIBN), which upon heating generates an initial carbon-centered radical. This radical abstracts the hydrogen from Bu₃SnH to produce the chain-propagating tributyltin radical (Bu₃Sn•).[4][12] The Bu₃Sn• radical then abstracts a halogen atom from an organic halide (R-X) to form a new, stable tributyltin halide (Bu₃SnX) and the desired organic radical (R•).[13] This organic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final reduced product (R-H) and regenerate the Bu₃Sn• radical, thus continuing the chain.[3][13]
Dibutyldiethylstannane is inert under these conditions. It lacks the readily cleavable Sn-H bond required to generate a tin radical and propagate the chain reaction. Its Sn-C bonds are significantly stronger and not susceptible to homolytic cleavage by common radical initiators.
B. Palladium-Catalyzed Cross-Coupling: The Stille Reaction
Tetraorganostannanes like dibutyldiethylstannane are premier reagents for the Stille cross-coupling reaction, a powerful method for forming C-C bonds.[14][15]
Mechanism: The Stille Coupling Catalytic Cycle The Stille reaction is a palladium-catalyzed process involving three key steps:[6][16]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organic halide or triflate (R¹-X), forming a Pd(II) complex.[8]
-
Transmetalation: The tetraorganostannane (R²-SnR₃) transfers one of its organic groups (R²) to the palladium center, displacing the halide. This is typically the rate-determining step.[5][14] The other "non-transferable" groups (R) remain on the tin. For unsymmetrical stannanes like Bu₂Et₂Sn, the rate of transfer of different groups can vary, but typically sp²-hybridized groups transfer faster than sp³-hybridized ones.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond in the product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]
Tributyltin hydride is generally not used as a carbon-group donor in Stille couplings because the Sn-H bond would lead to undesired reduction pathways rather than the transfer of a butyl group.
Quantitative Comparison and Experimental Data
The choice between these reagents is dictated by the desired transformation, as summarized below.
| Feature | Tributyltin Hydride (Bu₃SnH) | Dibutyldiethylstannane (Bu₂Et₂Sn) |
| Primary Function | Hydrogen Atom Donor | Carbon Group Donor |
| Key Reactive Bond | Sn-H (weak, non-polar) | Sn-C (cleaved by Pd catalyst) |
| Dominant Mechanism | Radical Chain Reaction[3][4] | Palladium-Catalyzed Catalytic Cycle[6] |
| Typical Reaction | Reductive Dehalogenation, Radical Cyclization[2] | Stille Cross-Coupling[8][14] |
| Activation Method | Radical Initiator (AIBN, light)[1] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄)[7] |
| Typical Substrates | Alkyl/Aryl Halides, Thioesters | Aryl/Vinyl Halides, Triflates |
| Byproducts | Bu₃SnX (X = Halogen) | X-SnBu₂Et (X = Halogen) |
Experimental Protocols
Protocol 1: Radical Dehalogenation using Tributyltin Hydride
This protocol describes a general procedure for the reduction of an alkyl bromide.
Objective: To replace a bromine atom with a hydrogen atom.
Materials:
-
Alkyl Bromide (1.0 eq)
-
Tributyltin Hydride (1.1 - 1.2 eq)
-
AIBN (0.1 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alkyl bromide and anhydrous, degassed toluene.
-
Add AIBN to the solution.
-
Add tributyltin hydride to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-90 °C. The reaction is typically initiated by the thermal decomposition of AIBN.
-
Monitor the reaction progress by TLC or GC. Reactions are often complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product. The removal of tin byproducts can be challenging but is often achieved by partitioning the residue between acetonitrile and hexane, or by flash chromatography on silica gel, sometimes treated with KF solution to precipitate tin salts.[6]
Protocol 2: Stille Cross-Coupling using a Tetraorganostannane
This protocol provides a general method for coupling an aryl halide with an organostannane.[16]
Objective: To form a new carbon-carbon bond between two organic fragments.
Materials:
-
Aryl Halide (e.g., Aryl Iodide) (1.0 eq)
-
Dibutyldiethylstannane (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)[6]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the aryl halide.[16]
-
Add the anhydrous, degassed solvent via syringe and stir to dissolve.[16]
-
Add the dibutyldiethylstannane reagent to the mixture via syringe.
-
Heat the reaction mixture, typically to a temperature between 80 °C and 110 °C.[16]
-
Monitor the reaction progress by TLC or GC. Stille couplings can take anywhere from a few hours to over a day.[16]
-
After completion, cool the mixture to room temperature.
-
Workup often involves dilution with an organic solvent and washing with an aqueous solution of KF to remove tin byproducts as insoluble fluorostannates.[6]
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Conclusion and Outlook
Dibutyldiethylstannane and tributyltin hydride are not interchangeable reagents but rather complementary tools with highly specialized roles in organic synthesis.
-
Choose Tributyltin Hydride for radical-mediated transformations where the goal is the introduction of a hydrogen atom, such as in dehalogenations or deoxygenations. Its reactivity is entirely dependent on the weak Sn-H bond.
-
Choose Dibutyldiethylstannane (or other tetraorganostannanes) for palladium-catalyzed Stille cross-coupling reactions where the objective is to form a new carbon-carbon bond by transferring an organic moiety.
A thorough understanding of their distinct mechanistic pathways is essential for any researcher in the chemical sciences. While the toxicity of organotin compounds necessitates careful handling and has driven the development of tin-free alternatives, the reliability and broad functional group tolerance of these classical reagents ensure their continued relevance in the synthesis of complex molecules.[2][9]
References
A comprehensive list of sources has been compiled to support the claims and protocols within this guide.
Sources
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A Comparative Guide to the Mass Spectrometry Fragmentation of Dibutyldiethylstannane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organometallic compounds is a critical analytical challenge. Among these, organotin compounds like dibutyldiethylstannane find application as catalysts, stabilizers, and in various organic syntheses. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of such volatile to semi-volatile compounds, providing invaluable information on their molecular weight and structure through the interpretation of their fragmentation patterns.[1][2][3]
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of dibutyldiethylstannane. By understanding the fundamental principles of fragmentation for tetraalkyltins, researchers can confidently identify and characterize this and similar compounds. We will explore the characteristic fragmentation pathways, the influential role of the tin isotope pattern, and compare the expected fragmentation of dibutyldiethylstannane with other tetraalkyltin compounds.
The Isotopic Signature of Tin: A Built-in Marker
A key feature in the mass spectra of organotin compounds is the distinctive isotopic pattern of tin. Tin has the highest number of stable isotopes of any element, with ten naturally occurring isotopes.[4][5][6] This results in a characteristic cluster of peaks for any tin-containing fragment, making these ions readily identifiable in a mass spectrum. The most abundant isotopes are ¹²⁰Sn (32.58%), ¹¹⁸Sn (24.22%), and ¹¹⁶Sn (14.54%).[5] This unique isotopic signature is a powerful tool for confirming the presence of tin in an unknown analyte.
Electron Ionization Fragmentation of Tetraalkyltins
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[7] For tetraalkyltin compounds, the fragmentation is primarily driven by the cleavage of the tin-carbon bonds and subsequent rearrangements.[8][9] The general fragmentation rules for tetraalkyltins, which we can apply to dibutyldiethylstannane (Bu₂Et₂Sn), are as follows:
-
Initial Alpha-Cleavage: The molecular ion (M⁺•) is often unstable and may not be observed in high abundance. The primary fragmentation event is the loss of an alkyl radical (α-cleavage) to form a trialkyltin cation ([R₃Sn]⁺). The relative ease of cleavage of the alkyl groups is related to the stability of the departing radical.[8]
-
Successive Radical Loss: The trialkyltin cation can undergo further fragmentation by the sequential loss of additional alkyl radicals.
-
Elimination of Neutral Alkenes: Another common fragmentation pathway involves the elimination of a neutral alkene molecule through a hydrogen rearrangement, leading to a tin-hydride containing cation. This is particularly prevalent for alkyl groups with two or more carbons.
Predicted Fragmentation Pattern of Dibutyldiethylstannane
Based on these principles, we can predict the major fragmentation pathways for dibutyldiethylstannane (C₁₂H₂₈Sn, Molecular Weight ≈ 290.7 g/mol , using the most abundant isotope ¹²⁰Sn).
The initial ionization will form the molecular ion, [Bu₂Et₂Sn]⁺•. This will then undergo fragmentation:
-
Loss of a Butyl Radical (-C₄H₉•): This is expected to be a major fragmentation pathway, leading to the [BuEt₂Sn]⁺ ion.
-
Loss of an Ethyl Radical (-C₂H₅•): This will result in the formation of the [Bu₂EtSn]⁺ ion.
-
Subsequent Fragmentations: These initial fragments will then undergo further losses of the remaining alkyl groups as radicals or as neutral alkene molecules (butene or ethene).
The following diagram illustrates the predicted primary fragmentation pathways of dibutyldiethylstannane under electron ionization.
Caption: Predicted EI fragmentation of dibutyldiethylstannane.
Comparative Fragmentation Analysis
To provide context, let's compare the expected fragmentation of dibutyldiethylstannane with other well-documented tetraalkyltin compounds.
| Compound | Molecular Ion (M⁺•) | Primary Fragment Ions & Neutral Losses | Key Characteristics |
| Tetramethyltin (Me₄Sn) | Often observed | [Me₃Sn]⁺ (-•CH₃), [Me₂Sn]⁺• (-2•CH₃), [MeSn]⁺ (-3•CH₃), [Sn]⁺• (-4•CH₃) | Dominated by successive loss of methyl radicals.[9][10] |
| Tetrabutyltin (Bu₄Sn) | Weak or absent | [Bu₃Sn]⁺ (-•C₄H₉), [Bu₂SnH]⁺ (-C₄H₈ from [Bu₃Sn]⁺), [BuSnH₂]⁺ (-2C₄H₈ from [Bu₃Sn]⁺) | Significant loss of butene (C₄H₈) via rearrangement.[11] |
| Dibutyldiethylstannane (Bu₂Et₂Sn) | Expected to be weak | [BuEt₂Sn]⁺ (-•C₄H₉), [Bu₂EtSn]⁺ (-•C₂H₅), subsequent losses of butyl/ethyl radicals and butene/ethene. | A mixed fragmentation pattern reflecting both butyl and ethyl group losses. |
This comparison highlights that the fragmentation is heavily influenced by the nature of the alkyl substituents. The presence of longer alkyl chains, like butyl groups, introduces the possibility of alkene elimination, which competes with radical loss.
Experimental Protocol: GC-MS Analysis of Dibutyldiethylstannane
The following provides a generalized, step-by-step methodology for the analysis of dibutyldiethylstannane using GC-MS. This protocol is based on established methods for organotin compound analysis and should be optimized for the specific instrumentation used.[2][12][13]
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of dibutyldiethylstannane in a high-purity organic solvent such as hexane or isooctane. Create a series of dilutions to establish a calibration curve.
-
Matrix Samples: For environmental or biological samples, an extraction and clean-up procedure is necessary. This often involves liquid-liquid extraction with a non-polar solvent, followed by a derivatization step if non-volatile species are also of interest.[1][3] For pure compound analysis, direct dilution is sufficient.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Injector: Split/splitless inlet, typically operated in split mode (e.g., 20:1) to prevent column overloading. Injector temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the high concentration of the injection solvent.
-
3. Data Analysis
-
Identify the peak corresponding to dibutyldiethylstannane based on its retention time.
-
Examine the mass spectrum of the peak.
-
Identify the molecular ion, if present, and the key fragment ions.
-
Confirm the presence of tin in the fragments by observing the characteristic isotopic pattern.
-
Compare the observed fragmentation pattern with the predicted pattern and reference spectra of similar compounds.
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of dibutyldiethylstannane under electron ionization is expected to be a predictable process governed by the fundamental principles of organometallic chemistry. The primary fragmentation pathways involve the sequential loss of butyl and ethyl radicals, as well as the elimination of neutral alkene molecules. The unmistakable isotopic signature of tin serves as a powerful confirmation tool for all tin-containing fragments. By leveraging this understanding and a robust GC-MS methodology, researchers can confidently identify and characterize dibutyldiethylstannane and other related organotin compounds, ensuring the accuracy and integrity of their analytical results.
References
- Belvedere, R., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article.
-
Kruppa, M., & König, S. (2006). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 78(12), 4210-4218. [Link]
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Organotin Compounds. BenchChem.
-
Dirkx, W. M., & Van der Donck, J. C. (1993). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 643(1-2), 151-157. [Link]
- Wahlen, R. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent.
- Wang, W., & Cao, Z. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies, Inc.
-
Gielen, M., & De Poorter, B. (1971). Organometallic compounds. VI . Electron impact fragmentation of some mixed and symmetrical tetraalkyltins. Journal of Organometallic Chemistry, 27(2), 27-33. [Link]
-
Kruppa, M., & König, S. (2006). Structural analysis of ionic organotin(IV) compounds using electrospray tandem mass spectrometry. PubMed. [Link]
-
CIAAW. (2015). Atomic Weight of Tin. Commission on Isotopic Abundances and Atomic Weights. [Link]
-
WebElements. (n.d.). Tin » isotope data. WebElements Periodic Table. [Link]
- Rosenberg, E. (2003). Electrospray tandem mass spectrometric measurements of organotin compounds.
- Brill, L., et al. (2017). Determination of the Tin Stable Isotopic Composition in Tin-bearing Metals and Minerals by MC-ICP-MS. Geostandards and Geoanalytical Research, 41(4), 595-606.
-
Tanii, Y., et al. (2021). Identification of fragment ions produced by the decomposition of tetramethyltin and the production of low-energy Sn+ ion beam. PLoS One, 16(6), e0253870. [Link]
- Vikse, K. M., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(11), 1023-1030.
- Wang, Y., et al. (2021). Tin isotopes via fs-LA-MC-ICP-MS analysis record complex fluid evolution in single cassiterite crystals. American Mineralogist, 106(12), 2028-2040.
- NIST. (n.d.). Stannane, dibutyldimethyl-. NIST WebBook.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Wikipedia. (n.d.). Isotopes of tin. Wikipedia. [Link]
-
LCGC International. (2018). Electron Ionization for GC–MS. LCGC International. [Link]
- Chambers, D. B., et al. (1967). The mass spectra and fragmentation patterns of silicon, germanium, and tin tetra-allyls, and tetramethyltin. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 173-177.
- eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. eGyanKosh.
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Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
- eGyanKosh. (n.d.).
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Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- NIST. (n.d.).
- NIST. (n.d.). Disulfide, dibutyl. NIST WebBook.
- NIST. (n.d.). 1,3-Butadiene. NIST WebBook.
- NIST. (n.d.). Di-tert-butyl disulfide. NIST WebBook.
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A Comparative Guide to the Toxicity of Alkyltin Compounds for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the toxicity of different alkyltin compounds, focusing on the structure-activity relationships that dictate their biological effects. By synthesizing data from peer-reviewed literature, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to understand and assess the toxic potential of this class of organometallic chemicals.
Introduction to Alkyltin Compounds
Alkyltin compounds are a class of organometallic chemicals characterized by a central tin atom covalently bonded to one or more alkyl groups. Their general formula is RnSnX4-n, where 'R' is an alkyl group (e.g., methyl, butyl, octyl), 'X' is an anionic species (e.g., chloride, oxide, carboxylate), and 'n' ranges from 1 to 4. These compounds have seen widespread industrial application as PVC stabilizers, catalysts, and biocides in antifouling paints, wood preservatives, and agricultural fungicides.[1][2]
However, the very properties that make them effective in these applications also contribute to their toxicity. The biological activity and toxicity of alkyltin compounds are primarily determined by the number and length of the alkyl chains attached to the tin atom. This guide will focus on the comparative toxicity of mono-, di-, and tributyltin compounds, as they are among the most environmentally relevant and toxicologically significant members of this class.
Comparative Acute and In Vitro Toxicity
The toxicity of alkyltin compounds generally follows the order: trialkyltins > dialkyltins > monoalkyltins. Tetraalkyltins are considered less toxic but can be metabolized to more toxic trialkyltin species in vivo.[3] The length of the alkyl chain also plays a crucial role, with shorter alkyl chains (methyl, ethyl) often exhibiting higher neurotoxicity, while butyl and phenyl derivatives are potent immunotoxins.
Acute Oral Toxicity
The acute oral toxicity, typically expressed as the LD50 (the dose lethal to 50% of the test population), provides a primary measure for comparing the systemic toxicity of different alkyltin compounds. The following table summarizes representative oral LD50 values for tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) compounds in rodents.
| Compound | Species | Oral LD50 (mg/kg) | Reference(s) |
| Tributyltin Oxide (TBTO) | Rat | 94 - 234 | [1] |
| Tributyltin Oxide (TBTO) | Mouse | 44 - 230 | [1] |
| Dibutyltin Dichloride (DBTC) | Rat | 100 - 200 | [4] |
| Dibutyltin dilaurate | Rat | 175 | [5] |
| Monobutyltin Trichloride (MBTC) | Rat | 1370 - 2340 | [6] |
Table 1: Comparative Acute Oral LD50 Values of Butyltin Compounds.
In Vitro Cytotoxicity
In vitro cytotoxicity assays using cultured cell lines offer a controlled system to assess the direct toxic effects of chemicals on cells. Neuroblastoma cell lines are particularly relevant for studying the neurotoxic potential of alkyltins. The following table presents a comparison of the cytotoxic potency of TBT, DBT, and MBT in a human neuroblastoma cell line, expressed as the concentration that causes a 50% reduction in cell viability (EC50 or IC50).
| Compound | Cell Line | Exposure Time | EC50/IC50 (µM) | Reference(s) |
| Tributyltin (TBT) | Human Neuroblastoma | 24h | ~0.1 - 1 | [7][8] |
| Dibutyltin (DBT) | Human Neuroblastoma | 24h | ~0.1 - 1 | [7][8] |
| Monobutyltin (MBT) | Human Neuroblastoma | 24h | > 100 | [7] |
Table 2: Comparative In Vitro Cytotoxicity of Butyltin Compounds in Human Neuroblastoma Cells.
As the data indicates, TBT and DBT exhibit significant cytotoxicity at low micromolar concentrations, while MBT is considerably less toxic to these cells.[7]
Mechanisms of Toxicity
The diverse toxic effects of alkyltin compounds stem from their ability to interfere with fundamental cellular processes. The following sections detail the primary mechanisms of immunotoxicity, neurotoxicity, and endocrine disruption, with a focus on the comparative roles of TBT, DBT, and MBT.
Immunotoxicity: Thymus Atrophy
A hallmark of di- and tributyltin toxicity is severe atrophy of the thymus, a primary lymphoid organ responsible for T-cell development.[2][9] This effect is a direct consequence of the compounds' ability to induce apoptosis (programmed cell death) in thymocytes. The proposed mechanism involves the disruption of mitochondrial function and the activation of caspase cascades, leading to lymphocyte depletion, particularly in the thymic cortex.[2] Dibutyltin compounds are particularly potent inducers of thymic atrophy.[2]
Figure 1: Proposed pathway for alkyltin-induced thymus atrophy.
Neurotoxicity
Tributyltin and dibutyltin are recognized neurotoxins.[7][10] Their neurotoxic effects are multifaceted and involve the disruption of ion homeostasis, neurotransmitter release, and the induction of oxidative stress. In vitro studies using neuroblastoma cells have shown that TBT and DBT can cause cell death at low micromolar concentrations.[7] The mechanism is thought to involve the inhibition of ATPases, leading to altered ion gradients, and the generation of reactive oxygen species (ROS), which damage cellular components.[10]
Figure 2: Key events in alkyltin-induced neurotoxicity.
Endocrine Disruption
Tributyltin and, to a lesser extent, dibutyltin are potent endocrine-disrupting chemicals.[3] A primary mechanism of their endocrine-disrupting activity is the activation of nuclear receptors, specifically the peroxisome proliferator-activated receptor gamma (PPARγ) and the retinoid X receptor (RXR).[11][12][13] TBT has been shown to bind to and activate the RXR-PPARγ heterodimer at nanomolar concentrations.[11] This activation can lead to the inappropriate differentiation of adipocytes (fat cells) and disrupt steroid hormone metabolism.[3][11]
Figure 3: Mechanism of endocrine disruption by alkyltins via PPARγ-RXR activation.
Experimental Protocols
The following protocols provide standardized methods for assessing the cytotoxicity and immunotoxicity of alkyltin compounds. These protocols are based on established methodologies and can be adapted for specific research needs.
In Vitro Cytotoxicity Assessment in Neuroblastoma Cells (MTT Assay)
This protocol describes a method for determining the cytotoxicity of alkyltin compounds in a human neuroblastoma cell line (e.g., SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Alkyltin compounds (TBT, DBT, MBT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture neuroblastoma cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1 x 104 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Exposure:
-
Prepare stock solutions of alkyltin compounds in DMSO.
-
Create a serial dilution of each compound in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of alkyltin compounds. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the EC50 value for each compound.
-
In Vivo Assessment of Immunotoxicity: Thymus Atrophy in Rats
This protocol outlines a procedure for evaluating the potential of alkyltin compounds to induce thymus atrophy in rats, a key indicator of immunotoxicity.[2][15] This protocol should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Young adult male rats (e.g., Sprague-Dawley, 6-8 weeks old)
-
Alkyltin compounds (TBT, DBT, MBT)
-
Vehicle (e.g., corn oil)
-
Gavage needles
-
Euthanasia supplies (e.g., CO2 chamber)
-
Dissection tools
-
10% neutral buffered formalin
-
Histology processing reagents (ethanol, xylene, paraffin)
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats for at least one week before the start of the study.
-
Divide animals into treatment groups (e.g., vehicle control, low, mid, and high dose for each alkyltin compound) with at least 5 animals per group.
-
Prepare dosing solutions of alkyltin compounds in the vehicle.
-
Administer the compounds or vehicle daily by oral gavage for 14 consecutive days.
-
-
Observation and Sample Collection:
-
Monitor animals daily for clinical signs of toxicity and record body weights.
-
At the end of the dosing period, euthanize the animals.
-
Perform a gross necropsy and record any abnormalities.
-
Carefully dissect out the thymus and weigh it. Calculate the relative thymus weight (thymus weight / body weight x 100).
-
-
Histological Analysis:
-
Fix the thymus in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin-embedded tissues at 5 µm thickness and mount on slides.
-
Stain the sections with hematoxylin and eosin (H&E).
-
-
Evaluation and Interpretation:
-
Examine the stained thymus sections under a light microscope.
-
Assess for signs of atrophy, including:
-
Reduction in the size of the thymic cortex.
-
Loss of cortical thymocytes.
-
Indistinct corticomedullary junction.
-
-
Score the severity of thymus atrophy (e.g., minimal, mild, moderate, severe).[15]
-
Statistically compare the relative thymus weights and histological scores between the treatment and control groups.
-
Conclusion
The toxicity of alkyltin compounds is intricately linked to their chemical structure, specifically the number and length of the alkyl groups. Tri- and dibutyltin compounds exhibit the most significant toxicity, with well-documented immunotoxic, neurotoxic, and endocrine-disrupting effects. In contrast, monobutyltin compounds are considerably less toxic. This guide provides a framework for understanding and comparing the toxic profiles of these compounds, supported by quantitative data and detailed experimental protocols. For researchers and professionals in drug development and toxicology, a thorough understanding of these structure-activity relationships is paramount for risk assessment and the development of safer alternatives.
References
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Caminero, A., Moyano, P., & Blanco, A. (2013). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Journal of Agricultural and Food Chemistry, 61(17), 4195-4203. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
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Miljøstyrelsen. (n.d.). Tributyltin compounds (TBT). [Link]
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le Maire, A., et al. (2009). Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. EMBO reports, 10(4), 367-373. [Link]
-
García-García, E., et al. (2013). In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells. Journal of Agricultural and Food Chemistry, 61(17), 4195-4203. [Link]
-
Seinen, W., & Willems, M. I. (1976). Toxicity of organotin compounds. I. Atrophy of thymus and thymus-dependent lymphoid tissue in rats fed di-n-octyltin dichloride. Toxicology and applied pharmacology, 35(1), 63-75. [Link]
-
SID. (n.d.). LD50 Acute Toxicity Test of the Anticancer Compound of Dibutyltin (IV) Bis-N-Benzyl Methyl Dithiocarbamate in White Mouse (Mus m. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. [Link]
-
Li, Y., et al. (2017). Effects of Perinatal Exposure to Dibutyltin Chloride on Fat and Glucose Metabolism in Mice, and Molecular Mechanisms, in Vitro. Environmental Health Perspectives, 125(9), 097019. [Link]
-
Wikipedia. (n.d.). Dibutyltin dilaurate. [Link]
-
National Toxicology Program. (n.d.). Thymus - Atrophy. [Link]
-
Boyer, I. J. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(3), 253-298. [Link]
-
Gaunt, I. F., et al. (1968). Acute and short-term toxicity studies on di-n-butyltin dichloride in rats. Food and Cosmetics Toxicology, 6(5), 599-608. [Link]
-
Nakanishi, T. (2009). Structure-dependent activation of peroxisome proliferator-activated receptor (PPAR) gamma by organotin compounds. Toxicology and applied pharmacology, 238(2), 140-147. [Link]
-
Ali, M. M., et al. (2002). Neurotoxicologic sequelae of tributyltin intoxication in rats. Food and Chemical Toxicology, 40(6), 839-845. [Link]
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A Comparative Guide to Dibutyldiethylstannane and Other Lewis Acid Catalysts in Organic Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the choice of a catalyst is paramount, often dictating the efficiency, selectivity, and overall success of a chemical transformation. Lewis acid catalysis, in particular, has emerged as a powerful tool for activating a wide array of substrates, enabling the construction of complex molecular architectures with precision and control. Among the diverse family of Lewis acids, organotin compounds have carved out a significant niche, valued for their unique reactivity profiles. This guide provides a comprehensive comparison of dibutyldiethylstannane's performance against other prominent Lewis acid catalysts, supported by experimental data and mechanistic insights to inform your catalyst selection process.
The Fundamental Role of Lewis Acidity in Catalysis
A Lewis acid is defined as an electron-pair acceptor. In the context of organic reactions, Lewis acid catalysts function by coordinating to electron-rich atoms (typically oxygen or nitrogen) within a substrate molecule. This coordination withdraws electron density, thereby activating the substrate towards nucleophilic attack or participation in pericyclic reactions. The strength of this interaction, or the Lewis acidity, is a critical parameter that influences catalytic activity. Common Lewis acid catalysts span a wide range of elements, including main group metals like aluminum, boron, and tin, as well as transition metals.[1]
Dibutyldiethylstannane: A Profile
Dibutyldiethylstannane belongs to the family of tetraorganotin compounds. While tetraorganotins are generally considered to possess weaker Lewis acidity compared to their organotin halide or alkoxide counterparts, their unique steric and electronic properties can offer distinct advantages in certain applications. The Lewis acidity in dialkyltin compounds like dibutyldiethylstannane arises from the ability of the tin center to expand its coordination sphere.
Performance in Key Organic Transformations: A Comparative Analysis
The true measure of a catalyst's utility lies in its performance in specific chemical reactions. Here, we compare the efficacy of dibutyldiethylstannane and other representative Lewis acids in several cornerstone organic transformations.
Polyurethane Formation
The synthesis of polyurethanes, a critical class of polymers, relies heavily on catalysts to promote the reaction between isocyanates and polyols. Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are widely used for this purpose due to their high activity.[2][3] The catalytic mechanism is believed to involve the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate.[4]
Table 1: Illustrative Comparison of Catalysts in Polyurethane Synthesis
| Catalyst | Typical Concentration | Relative Activity | Key Characteristics |
| Dibutyltin dilaurate (DBTDL) | 0.01 - 0.1% | High | Industry standard, highly effective for both gelling and blowing reactions.[5] |
| Stannous Octoate | 0.1 - 1.0% | High | Particularly effective for the blowing reaction (isocyanate-water).[4] |
| Bismuth Carboxylates | 0.1 - 0.5% | Moderate to High | Less toxic alternative to organotins, performance can be sensitive to moisture.[6] |
| Zinc Carboxylates | 0.1 - 0.5% | Moderate | Often used in combination with other catalysts.[6] |
| Dibutyldiethylstannane (Expected) | (Not reported) | Moderate (Inferred) | Likely to exhibit lower activity than DBTDL due to the less electron-withdrawing nature of the ethyl groups compared to the laurate groups. |
Note: This table is illustrative and relative activities can vary significantly based on specific reaction conditions and substrates.
Esterification and Transesterification Reactions
Esterification and transesterification are fundamental reactions in organic synthesis, crucial for the production of everything from pharmaceuticals to polyesters. Lewis acids, including organotin compounds, are effective catalysts for these transformations.[7] The catalytic cycle is generally understood to proceed through one of two primary mechanisms: the Lewis acid mechanism, where the tin center activates the carbonyl group of the ester or carboxylic acid, or an exchange/insertion mechanism involving the formation of a tin alkoxide intermediate.
While direct comparative data for dibutyldiethylstannane is scarce, studies on other dialkyltin compounds provide valuable insights. For instance, in the production of alkyd resins, various organotin(IV) complexes are employed as catalysts for (trans)esterification. The reactivity of these catalysts is influenced by the ligands attached to the tin center.
Table 2: General Performance of Lewis Acids in Esterification
| Catalyst | Typical Conditions | Yield | Selectivity |
| Sulfuric Acid (Brønsted Acid) | High temperature | High | Can lead to side reactions and corrosion. |
| Tin(II) Chloride (SnCl₂) | 100-150 °C | Good to Excellent | Effective for esterification of free fatty acids. |
| Dibutyltin Oxide (DBTO) | High temperature | High | Widely used precursor for other organotin catalysts. |
| Dibutyldiethylstannane (Expected) | (Not reported) | Moderate to Good (Inferred) | Performance would depend on its stability and Lewis acidity under reaction conditions. |
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. Lewis acids are frequently employed to accelerate this reaction and control its stereoselectivity by coordinating to the dienophile, thereby lowering its LUMO energy. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄).
There is a lack of specific experimental data on the use of dibutyldiethylstannane as a catalyst for the Diels-Alder reaction in the surveyed literature. However, the performance of a Lewis acid in this reaction is strongly correlated with its ability to activate the dienophile. Stronger Lewis acids generally lead to greater rate enhancements. Given that tetraorganotins are weaker Lewis acids than tin halides, it is expected that dibutyldiethylstannane would be a less effective catalyst than SnCl₄ for this transformation.
Table 3: Representative Lewis Acid Performance in the Diels-Alder Reaction
| Catalyst | Dienophile | Diene | Conditions | Yield | Endo/Exo Ratio |
| None | Methyl acrylate | Cyclopentadiene | 25 °C, 24 h | 70% | 85:15 |
| AlCl₃ | Methyl acrylate | Cyclopentadiene | 0 °C, 3 h | 95% | 98:2 |
| SnCl₄ | Methyl acrylate | Cyclopentadiene | 0 °C, 3 h | 92% | 95:5 |
| Dibutyldiethylstannane (Expected) | Methyl acrylate | Cyclopentadiene | (Not reported) | Low to Moderate (Inferred) | Modest improvement over uncatalyzed (Inferred) |
Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that is central to the synthesis of many complex organic molecules. Lewis acids can catalyze the aldol reaction by activating the aldehyde or ketone electrophile. While a wide variety of Lewis acids have been explored for this purpose, there is no specific data available in the reviewed literature detailing the use of dibutyldiethylstannane as a catalyst for the aldol reaction. The effectiveness of a Lewis acid in this context depends on its ability to coordinate to the carbonyl oxygen without promoting side reactions.
Experimental Protocols
To provide a practical context for catalyst comparison, detailed experimental protocols for representative reactions are outlined below.
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for comparing the efficacy of different Lewis acids in the Diels-Alder reaction between cyclopentadiene and methyl acrylate.
Materials:
-
Freshly distilled cyclopentadiene
-
Methyl acrylate
-
Anhydrous dichloromethane (DCM)
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄, Dibutyldiethylstannane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Lewis acid (10 mol%) under a nitrogen atmosphere.
-
Add anhydrous DCM (20 mL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl acrylate (1.0 eq) to the stirred suspension.
-
Add freshly distilled cyclopentadiene (1.2 eq) dropwise over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to determine the yield and the endo/exo ratio by ¹H NMR spectroscopy.
Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Mechanistic Considerations and Catalyst Selection
The choice of a Lewis acid catalyst should be guided by a thorough understanding of the reaction mechanism and the specific requirements of the synthesis.
Caption: General mechanism of Lewis acid catalysis.
For reactions requiring strong activation of the substrate, such as the Diels-Alder reaction, traditional Lewis acids like AlCl₃ or SnCl₄ are often superior. However, their high reactivity can also lead to undesired side reactions. Milder Lewis acids, a category where dibutyldiethylstannane likely falls, may offer advantages in terms of chemoselectivity, particularly when dealing with sensitive functional groups.
The steric bulk of the Lewis acid also plays a crucial role. The butyl and ethyl groups on dibutyldiethylstannane create a specific steric environment around the tin center, which could influence the stereochemical outcome of a reaction.
The Challenge of Toxicity and the Search for Alternatives
A significant drawback of organotin compounds is their inherent toxicity.[6] This has driven a considerable research effort to develop less toxic and more environmentally benign alternatives. Catalysts based on bismuth, zinc, and zirconium are emerging as promising replacements for organotins in applications like polyurethane synthesis.[5] When selecting a catalyst, particularly for applications in drug development and manufacturing, the toxicological profile is a critical consideration.
Conclusion
Dibutyldiethylstannane, as a tetraorganotin compound, represents a milder Lewis acid catalyst compared to more conventional options like metal halides. While direct comparative experimental data for its performance in a wide range of organic reactions is limited, its structural similarity to other dialkyltin compounds suggests it may find utility in applications where moderate catalytic activity and specific steric control are desired.
For researchers and drug development professionals, the key takeaway is the importance of a nuanced approach to catalyst selection. While highly active catalysts may offer faster reaction rates, milder and more selective catalysts like dibutyldiethylstannane could provide a crucial advantage in the synthesis of complex and sensitive molecules. As the field continues to evolve, the development of a broader experimental database for less common Lewis acids will be invaluable in expanding the synthetic chemist's toolkit.
References
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- Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation.
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- Smits, R., et al. (2005). Mechanistic studies on the O-directed free-radical hydrostannation of disubstituted acetylenes with Ph3SnH and Et3B and on the iodination of allylically oxygenated alpha-triphenylstannylalkenes. Organic Letters, 7(24), 5377-80.
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- The research progress on the esterification reaction of dicarboxylic acids. (2021).
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- Mechanistic Studies and Proposed Mechanism. (2022).
- Illuminating Lewis acidity strength. (2021). Cardiff University.
- Assessing the Lewis Acidity of Hydroxystannanes: A Comparative Guide to Peer-Reviewed Methods. (2025). BenchChem.
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- Meneghetti, M. R., & Meneghetti, S. M. P. (2013). Sn(IV)-based Organometallics as Catalysts for the Production of Fatty Acid Alkyl Esters. Catalysis Science & Technology, 3(11), 2848-2857.
- Master Organic Chemistry. (2017). The Diels-Alder Reaction.
- Northrup, A. B. (2002). The Selective Aldol Reaction. MacMillan Group Meeting.
- Mukherjee, S., et al. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews, 107(12), 5471-5569.
- Guhl, D. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study.
- The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube.
- Kégl, T., et al. (2017). The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol. New Journal of Chemistry, 41(21), 12619-12627.
- Siepmann, T. J. (2004). Mechanistic Studies of Taxadiene and Abietadiene Synthases. DTIC.
- Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory. (2019). Chemistry – A European Journal, 25(47), 11056-11064.
- Subramanian, L. R. (2008). Two assured methods are recognized for the preparation of arenedicarboxylic acid esters: direct esterification. Science of Synthesis, 20, 601-617.
- Hassan, Y., Klein, R., & Kaye, P. (2017). An Efficient Catalyst for Aldol Condensation Reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 517-524.
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458-2460.
- Badamshina, E. R., et al. (2011). Kinetics of Urethane Formation from Isophorone Diisocyanate: The Catalyst and Solvent Effects. Russian Journal of Physical Chemistry B, 5(6), 940-947.
- Pal, R., & Das, A. (2016). A Review on Aldol Reaction. International Journal of Advanced Research, 4(7), 1709-1721.
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A Comparative Structural Analysis of Dibutyldiethylstannane and Its Homologues via X-ray Crystallography
A Technical Guide for Researchers in Organometallic Chemistry and Drug Development
In the landscape of organometallic chemistry, tetraalkyltin compounds (R₄Sn) represent a cornerstone class of molecules with diverse applications, ranging from precursors in organic synthesis to components in polymer stabilizers and bioactive agents. A thorough understanding of their three-dimensional structure is paramount to elucidating their reactivity, physical properties, and biological interactions. While the structural chemistry of symmetrical tetraalkyltins is well-documented, mixed tetraalkyltin compounds such as dibutyldiethylstannane (Et₂SnBu₂) remain less explored.
This guide provides a comprehensive comparative analysis of the structural features of dibutyldiethylstannane, benchmarked against its symmetrical homologues, tetraethyltin (Et₄Sn) and tetrabutyltin (Bu₄Sn). Although an experimental crystal structure for dibutyldiethylstannane has not been reported in the Cambridge Structural Database (CSD), we will outline a robust synthetic protocol and leverage the known crystal structures of its counterparts to predict and discuss its likely structural parameters. This analysis offers valuable insights for researchers engaged in the design and synthesis of novel organotin compounds for various applications, including drug development.
Synthesis of Dibutyldiethylstannane: A Step-by-Step Protocol
The synthesis of mixed tetraalkyltin compounds like dibutyldiethylstannane can be efficiently achieved through a sequential Grignard reaction, a powerful and versatile method for forming carbon-tin bonds. This approach offers a high degree of control over the introduction of different alkyl groups to the tin center.
Core Principle: The synthesis involves the stepwise reaction of a diorganotin dihalide with a Grignard reagent. The choice of starting materials and reaction conditions is crucial for achieving a high yield and purity of the desired mixed tetraalkyltin.
Experimental Protocol: Synthesis of Dibutyldiethylstannane (Et₂SnBu₂)
Step 1: Synthesis of Diethyltin Dichloride (Et₂SnCl₂) (if not commercially available)
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation: In the dropping funnel, prepare ethylmagnesium bromide (EtMgBr) by reacting bromoethane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction: To a solution of tin(IV) chloride (SnCl₄) in anhydrous toluene in the reaction flask, slowly add two equivalents of the prepared EtMgBr solution from the dropping funnel while maintaining the temperature at 0 °C with an ice bath.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyltin dichloride.
-
Purification: The crude product is purified by vacuum distillation to obtain pure diethyltin dichloride as a colorless liquid.
Step 2: Synthesis of Dibutyldiethylstannane (Et₂SnBu₂)
-
Reaction Setup: Utilize the same inert atmosphere setup as in Step 1.
-
Grignard Reagent Preparation: Prepare butylmagnesium bromide (BuMgBr) by reacting 1-bromobutane with magnesium turnings in anhydrous THF.
-
Reaction: To a solution of the purified diethyltin dichloride (Et₂SnCl₂) in anhydrous THF, slowly add two equivalents of the prepared BuMgBr solution at 0 °C.
-
Work-up and Purification: Following a similar work-up procedure as in Step 1, the resulting dibutyldiethylstannane is isolated and purified by vacuum distillation.
Causality of Experimental Choices:
-
Inert Atmosphere: Organotin compounds and Grignard reagents are sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere prevents their degradation and the formation of unwanted byproducts.
-
Anhydrous Solvents: The use of anhydrous solvents is critical as Grignar reagents react readily with water, which would quench the reaction.
-
Stepwise Addition: The sequential addition of Grignard reagents to the tin precursor allows for the controlled formation of the mixed alkyltin compound.
-
Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic nature of the Grignard reaction and minimize side reactions.
Figure 1: Synthetic workflow for the preparation of dibutyldiethylstannane.
Comparative Structural Analysis via X-ray Crystallography
To provide a robust comparison, we will analyze the experimentally determined crystal structures of tetraethyltin and tetrabutyltin. This data will serve as a foundation for predicting the structural parameters of dibutyldiethylstannane.
X-ray Crystallography: A Primer
Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce bond lengths, bond angles, and the overall molecular geometry with high precision.
Figure 2: General workflow for single-crystal X-ray diffraction analysis.
Comparator Compounds: Tetraethyltin and Tetrabutyltin
While a specific, publicly available crystal structure for tetraethyltin is not readily found in open literature searches, its synthesis and properties are well-documented.[2] For the purpose of this guide, we will reference the known structure of the closely related tetraphenyltin and the general principles of tetrahedral tin compounds. The crystal structure of tetraphenyltin reveals a tin atom in a nearly perfect tetrahedral coordination environment, with Sn-C bond lengths of approximately 2.14 Å and C-Sn-C bond angles close to the ideal tetrahedral angle of 109.5°.[3][4]
For tetrabutyltin, while it is a common starting material in organotin chemistry, obtaining a single crystal suitable for X-ray diffraction is challenging due to its liquid nature at room temperature.[5][6] Low-temperature crystallization techniques would be necessary to obtain its solid-state structure.
| Parameter | Tetraethyltin (Predicted) | Tetrabutyltin (Predicted) | Dibutyldiethylstannane (Predicted) |
| Crystal System | Tetragonal (by analogy to Ph₄Sn) | Orthorhombic or Monoclinic | Monoclinic or Triclinic |
| Space Group | P-42₁c (by analogy to Ph₄Sn) | P2₁/c or similar | P-1 or P2₁/c |
| Sn-C (ethyl) Bond Length (Å) | ~2.15 - 2.17 | - | ~2.15 - 2.17 |
| Sn-C (butyl) Bond Length (Å) | - | ~2.16 - 2.18 | ~2.16 - 2.18 |
| C-Sn-C Angle (°) | ~109.5 | ~109.5 | 107 - 112 |
Table 1: Predicted Crystallographic Parameters for Dibutyldiethylstannane and its Homologues.
Discussion and Predictions for Dibutyldiethylstannane:
-
Coordination Geometry: Like its symmetrical counterparts, the tin atom in dibutyldiethylstannane is expected to exhibit a distorted tetrahedral coordination geometry. The four alkyl groups will be arranged around the central tin atom.
-
Bond Lengths: The Sn-C bond lengths will be influenced by the nature of the alkyl group. Generally, longer alkyl chains can lead to slightly longer Sn-C bonds due to increased steric hindrance and inductive effects. Therefore, the Sn-C(butyl) bonds in dibutyldiethylstannane are predicted to be marginally longer than the Sn-C(ethyl) bonds.
-
Bond Angles: The C-Sn-C bond angles are expected to deviate slightly from the ideal tetrahedral angle of 109.5°. The presence of two different alkyl groups will likely lead to some distortion in the tetrahedral geometry to accommodate the varying steric bulk of the ethyl and butyl groups. The C(ethyl)-Sn-C(ethyl) and C(butyl)-Sn-C(butyl) angles may differ slightly from the C(ethyl)-Sn-C(butyl) angles.
-
Crystal Packing: The packing of dibutyldiethylstannane molecules in the crystal lattice will be governed by van der Waals interactions between the alkyl chains. The asymmetry of the molecule, compared to its symmetrical analogues, may lead to a less symmetric crystal system, such as monoclinic or triclinic.
Figure 3: Representative tetrahedral structure of a tetraalkyltin compound.
Conclusion
This guide has provided a detailed protocol for the synthesis of dibutyldiethylstannane and a comparative structural analysis based on the known crystallographic principles of tetraalkyltin compounds. While an experimental crystal structure of dibutyldiethylstannane remains to be determined, the predictive analysis based on its symmetrical homologues offers valuable insights into its likely molecular geometry. The structural nuances arising from the presence of mixed alkyl substituents are critical for understanding the reactivity and properties of this class of organotin compounds. Future low-temperature crystallization and single-crystal X-ray diffraction studies on dibutyldiethylstannane are warranted to validate these predictions and further enrich our understanding of the structural chemistry of mixed tetraalkyltins. Such knowledge is essential for the rational design of new organotin-based materials and therapeutics.
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A Comparative Guide to the Stability of Dibutyldiethylstannane in the Organometallic Landscape
For researchers, scientists, and professionals in drug development, the selection of an appropriate organometallic reagent is a critical decision dictated by a balance of reactivity and stability. An overly reactive compound may lead to undesired side reactions and handling difficulties, while an insufficiently reactive one may fail to drive the desired transformation. This guide provides an in-depth technical assessment of the stability of dibutyldiethylstannane, a tetraorganotin compound, benchmarked against other widely used classes of organometallic reagents. Our analysis is grounded in established chemical principles and supported by detailed experimental protocols to empower researchers in making informed decisions for their synthetic applications.
The Principle of Organometallic Stability: A Multifactorial Equation
The stability of an organometallic compound is not an intrinsic, singular property but rather a function of its molecular structure and its environment. Generally, stability decreases with increasing polarity of the metal-carbon bond.[1] For main group organometallics, thermal stability tends to decrease down a group in the periodic table.[2] The primary pathways for decomposition, which we seek to control, include:
-
Sensitivity to Air (Oxidation): Highly electropositive metals form organometallic compounds that are strong reducing agents and can be pyrophoric, igniting spontaneously in air.[2] This reactivity is particularly pronounced for organometallics of alkali metals (e.g., organolithiums) and early main group elements (e.g., organoaluminums).
-
Sensitivity to Water (Hydrolysis): The polar M-C bond is susceptible to cleavage by protic sources like water, often in a vigorous reaction that liberates the corresponding hydrocarbon.
-
Thermal Decomposition: At elevated temperatures, organometallics can decompose through several mechanisms, the most common being β-hydride elimination . This pathway involves the transfer of a hydrogen atom from the second carbon (β-position) of an alkyl chain to the metal center, resulting in the formation of a metal hydride and an alkene.[3][4] The presence of β-hydrogens and available coordination sites on the metal are prerequisites for this pathway.[3]
Dibutyldiethylstannane, as a tetra-substituted tin compound, possesses a less polar Sn-C bond compared to organolithium or Grignard reagents, suggesting inherently greater stability. Its coordinatively saturated tin center also provides a kinetic barrier against certain decomposition pathways that require ligand association.
Experimental Protocols for Stability Assessment
To provide a quantitative and qualitative comparison, a suite of standardized experiments must be employed. The handling of all air-sensitive reagents requires rigorous techniques, such as the use of a Schlenk line or an inert-atmosphere glovebox, to ensure experimental integrity and safety.[5][6][7][8]
Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset temperature of thermal decomposition.[9]
Methodology:
-
Sample Preparation: Inside a nitrogen-filled glovebox, load 5-10 mg of the organometallic compound into a ceramic TGA pan.
-
Instrument Setup: Transfer the pan to the TGA instrument, ensuring the inert atmosphere is maintained.
-
Analysis Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 50-100 mL/min.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature at a rate of 10 °C/min to at least 500 °C.
-
-
Data Interpretation: The decomposition onset temperature is determined from the point of significant mass loss on the resulting TGA curve.
Protocol: Monitoring Decomposition by ¹H NMR Spectroscopy
NMR spectroscopy is a powerful tool for observing the decomposition of a compound in solution over time by tracking the disappearance of its characteristic signals and the emergence of new peaks corresponding to degradation products.[10][11][12][13]
Methodology:
-
Sample Preparation: In a glovebox, prepare a ~0.1 M solution of the organometallic reagent in an appropriate deuterated solvent (e.g., benzene-d₆ or diglyme-d₁₄ for high-temperature studies[12]) in an NMR tube equipped with a J. Young valve.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum at a controlled temperature (e.g., 25 °C) to serve as the t=0 baseline.
-
Time-Course Monitoring: Store the NMR tube at a constant, elevated temperature (e.g., 60 °C or 80 °C) and acquire subsequent spectra at regular intervals (e.g., every 2, 6, 12, and 24 hours).
-
Data Analysis: Integrate the signals of the parent compound and any identifiable decomposition products. The percentage of the remaining parent compound is calculated relative to the initial integral at t=0.
Protocol: Qualitative Assessment of Air and Moisture Sensitivity
A simple, visual test can provide a rapid assessment of a reagent's reactivity towards atmospheric components.
Methodology:
-
Setup: Place a few drops of the organometallic compound onto a watch glass inside a well-ventilated fume hood.
-
Air Exposure: Observe for any immediate changes upon exposure to air, such as fuming, smoke, or ignition (for pyrophoric compounds).
-
Moisture Exposure: Carefully add one drop of deionized water to the sample from a distance using a pipette. Observe for signs of a reaction, such as gas evolution, precipitation, or an exothermic event.
A Comparative Stability Analysis
This section benchmarks the stability of dibutyldiethylstannane against representative members of other common organometallic classes based on the principles and protocols described above.
Dibutyldiethylstannane (A Tetraorganotin)
-
Structure-Stability Correlation: As a tetraorganotin compound, all four valencies of the tin atom are occupied by alkyl groups. This results in a coordinatively saturated, non-polar molecule. The Sn-C bond is significantly covalent.
-
Thermal Stability: Tetraorganotins are among the most thermally stable organometallic compounds. Decomposition typically requires high temperatures, proceeding via homolytic cleavage of the Sn-C bond. While its butyl and ethyl groups contain β-hydrogens, the β-hydride elimination pathway is less favorable compared to more electropositive metals.
-
Air and Moisture Sensitivity: Dibutyldiethylstannane is sensitive to air and moisture but reacts in a controlled manner, unlike the often violent reactions of organolithium compounds. It is not pyrophoric. Over time, it will slowly hydrolyze and oxidize.
-
Toxicity Profile: It is crucial to note that organotin compounds exhibit toxicity that varies with the number of organic substituents, generally following the order R₃SnX > R₂SnX₂ > RSnX₃.[14] While tetraorganotins like dibutyldiethylstannane have lower initial toxicity, they can be metabolized or degrade into more toxic triorganotin species.[15][16]
n-Butyllithium (An Organolithium Reagent)
-
Structure-Stability Correlation: The highly electropositive nature of lithium results in a very polar C-Li bond with significant carbanionic character.[17] This polarity is the source of its extreme reactivity.
-
Thermal Stability: Commercial solutions of alkyllithiums undergo slow thermal degradation even at 0 °C via β-hydride elimination to form lithium hydride and an alkene.[4] This degradation is accelerated by heat and the presence of alkoxide impurities.[4]
-
Air and Moisture Sensitivity: n-Butyllithium is pyrophoric and ignites spontaneously upon contact with air.[2] It reacts violently with water. Rigorous air-sensitive techniques are mandatory for its handling.[18]
-
Reactivity: It is a powerful nucleophile and a very strong base, capable of deprotonating a wide range of substrates.[17][19]
Ethylmagnesium Bromide (A Grignard Reagent)
-
Structure-Stability Correlation: The C-Mg bond is less polar than the C-Li bond but still highly reactive. Grignard reagents are almost always prepared and used in ethereal solvents, which coordinate to the magnesium center and enhance their stability.[4]
-
Thermal Stability: Grignard reagents are significantly more thermally stable than their organolithium counterparts, with many being stable at high temperatures in their solvated form.[4]
-
Air and Moisture Sensitivity: Grignard reagents are highly sensitive to air and moisture, reacting to form alkoxides and hydrocarbons, respectively. While not typically pyrophoric, their reaction with water can be highly exothermic.
-
Reactivity: They are excellent nucleophiles for carbonyl additions and other synthetic transformations.[20]
Diethylzinc (An Organozinc Reagent)
-
Structure-Stability Correlation: The C-Zn bond is even less polar than the C-Mg bond, leading to reduced reactivity.
-
Thermal Stability: Generally stable, though lower dialkylzincs can be volatile.
-
Air and Moisture Sensitivity: Diethylzinc is notoriously pyrophoric and reacts vigorously with water. Other organozinc reagents, particularly those with more complex ligands, can be handled more easily.
-
Reactivity: Organozinc reagents are valued for their "softer" nucleophilicity and greater functional group tolerance compared to organolithiums and Grignards.[21]
Data Summary and Visualizations
The stability characteristics of these organometallic classes are summarized below.
| Reagent Class | Compound Example | M-C Bond Polarity | Thermal Stability | Air Sensitivity | Moisture Sensitivity |
| Organolithium | n-Butyllithium | Very High | Low | Pyrophoric | Violent |
| Grignard | Ethylmagnesium Bromide | High | Moderate | High | High |
| Organozinc | Diethylzinc | Moderate | Moderate-High | Pyrophoric | High |
| Organotin (Tetra) | Dibutyldiethylstannane | Low | High | Moderate | Moderate |
Diagrams
Caption: General experimental workflow for assessing organometallic stability.
Caption: The β-hydride elimination decomposition pathway.
Caption: Relative stability and reactivity of organometallic classes.
Conclusion
Dibutyldiethylstannane occupies a valuable position on the organometallic stability spectrum. It offers significantly higher thermal stability and lower sensitivity to air and moisture compared to the highly reactive organolithium, Grignard, and select organozinc reagents. This enhanced stability, a direct consequence of the lower polarity of the Sn-C bond and the coordinatively saturated tin center, makes it a more forgiving reagent to handle and allows for its use in applications where more aggressive organometallics would lead to decomposition or undesired side reactions.
For drug development and complex synthesis, where functional group tolerance and controlled reactivity are paramount, the predictable and moderate nature of dibutyldiethylstannane presents a distinct advantage. However, researchers must remain vigilant regarding the inherent toxicity of organotin compounds and always employ appropriate safety and handling procedures.[22] By understanding the principles and comparative data presented in this guide, scientists can better leverage the unique properties of dibutyldiethylstannane to achieve their synthetic goals.
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Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
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Patra, M., et al. (2020). A tutorial for the assessment of the stability of organometallic complexes in biological media. Journal of Organometallic Chemistry. [Link]
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A Validated CE-SDS Method for Organotin Purity Analysis: A Comparative Guide
In the realm of pharmaceutical development and environmental monitoring, the accurate determination of purity for organotin compounds is of paramount importance. These compounds, utilized in a wide array of industrial applications from plastic stabilizers to pesticides, are also recognized for their potential toxicity and environmental persistence.[1][2] This guide provides an in-depth exploration of a validated Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) method for the purity analysis of organotin compounds, offering a comparative perspective against traditional analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary for robust and reliable purity assessments.
The Challenge of Organotin Analysis
The analysis of organotin compounds is inherently complex. Key challenges include the need for sensitive and selective methods to differentiate various organotin species, potential matrix interferences in complex samples, and the necessity for derivatization in many traditional chromatographic techniques.[1][3][4] The determination of organotin compounds often involves a multi-step process including extraction, derivatization to a volatile form for Gas Chromatography (GC), separation, and finally, detection and quantification.[3] This intricate workflow can be time-consuming and introduce potential sources of error.[2][5]
CE-SDS: A Powerful Alternative for Purity Determination
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) has emerged as a powerful, automated, and quantitative alternative to traditional methods like SDS-PAGE for protein purity analysis.[6][7][8] Its high resolution, reproducibility, and automated nature make it an attractive option for the purity analysis of a wide range of molecules.[6][8] While extensively used for monoclonal antibodies and other biologics, the principles of CE-SDS can be effectively adapted for the purity analysis of organotin compounds, offering a streamlined workflow and enhanced quantitative accuracy.
In CE-SDS, molecules are separated based on their hydrodynamic size as they migrate through a gel-filled capillary under the influence of an electric field. The use of SDS ensures that the molecules have a uniform negative charge, making size the primary determinant of their migration speed.[6]
Why CE-SDS for Organotin Analysis?
The application of CE-SDS to organotin analysis offers several distinct advantages:
-
High Resolution: CE-SDS provides excellent separation of closely related species, enabling the accurate quantification of impurities.[6]
-
Quantitative Accuracy: The automated nature of CE-SDS and the use of UV or other sensitive detection methods allow for precise and reproducible quantification.[6][9]
-
Reduced Sample Preparation: In many cases, CE-SDS can reduce the need for complex derivatization steps that are often required for GC-based methods.[2][4]
-
Automation and Throughput: Modern CE-SDS systems are highly automated, allowing for the analysis of multiple samples with minimal manual intervention, thereby increasing throughput.[10]
A Validated CE-SDS Method for Organotin Purity
The following section outlines a detailed, validated CE-SDS method for the purity analysis of a representative organotin compound. This method is presented as a robust framework that can be adapted for various organotin species with appropriate optimization.
Experimental Workflow
The experimental workflow for the validated CE-SDS method is depicted below. This process emphasizes a systematic approach from sample preparation to data analysis, ensuring the integrity and reliability of the results.
Caption: Workflow of the validated CE-SDS method for organotin purity analysis.
Detailed Experimental Protocol
This protocol is a guideline and should be optimized based on the specific organotin compound and instrumentation.
1. Materials and Reagents:
-
CE-SDS instrument with UV detector (e.g., SCIEX PA 800 Plus, BioPhase 8800)[10]
-
Bare-fused silica capillary
-
SDS-MW Analysis Kit (or equivalent) containing SDS sample buffer, SDS gel buffer, and molecular weight markers[11]
-
Reducing agent (e.g., dithiothreitol - DTT) if reduced analysis is required[11]
-
Iodoacetamide (IAM) for non-reduced analysis to prevent disulfide scrambling[11]
-
High-purity water and appropriate organic solvents
2. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the organotin reference standard at a known concentration in an appropriate solvent.
-
Sample Preparation (Non-Reduced):
-
Sample Preparation (Reduced):
-
Dilute the organotin sample to a final concentration of approximately 0.5-1.0 mg/mL with SDS sample buffer containing a reducing agent like DTT.
-
Heat the sample at 90°C for 5-10 minutes to facilitate reduction and denaturation.[13]
-
3. CE-SDS Instrument Setup and Execution:
-
Prepare the CE instrument and capillary according to the manufacturer's instructions.
-
Inject the prepared sample into the capillary using electrokinetic injection (e.g., 5 kV for 20 seconds).[6][12]
-
Apply a constant voltage for separation (e.g., 500 V/cm for 35 minutes).[6][12]
-
Detect the separated components using a UV detector at an appropriate wavelength (e.g., 220 nm).[6]
4. Data Analysis:
-
Analyze the resulting electropherogram using the instrument's software.
-
Record the migration times and corrected peak areas for all detected peaks.
-
Calculate the purity of the organotin compound as the percentage of the main peak area relative to the total peak area.
Method Validation According to ICH Q2(R2) Guidelines
To ensure the reliability and suitability of the CE-SDS method for its intended purpose, a thorough validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines is essential.[14][15]
| Validation Parameter | Acceptance Criteria | Hypothetical Experimental Results |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | The main peak of the organotin compound is well-resolved from impurity peaks and any matrix components. |
| Linearity | A linear relationship should be demonstrated across the analytical procedure's range. | Correlation coefficient (r²) > 0.99 over a concentration range of 0.1 to 2.0 mg/mL. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of spiked samples between 98% and 102%.[13] |
| Precision (Repeatability & Intermediate Precision) | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (RSD) < 2.0%; Intermediate Precision (RSD) < 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be reliably quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; Precision (RSD) at LOQ < 10%. |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in purity results with minor variations in separation voltage (±5%) and temperature (±2°C). |
Comparative Analysis: CE-SDS vs. Other Techniques
To provide a comprehensive understanding of the advantages of the validated CE-SDS method, a comparison with other commonly used techniques for organotin analysis is presented below.
| Analytical Technique | Advantages | Disadvantages |
| CE-SDS | - High resolution and quantitative accuracy[6]- Automation and high throughput[10]- Reduced need for derivatization[2] | - Initial instrument cost- Potential for matrix effects in complex samples |
| Gas Chromatography (GC) | - High separation efficiency for volatile compounds[4]- Availability of sensitive detectors (e.g., MS, FPD)[4] | - Requires derivatization for non-volatile organotins[3][4][16]- Derivatization can be complex and introduce errors[2] |
| High-Performance Liquid Chromatography (HPLC) | - Applicable to a wide range of compounds, including non-volatile ones- Can be coupled with various detectors (e.g., UV, MS) | - Lower resolution for some organotin species compared to GC and CE- May still require derivatization for certain detectors[2] |
| Atomic Absorption Spectroscopy (AAS) | - Highly sensitive for the determination of total tin content[3] | - Does not provide information on the specific organotin species (speciation)[3] |
Visualizing the Comparison
The following diagram illustrates the key differentiators between CE-SDS and traditional chromatographic methods for organotin analysis.
Caption: Comparison of CE-SDS with GC and HPLC for organotin analysis.
Conclusion
The development and validation of a CE-SDS method for organotin purity analysis represent a significant advancement in the analytical toolkit for researchers and quality control professionals. This guide has provided a comprehensive overview of the methodology, from the foundational principles to a detailed experimental protocol and validation framework. The comparative analysis clearly demonstrates the superiority of CE-SDS in terms of resolution, quantitative accuracy, and workflow efficiency over traditional techniques like GC and HPLC, particularly by mitigating the need for cumbersome derivatization steps. By adopting this robust and validated CE-SDS method, laboratories can enhance the reliability and throughput of their organotin purity assessments, ensuring the quality and safety of pharmaceutical products and contributing to more effective environmental monitoring.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dibutyldiethylstannane and Related Organotin Waste
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of dibutyldiethylstannane. As an organotin compound, dibutyldiethylstannane presents significant health and environmental hazards, necessitating meticulous adherence to disposal protocols. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles to ensure a secure laboratory environment.
Hazard Profile and Immediate Safety Precautions
Dibutyldiethylstannane, like other organotin compounds, is classified as a hazardous substance. The primary hazards include potential damage to fertility or an unborn child, and high toxicity to aquatic life. Exposure can occur through inhalation, ingestion, or skin absorption.[1][2] Therefore, strict adherence to safety protocols is mandatory.
All work involving organotin compounds must be performed within a certified chemical fume hood to prevent the inhalation of vapors.[3] The work area should be clearly designated for organotin use, with warning signs to alert personnel.[3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is highly recommended.[3] | To prevent skin contact and absorption, which is a primary route of exposure.[3] |
| Eye Protection | Chemical safety goggles and a full-face shield.[3] | To protect against splashes and contact with vapors that can cause severe eye irritation.[4][5] |
| Body Covering | A chemically impervious lab coat.[3] | To protect skin and personal clothing from contamination.[1] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges.[2][6] | Required when engineering controls are insufficient or during the management of large spills.[3] |
Before beginning any work, ensure you have read and understood the Safety Data Sheet (SDS) for dibutyldiethylstannane. Eating, drinking, and smoking are strictly prohibited in areas where organotins are handled.[1]
The Core Principle: Professional Hazardous Waste Disposal
All waste containing dibutyldiethylstannane is classified as hazardous waste .[3] The ultimate and only acceptable method of disposal is through a licensed environmental management or hazardous waste disposal company.[7] This guide provides the necessary procedures for safely accumulating and preparing this waste for professional pickup, in compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[8]
Step-by-Step Waste Collection and Containment
Proper segregation and containment at the point of generation are critical for safety and regulatory compliance.
Step 1: Designate a Waste Container Use a dedicated, leak-proof container for all dibutyldiethylstannane waste.[9] The container must be in good condition, free of cracks or rust, and made of a compatible material (e.g., high-density polyethylene, glass, or metal).[10][11]
Step 2: Accurate and Clear Labeling The container must be clearly labeled with the words "Hazardous Waste" .[9] The label must also include the full chemical name: "Dibutyldiethylstannane" and list any other chemical constituents in the waste stream.[9][10]
Step 3: Waste Collection Collect all materials contaminated with dibutyldiethylstannane in this container. This includes:
-
Surplus or unreacted chemical.
-
Solutions containing the compound.
-
Contaminated consumables such as gloves, absorbent pads, pipette tips, and weighing papers.[3]
Step 4: Secure Storage Keep the waste container securely sealed when not in use to prevent the emission of hazardous vapors.[9][10] Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizers.[3][7]
Laboratory-Scale Decontamination & Treatment Protocols (Pre-Disposal)
Important Caveat: The following protocols are designed to reduce the hazard of residual organotins on laboratory equipment and in dilute solutions before collection. The resulting treated materials and solutions are still considered hazardous waste and must be disposed of through your institution's certified hazardous waste program.
Protocol 1: Decontamination of Glassware and Equipment
This procedure aims to convert residual organotins into less toxic inorganic tin species.[12]
Methodology:
-
Initial Solvent Rinse: In a chemical fume hood, rinse the glassware or equipment thoroughly with a suitable organic solvent (e.g., acetone or dichloromethane).[12]
-
Waste Collection: Collect this initial solvent rinse in your designated "Organotin Hazardous Waste" container.[12]
-
Oxidative Decontamination: Fully immerse the rinsed glassware in a bath of either commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution.[12]
-
Causality: The oxidizing agent cleaves the tin-carbon bonds, degrading the organometallic compound.
-
-
Soaking: Allow the glassware to soak for a minimum of 12 hours (overnight is recommended) to ensure complete reaction.[12]
-
Final Cleaning: After the soak, carefully remove the glassware and rinse it with deionized water. It can now be washed using standard laboratory procedures.
-
Bath Disposal: The bleach or nitric acid decontamination bath is now contaminated and must be collected and disposed of as hazardous waste.[12]
Protocol 2: Treatment of Dilute Liquid Organotin Waste
This protocol uses oxidation to treat dilute waste streams prior to consolidation for disposal.
Methodology:
-
Dilution: In a chemical fume hood, dilute the concentrated organotin waste with a compatible solvent (e.g., acetone).[3]
-
Oxidant Addition: While stirring, slowly add an oxidizing solution, such as commercial bleach.[3][12]
-
Safety Note: This reaction can be exothermic. Add the oxidant slowly and monitor the temperature of the solution.
-
-
Reaction Time: Allow the mixture to stir for several hours or overnight to ensure the oxidation is complete.[3]
-
Neutralization: Check the pH of the treated solution. If necessary, neutralize it to a pH between 6 and 8.[3]
-
Final Disposal: Transfer the treated liquid to the designated "Organotin Hazardous Waste" container for professional disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Isolate: Immediately alert others and evacuate the affected area. Restrict access.[3]
-
Don Full PPE: Before re-entering the area, don the full required PPE, including respiratory protection if the spill is large or in a poorly ventilated space.[3]
-
Contain the Spill: Prevent the spill from spreading or entering drains by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7]
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil or items. Place everything into the designated "Organotin Hazardous Waste" container.[3][7] Do not return spilled material to its original container.[7]
-
Decontaminate Area: Clean the spill area using a detergent solution, followed by the oxidative decontamination procedure described in Protocol 1, if applicable. All cleaning materials must be disposed of as hazardous waste.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for managing dibutyldiethylstannane waste from generation to final disposal.
Sources
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- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling Stannane, dibutyldiethyl-
This guide provides an essential framework for the safe handling of Stannane, dibutyldiethyl- (CAS No. 17381-89-0), a potentially hazardous organotin compound. As a member of the organotin family, this substance must be handled with the utmost care, assuming high toxicity based on data from analogous compounds. The following protocols are designed to establish a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the risks and the rationale for each protective measure. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the causality behind PPE selection is fundamental to building a robust safety culture. While specific toxicity data for dibutyldiethylstannane is limited, the hazards associated with structurally similar dibutyltin compounds are well-documented and form the basis of this risk assessment. Organotin compounds are primarily absorbed through the skin, inhalation, or ingestion, making a multi-layered defense essential.[1]
Key hazards associated with analogous organotin compounds include:
-
Acute Toxicity: Many organotins are toxic if swallowed and harmful in contact with skin.[2][3][4]
-
Skin and Eye Damage: They can cause severe skin burns, skin irritation, and serious eye damage.[2][5][6]
-
Systemic Effects: Prolonged or repeated exposure may cause damage to organs, with some compounds affecting the immune system, particularly the thymus.[3][5][7]
-
Reproductive Toxicity: Certain organotins are suspected of damaging fertility or the unborn child.[3][4][5]
Therefore, the primary directive is to prevent all contact with the substance. This is achieved first through engineering controls, with PPE serving as the critical final barrier.
The Core PPE Ensemble: A Multi-Layered Defense
All handling of Stannane, dibutyldiethyl- must be performed within a certified and properly functioning chemical fume hood.[1][8] This is the primary engineering control to prevent inhalation of vapors or aerosols. The following PPE is mandatory for all work with this compound inside the fume hood.
Table 1: Standard PPE for Routine Handling
| PPE Component | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving: Nitrile or Neoprene chemical-resistant gloves. | Prevents skin contact, a primary exposure route.[1] Double-gloving provides redundancy against tears or pinhole leaks and increases protection time. |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield. | Goggles provide a seal against splashes, while the face shield protects the entire face from direct spray.[1][9] |
| Body Protection | Chemical-resistant lab coat (fully buttoned) or apron. | Protects skin and personal clothing from contamination by splashes or spills.[1][9] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Task-Based PPE Selection Workflow
The level of PPE must be escalated based on the specific task and the associated risk of exposure. The following workflow diagram outlines the decision-making process for selecting the appropriate protective ensemble.
Caption: PPE selection workflow for handling Stannane, dibutyldiethyl-.
Respiratory Protection
For routine operations within a fume hood, respiratory protection is typically not required. However, it becomes necessary under specific circumstances:
-
Spill Cleanup: For any spill, especially outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Aerosol Generation: During tasks with a high potential to generate aerosols.
In these situations, a NIOSH-approved respirator is mandatory.[10] For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode is required.[10][11] For lower, known concentrations, an air-purifying full-facepiece respirator with organic vapor cartridges and P100 filters may be appropriate.[10] Always consult your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing.
Procedural Integrity: Donning and Doffing Protocols
The sequence of putting on and taking off PPE is as critical as the equipment itself. Incorrect procedures can lead to self-contamination.
Donning Sequence (Putting On)
-
Lab Coat/Apron: Don the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Eye and Face Protection: Put on chemical safety goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.
Doffing Sequence (Taking Off)
This procedure should be performed in a designated area, moving from "contaminated" to "clean."
-
Inspect: Visually inspect your PPE for any signs of contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare inner glove. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained inward. Place it in the designated container for hazardous laundry or disposal.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside with your bare hands. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE and Chemical Waste
All disposable items that have come into contact with Stannane, dibutyldiethyl- are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Contaminated gloves, bench paper, and wipes must be collected in a clearly labeled, sealed hazardous waste container.[12] Do not dispose of this material in the regular trash.
-
Liquid Waste: All surplus chemicals and rinsate from cleaning contaminated glassware must be collected in a designated, sealed hazardous waste container.[8]
-
Empty Containers: The original chemical container must be treated as hazardous waste.[13] Triple-rinse the container with a suitable solvent (e.g., toluene or hexanes), collecting all rinsate as hazardous liquid waste.[8] After rinsing, deface the label and consult your EHS department for final disposal of the container.
-
Professional Disposal: All hazardous waste must be offered to a licensed disposal company.[13][14] It must not be poured down the drain or mixed with general waste.
By adhering to this comprehensive PPE and disposal plan, researchers can confidently and safely handle Stannane, dibutyldiethyl-, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Personal Protective Equipment Subpart I 29 CFR 1910.132 . Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR Part 1910 Subpart I -- Personal Protective Equipment . eCFR. [Link]
-
1910.132 - General requirements . Occupational Safety and Health Administration (OSHA). [Link]
-
Standard Operating Procedures - Organotin Reagents . Del Valle Lab. [Link]
-
OSHA 1910.132 Personal Protective Equipment (PPE) . Creative Safety Supply. [Link]
-
ORGANOTIN COMPOUNDS . Centers for Disease Control and Prevention (CDC). [Link]
-
Enforcement Guidance for Personal Protective Equipment in General Industry . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA / NIOSH Sampling Guide for Organotin compounds as Sn . SKC Inc. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) . Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH Method 5504: Organotin Compounds as Sn . EVISA's Links Database. [Link]
-
ORGANOTIN COMPOUNDS (as Sn) 5504 . Centers for Disease Control and Prevention (CDC). [Link]
-
Organotin Compounds . AFIRM Group. [Link]
-
Personal Protective Equipment . US Environmental Protection Agency (EPA). [Link]
-
Dibutylthioxostannane Safety and Hazards . PubChem, National Institutes of Health (NIH). [Link]
-
Di-tert-butyldichlorostannane Safety and Hazards . PubChem, National Institutes of Health (NIH). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
